molecular formula C17H16O4 B1599317 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde CAS No. 3722-80-3

4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Cat. No.: B1599317
CAS No.: 3722-80-3
M. Wt: 284.31 g/mol
InChI Key: HRZNTEQVUNFFHD-UHFFFAOYSA-N
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Description

4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde is a useful research compound. Its molecular formula is C17H16O4 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[3-(4-formylphenoxy)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-12-14-2-6-16(7-3-14)20-10-1-11-21-17-8-4-15(13-19)5-9-17/h2-9,12-13H,1,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZNTEQVUNFFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423671
Record name 4,4'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-80-3
Record name 4,4'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Symmetrical Bis-Aldehyde

4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde, with the chemical formula C₁₇H₁₆O₄, is a V-shaped symmetrical molecule featuring two formylphenoxy units linked by a flexible three-carbon aliphatic chain.[1][2] This unique structural motif, combining the reactivity of aromatic aldehydes with the conformational flexibility of the propyl ether linkage, has positioned it as a valuable building block in diverse fields of chemical science. Its applications are notable in material science for the synthesis of novel polymers and resins, and it serves as a crucial intermediate in the synthesis of more complex molecules in medicinal chemistry and drug discovery programs.[3][4] The aldehyde functionalities provide reactive sites for the construction of Schiff bases, macrocycles, and other intricate molecular architectures, making a reliable and well-understood synthetic protocol essential for its broader utilization.

This guide provides an in-depth examination of the synthesis of this compound, grounded in the principles of the Williamson ether synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

The Synthetic Strategy: A Deep Dive into the Williamson Ether Synthesis

The most prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis.[5][6] This classic organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this case, a phenoxide.[5]

Reaction Mechanism and Rationale

The synthesis proceeds in two key steps, as illustrated in the diagram below:

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) p_hydroxy 4-Hydroxybenzaldehyde phenoxide Potassium 4-formylphenoxide (Nucleophile) p_hydroxy->phenoxide + K₂CO₃ - KHCO₃ base Base (K₂CO₃) dibromopropane 1,3-Dibromopropane product This compound phenoxide->product + 1,3-Dibromopropane (2 equivalents of phenoxide)

Figure 1: Reaction mechanism for the synthesis of this compound via Williamson ether synthesis.

Step 1: Deprotonation. The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde by a suitable base, typically anhydrous potassium carbonate (K₂CO₃). The choice of potassium carbonate is strategic; it is a moderately strong base, sufficient to deprotonate the acidic phenol (pKa ≈ 10) without causing unwanted side reactions with the aldehyde group. The resulting potassium 4-formylphenoxide is a potent nucleophile.

Step 2: Nucleophilic Substitution (SN2). The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane in an SN2 fashion. This process occurs twice, with two molecules of the phenoxide displacing both bromide ions to form the final product. The primary nature of the carbons in 1,3-dibromopropane is ideal for the SN2 mechanism, which is sensitive to steric hindrance.[5]

Key Experimental Parameters and Their Scientific Rationale
ParameterRecommendedRationale
Reactants 4-Hydroxybenzaldehyde, 1,3-DibromopropaneThe core building blocks for the target molecule.
Base Anhydrous Potassium Carbonate (K₂CO₃)A moderately strong base that efficiently deprotonates the phenol without promoting side reactions at the aldehyde. Its insolubility in some organic solvents can be advantageous for product workup.
Solvent Acetone or AcetonitrilePolar aprotic solvents that are excellent for SN2 reactions. They effectively dissolve the reactants and facilitate the nucleophilic attack without solvating the anionic nucleophile excessively.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or products.
Stoichiometry 2.2 : 1 ratio of 4-Hydroxybenzaldehyde to 1,3-DibromopropaneA slight excess of the phenoxide precursor ensures the complete consumption of the dihalide, minimizing the formation of mono-substituted byproducts.

Validated Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure the reaction is proceeding as expected.

Materials and Equipment
  • 4-Hydroxybenzaldehyde

  • 1,3-Dibromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (reagent grade)

  • Ethyl acetate

  • Hexane

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Step-by-Step Methodology

Experimental_Workflow setup 1. Reaction Setup (Reactants, Base, Solvent) reflux 2. Reflux (Heat and Stir) setup->reflux monitoring 3. Reaction Monitoring (TLC) reflux->monitoring monitoring->reflux Continue if incomplete workup 4. Workup (Filtration, Extraction) monitoring->workup If complete purification 5. Purification (Column Chromatography) workup->purification characterization 6. Characterization (NMR, IR, MS) purification->characterization

Sources

4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde CAS number 3722-80-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde (CAS 3722-80-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified by CAS number 3722-80-3, is a symmetrical aromatic dialdehyde that has emerged as a highly versatile building block in synthetic chemistry. Characterized by two benzaldehyde moieties linked by a flexible three-carbon diether chain, this compound offers two primary points of reactivity at its terminal formyl groups. Its unique V-shaped molecular geometry and semi-rigid nature make it an invaluable scaffold and linker in diverse fields, including medicinal chemistry, polymer science, and the development of advanced materials.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its current and potential applications, with a particular focus on its utility for professionals in drug discovery and development.

Molecular Profile and Physicochemical Characteristics

The utility of any chemical scaffold is fundamentally dictated by its structure and physical properties. This compound is no exception, with its distinct architecture directly influencing its reactivity and application potential.

Chemical Identity
IdentifierValue
CAS Number 3722-80-3[3]
Molecular Formula C₁₇H₁₆O₄[1]
Molecular Weight 284.31 g/mol [1]
IUPAC Name 4-[3-(4-formylphenoxy)propoxy]benzaldehyde
Common Synonyms 1,3-Bis(4-formylphenoxy)propane[4]
Structural Attributes

Single-crystal X-ray crystallography studies have confirmed the compound's distinctive V-shaped conformation in the solid state.[2][5] The two terminal benzene rings are aligned at an angle of approximately 77.4°, with the central propane chain providing a degree of conformational flexibility.[2][5] This specific geometry is critical; it is not a simple linear spacer. This "kinked" structure pre-organizes the two reactive aldehyde groups in a divergent manner, which is highly advantageous for synthesizing macrocycles or linking two separate molecular entities without inducing steric strain.

Physicochemical and Computational Data

A summary of key computational properties is presented below. These values are crucial for predicting the compound's behavior in various solvent systems and its potential pharmacokinetic properties when incorporated into larger drug molecules.

PropertyValueSource
Topological Polar Surface Area (TPSA) 52.6 Ų[4]
logP (XLogP3-AA) 2.8[4]
Hydrogen Bond Acceptors 4[4]
Hydrogen Bond Donors 0[6]
Rotatable Bond Count 8[4]
Physical Form Solid

Synthesis, Purification, and Characterization

The accessibility of a building block is paramount for its widespread adoption. This compound can be reliably synthesized in high purity via a standard Williamson ether synthesis, a robust and well-understood reaction.

Principle of Synthesis: Williamson Ether Synthesis

The core of the synthesis involves the nucleophilic substitution reaction between the phenoxide ions of 4-hydroxybenzaldehyde and the electrophilic carbons of 1,3-dibromopropane. A weak base, typically potassium carbonate, is used to deprotonate the phenolic hydroxyl groups, forming the reactive phenoxide nucleophile. The reaction is a double alkylation, occurring at both ends of the propane chain to yield the final symmetrical product.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established literature procedures.[2][5] It is designed to be a self-validating system, with clear steps for reaction monitoring and purification.

Materials:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 1,3-Dibromopropane (0.4-0.5 eq) - Note: Using a substoichiometric amount of the dibromide minimizes the formation of mono-alkylated byproducts and polymerization.

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Ethyl Acetate

  • Dichloromethane (DCM)

  • Hexane

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous acetone. Stir until all solids are dissolved.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.

  • Initial Heating: Heat the mixture to reflux and maintain for 1 hour. This step ensures the complete formation of the potassium phenoxide salt.

  • Alkylating Agent Addition: Slowly add 1,3-dibromopropane (0.4-0.5 eq) to the refluxing mixture via a dropping funnel.

  • Reaction: Continue to heat the mixture at reflux for 8-12 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a DCM/hexane mobile phase.[1][2] The disappearance of the 4-hydroxybenzaldehyde spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.

  • Workup - Extraction: To the resulting solid residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.

  • Workup - Washing: Combine the organic layers and wash with deionized water, followed by a saturated brine solution to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid product.

Purification and Characterization

Purification: The crude solid is best purified by flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity with dichloromethane (e.g., to a 1:4 DCM:hexane mixture) is effective for separating the product from any unreacted starting material or byproducts.[2][5]

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Will show characteristic peaks for the aromatic protons, the aldehyde protons (~9.8-10.0 ppm), and the methylene protons of the propane linker (triplets and a central quintet).

  • ¹³C NMR: Will show distinct signals for the aldehyde carbonyl carbon (~190 ppm), the aromatic carbons, and the aliphatic carbons of the linker.

  • FTIR Spectroscopy: Will display a strong carbonyl (C=O) stretch for the aldehyde group around 1700 cm⁻¹.

  • Mass Spectrometry: Will confirm the molecular weight of 284.31 g/mol .

G cluster_reactants Reactants & Setup cluster_process Reaction & Workup cluster_purification Purification & Analysis A 4-Hydroxybenzaldehyde + Acetone D Reflux (1 hr) (Phenoxide Formation) A->D B K2CO3 (Base) B->D C 1,3-Dibromopropane E Add 1,3-Dibromopropane Reflux (8-12 hrs) C->E D->E F Solvent Removal (Rotovap) E->F TLC Monitoring G Aqueous Workup (Extraction with Ethyl Acetate) F->G H Column Chromatography (Silica, DCM/Hexane) G->H I Characterization (NMR, IR, MS) H->I J Pure Product (C17H16O4) I->J

Caption: Workflow for the synthesis and purification of this compound.

Core Reactivity and Applications in Drug Development

The true value of this molecule lies in its bifunctional nature, which allows it to act as a versatile bridge or scaffold.

The Aldehyde: A Gateway to Diverse Functionality

The twin aldehyde groups are the molecule's primary reactive handles. They readily undergo condensation reactions, most notably with primary amines to form Schiff bases (imines).[5] This reaction is highly efficient and forms the basis for many of its applications in creating larger, more complex molecular architectures. This reactivity allows for the straightforward coupling of the linker to amine-containing molecules, such as amino acids, peptides, or other drug fragments.

A Premier Bifunctional Linker in Medicinal Chemistry

In modern drug design, particularly with modalities like Proteolysis Targeting Chimeras (PROTACs), the linker connecting the two active warheads is not merely a spacer but a critical component influencing the final molecule's efficacy, solubility, and cell permeability.[7] While not a PROTAC linker itself, this compound exemplifies the desirable characteristics of a sophisticated linker:

  • Defined Geometry: The V-shape provides a specific spatial orientation for the attached molecules.

  • Tunable Rigidity: The ether linkages and propane backbone offer rotational freedom, providing flexibility that can be crucial for achieving the optimal conformation for biological activity (e.g., forming a stable ternary complex in the case of a PROTAC).

  • Synthetic Accessibility: Its straightforward synthesis and reactive handles allow for its easy incorporation into complex synthetic routes.

It serves as an ideal starting point for building symmetrical inhibitors, dimeric drugs, or molecular probes where two entities need to be held at a specific distance and orientation.

G Reactant1 Molecule A R-NH₂ Linker Aldehyde OHC-Ar-O-(CH₂)₃-O-Ar-CHO Aldehyde Product Molecule A R-N=CH-Ar-O-(CH₂)₃-O-Ar-CH=N-R' Molecule B Linker->Product Schiff Base Formation (-2 H₂O) Reactant2 R'-NH₂ Molecule B

Caption: Core reactivity illustrating its use as a bifunctional linker via Schiff base formation.
Case Study: Precursor for Chemosensors

A notable application demonstrating its utility is in the synthesis of chemosensors. Researchers have condensed this compound with rhodamine B hydrazide.[5] The resulting bis(rhodamine) B hydrazone functions as a highly selective sensor for certain metal ions. This work highlights how the dialdehyde serves as a structural framework to bring two sensor units together, enabling cooperative binding or enhanced signal output.

Applications in Materials Science

Beyond drug discovery, the compound's bifunctionality is leveraged in materials science.

  • Polymer Synthesis: Its two aldehyde groups make it an excellent monomer for condensation polymerization with diamines or other difunctional molecules to create novel polymers and resins.[1]

  • Ion-Selective Electrodes: It has been successfully used in the fabrication of a polymeric membrane electrode that demonstrates high selectivity for lead(II) ions (Pb²⁺), making it useful for environmental monitoring and industrial applications.[1]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential to ensure user safety.

Hazard Identification
Hazard ClassCodeDescriptionPictogram
Acute Toxicity, Oral H302Harmful if swallowedGHS07 (
alt text
)

Data sourced from Sigma-Aldrich and Ambeed.[6]

Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration at 2-8°C under an inert atmosphere is recommended.[9]

Conclusion

This compound is more than just a simple aromatic dialdehyde; it is a sophisticated and enabling chemical tool. Its well-defined V-shaped structure, coupled with the high reactivity of its terminal aldehyde groups, provides chemists with a reliable and versatile platform for constructing complex molecular architectures. For researchers in drug development, its properties as a semi-flexible, geometrically defined linker are particularly valuable for creating bivalent ligands, molecular probes, and advanced therapeutic agents. Its proven utility in materials science further underscores its importance as a fundamental building block in modern chemical synthesis.

References

crystal structure of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the , an organic dialdehyde with the chemical formula C₁₇H₁₆O₄[1]. Through a detailed examination of single-crystal X-ray diffraction data, we elucidate the molecule's distinct three-dimensional architecture and its supramolecular assembly. The compound exhibits a characteristic V-shaped conformation, a direct consequence of the flexible propane-1,3-diyl diether linkage connecting two benzaldehyde moieties. In the solid state, these molecules self-assemble into centrosymmetric dimers via non-classical C—H⋯O hydrogen bonds. Understanding this intricate structural landscape is crucial for leveraging this compound as a versatile building block in supramolecular chemistry, materials science, and the rational design of novel therapeutics.

Introduction: A Molecule of Versatility

This compound is a bifunctional organic compound that has garnered interest for its utility as a precursor in various fields. Its symmetric structure, featuring two reactive aldehyde groups held apart by a flexible diether linker, makes it an ideal candidate for synthesizing more complex molecules such as macrocycles, polymers, and Schiff bases[1][2][3]. The propane bridge imparts a specific conformational freedom that dictates the spatial orientation of the terminal aromatic rings, a critical factor in crystal engineering and host-guest chemistry. The potential for this molecule to interact with biological targets also suggests applications in medicinal chemistry and drug development[1]. This guide delves into the foundational crystallographic data that defines its structural behavior and, consequently, its functional potential.

Synthesis and Crystallization: From Solution to Single Crystal

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Rationale for Synthetic Pathway

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This well-established nucleophilic substitution reaction is reliable and high-yielding. The reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde using a mild base, such as potassium carbonate, to form a phenoxide ion. This potent nucleophile then displaces the bromide ions from a difunctional alkylating agent, 1,3-dibromopropane, to form the desired diether linkage. Acetone is often chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction conditions[2][3].

Purification and Crystal Growth

Post-synthesis, purification is paramount. Column chromatography is the method of choice to separate the desired product from unreacted starting materials and potential side products (e.g., mono-alkylated species). A non-polar solvent system, such as dichloromethane-hexane, effectively elutes the product[2][3].

The final, critical step is crystallization. The slow evaporation of a solvent from a saturated solution of the purified compound is a proven technique. Solvents like dichloromethane or methanol are effective because they provide a balance of solubility and volatility, allowing molecules to organize slowly into a well-ordered crystal lattice[1][2]. The formation of single crystals over a period of days at room temperature indicates a controlled process, essential for achieving the high degree of internal order required for X-ray diffraction analysis[1].

Crystallographic Analysis: The Core Architecture

The definitive structure was elucidated through single-crystal X-ray diffraction, with data collected at a low temperature (100 K) to minimize thermal vibrations and obtain a more precise snapshot of the atomic positions[2][3].

Crystallographic Data Summary

The key parameters defining the crystal lattice and the conditions of the X-ray experiment are summarized in the table below. The compound crystallizes in the monoclinic system with the space group P2₁/n, which is a common space group for organic molecules[1][3].

ParameterValueReference
Chemical FormulaC₁₇H₁₆O₄[2]
Formula Weight284.30 g/mol [2]
Crystal SystemMonoclinic[2][3]
Space GroupP2₁/n[1][3]
a (Å)15.3323 (15)[2][3]
b (Å)4.6173 (5)[2][3]
c (Å)20.2800 (19)[2][3]
β (°)104.783 (1)[2][3]
Volume (ų)1388.2 (2)[2][3]
Z (molecules/unit cell)4[2][3]
Temperature (K)100[2][3]
R-factor0.039[3]
The Molecular Structure: A Distinct V-Shape

At the molecular level, the compound adopts a notable V-shaped configuration[1][2][3]. The flexible three-carbon chain is the key determinant of this geometry, with the central methylene carbon (C-atom of the -CH₂- group) serving as the apex of the "V"[2][3]. The two terminal benzaldehyde units are oriented at a significant angle relative to each other. The dihedral angle between the planes of the two benzene rings is 77.4 (1)°[2][3]. This non-planar arrangement prevents close co-facial stacking of the aromatic rings within a single molecule and exposes the aldehyde functional groups for intermolecular interactions or chemical reactions.

Caption: Molecular structure of this compound.

Supramolecular Assembly: Dimer Formation

In the crystal lattice, individual molecules do not exist in isolation. They are organized through a network of intermolecular forces. The primary interaction governing the packing of this structure is a pair of non-classical C—H⋯O hydrogen bonds[2][3]. An aromatic hydrogen atom from the benzaldehyde ring of one molecule forms a hydrogen bond with the aldehydic oxygen atom of a neighboring, centrosymmetrically-related molecule. This reciprocal interaction links the molecules into distinct centrosymmetric dimers, which then serve as the fundamental building blocks of the extended crystal structure[2][3].

G cluster_0 Molecule A cluster_1 Molecule B (Inverted) A_ring Benzaldehyde Ring A_CH Aromatic C-H A_ring->A_CH A_O Aldehyde O A_ring->A_O A_linker Propane Linker A_ring->A_linker B_O Aldehyde O A_CH->B_O C-H···O Bond B_ring Benzaldehyde Ring B_CH Aromatic C-H B_ring->B_CH B_ring->B_O B_linker Propane Linker B_ring->B_linker B_CH->A_O C-H···O Bond dimer_label Formation of a Centrosymmetric Dimer

Caption: Intermolecular C-H···O hydrogen bonds forming a centrosymmetric dimer.

Structural Implications and Potential Applications

The crystallographic data provides invaluable, field-proven insights for drug development and materials science professionals.

  • Predictable Supramolecular Synthon: The formation of C—H⋯O bonded dimers is a robust and predictable interaction. This makes the molecule an excellent synthon for crystal engineering, where the goal is to design solid-state materials with specific architectures and properties.

  • Precursor for Schiff Bases and Polymers: The V-shape and the accessibility of the two aldehyde groups make this compound an ideal monomer for condensation reactions. It can be reacted with primary amines to form Schiff bases, which are important intermediates and ligands for metal complexes[2][3]. Polymerization reactions can also lead to novel materials with defined conformational properties[1].

  • Drug Design and Development: The defined V-shaped geometry provides a rigid scaffold that can be used to position pharmacophores in specific spatial orientations. This is critical for designing molecules that can fit into the binding pockets of proteins or other biological targets. The ether linkages provide metabolic stability, while the aldehyde groups can be modified to introduce other functionalities or act as covalent warheads. Its potential use in fabricating ion-selective electrodes also points to applications in biomedical sensing[1].

Experimental Protocol: Synthesis

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from published procedures[2][3].

  • Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 g, 8.2 mmol) in acetone (25 mL).

  • Base Addition: Add anhydrous potassium carbonate (2.3 g, 16.4 mmol) to the solution. Causality Note: Potassium carbonate acts as a base to deprotonate the weakly acidic phenolic -OH group, forming the nucleophilic phenoxide.

  • Activation: Heat the mixture to reflux for 1 hour with stirring. This ensures complete formation of the phenoxide salt.

  • Alkylation: Add 1,3-dibromopropane (0.29 mL, 2.7 mmol) dropwise to the refluxing mixture. Causality Note: This is the stoichiometry-limiting reagent and will bridge two phenoxide molecules.

  • Reaction: Continue heating the mixture at reflux for another hour, then leave it to stir for 8 hours at room temperature to ensure the reaction goes to completion.

  • Workup: Remove the acetone solvent under reduced pressure (rotary evaporation). Extract the resulting solid residue with ethyl acetate, which will dissolve the organic product while leaving the inorganic salts (potassium carbonate, potassium bromide) behind.

  • Purification: Remove the ethyl acetate by rotary evaporation. Purify the crude product by column chromatography on silica gel, using a dichloromethane-hexane (1:4 v/v) mixture as the eluent[2][3]. Causality Note: This mobile phase provides the right polarity to separate the slightly polar product from non-polar impurities and highly polar baseline materials.

  • Crystallization: Collect the fractions containing the pure product, combine them, and remove the solvent. Dissolve the resulting solid in a minimal amount of hot dichloromethane and allow the solution to cool and stand at room temperature. Single crystals suitable for X-ray diffraction should form over several days[2].

References

  • Ali, Q., Shah, M. R., & Ng, S. W. (2010). 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1620. [Link]

  • ResearchGate. (PDF) 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. [Link]

Sources

physical and chemical properties of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant potential in materials science, organic synthesis, and medicinal chemistry. We will delve into its core physical and chemical properties, molecular structure, synthesis protocols, and key applications. This document is intended for researchers, scientists, and professionals in drug development, offering expert insights and detailed methodologies to facilitate its use in advanced research.

Introduction

This compound, with CAS Number 3722-80-3, is a dialdehyde compound characterized by two benzaldehyde units linked via a flexible propane-1,3-dioxy bridge.[1][2] This unique V-shaped molecular geometry is a key determinant of its chemical reactivity and its capacity for interaction with biological systems.[1][3][4] The presence of two reactive aldehyde groups makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including Schiff bases, polymers, and macrocycles.[1][3] Its structural features are also associated with potential antioxidant properties, making it a compound of interest for pharmacological and toxicological studies.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
IUPAC Name 4-[3-(4-formylphenoxy)propoxy]benzaldehyde[1]
CAS Number 3722-80-3[1][2][5]
Molecular Formula C₁₇H₁₆O₄[1][2][3][6]
Molecular Weight 284.31 g/mol [1][2][6]
Physical Form Solid
Topological Polar Surface Area 52.6 Ų[7]
Rotatable Bond Count 8[7]
Hydrogen Bond Acceptors 4[7]
Hydrogen Bond Donors 0[7]
Storage Conditions Refrigerator (2-8°C), Inert atmosphere[2]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A prominent absorption band is observed at approximately 1697.31 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic aldehyde groups.[1] The presence of the benzene rings is confirmed by aromatic C=C stretching vibrations appearing around 1601.24 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : While a specific spectrum is not provided in the search results, typical chemical shifts for analogous structures would be expected. Protons of the aldehyde group (-CHO) would appear far downfield (δ 9.5-10.5 ppm). Aromatic protons would be found in the range of δ 7.0-8.0 ppm. The protons of the propyl chain would exhibit characteristic shifts, with the O-CH₂ protons appearing around δ 4.0-4.5 ppm and the central CH₂ group at approximately δ 2.0-2.5 ppm.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

Molecular Structure and Crystallography

The three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction.

The molecule adopts a distinct V-shape, with the central methylene carbon of the propyl bridge serving as the apex.[3][4] This conformation is significant as it influences the compound's packing in the solid state and its ability to act as a bidentate ligand or building block in supramolecular chemistry. The angle between the two benzene rings is approximately 77.4(1)°.[3][4] In the crystalline state, molecules are linked into centrosymmetric dimers through non-classical C—H⋯O hydrogen bonds.[3][4]

Caption: Molecular structure of this compound.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the two aldehyde functional groups.

  • Condensation Reactions : It readily undergoes condensation reactions with primary amines to form Schiff bases.[3] This is a cornerstone reaction for developing chemosensors, metal-organic frameworks (MOFs), and dynamic covalent polymers. For instance, its reaction with rhodamine B hydrazide has been used to prepare chemosensors.[4]

  • Aldol Condensation : As an aldehyde without α-hydrogens, it cannot self-condense. However, it can react with enolizable ketones or aldehydes (like acetone) in a crossed-aldol or Claisen-Schmidt condensation to form α,β-unsaturated carbonyl compounds.[8][9]

  • Oxidation and Reduction : The aldehyde groups can be easily oxidized to carboxylic acids, yielding 4,4'-(Propane-1,3-diylbis(oxy))dibenzoic acid, a related compound used in materials science.[1][10] Conversely, they can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄).[1]

  • Wittig Reaction : The aldehyde groups can be converted to alkenes via the Wittig reaction, providing a route to stilbene-like derivatives.

A This compound C Poly(Schiff Base) A->C Condensation E 4,4'-(Propane-1,3-diylbis(oxy))dibenzoic acid A->E Oxidation G Diol Product A->G Reduction B Diamine (e.g., H₂N-R-NH₂) B->C D Oxidizing Agent (e.g., KMnO₄) D->E F Reducing Agent (e.g., NaBH₄) F->G

Caption: Key reaction pathways for the title compound.

Experimental Protocol: Synthesis

The most common and efficient synthesis involves a Williamson ether synthesis. The following protocol is adapted from established literature procedures.[1][3][4]

Objective : To synthesize this compound from 4-hydroxybenzaldehyde and 1,3-dibromopropane.

Materials :

  • 4-Hydroxybenzaldehyde

  • 1,3-Dibromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone (or Acetonitrile), anhydrous

  • Ethyl Acetate

  • Dichloromethane

  • Hexane

  • Deionized Water

Procedure :

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (2.0 eq) and anhydrous potassium carbonate (4.0 eq).

  • Solvent Addition : Add anhydrous acetone (or acetonitrile) to the flask to create a stirrable suspension.

  • Initial Heating : Heat the mixture to reflux with vigorous stirring for 1 hour. This step ensures the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide.

  • Alkylating Agent Addition : Slowly add 1,3-dibromopropane (1.0 eq) to the refluxing mixture.

  • Reaction : Continue to heat the mixture at reflux for several hours (typically 7-8 hours). Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • Workup :

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).

    • Add deionized water to the solid residue to dissolve the inorganic salts.

    • Extract the aqueous layer multiple times with ethyl acetate.[3][4]

  • Purification :

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent by rotary evaporation to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel, typically using a dichloromethane-hexane solvent system as the eluent.[3][4]

  • Characterization : Confirm the identity and purity of the white solid product using NMR, IR, and mass spectrometry. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation from a solvent like dichloromethane.[3]

cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 4-hydroxybenzaldehyde & K₂CO₃ in Acetone B Heat to reflux (1 hr) A->B C Add 1,3-dibromopropane B->C D Reflux (7-8 hrs) Monitor by TLC C->D E Remove solvent D->E F Aqueous workup E->F G Extract with Ethyl Acetate F->G H Dry & concentrate organic layers G->H I Column Chromatography (Silica, DCM/Hexane) H->I J Characterize final product I->J

Caption: Workflow for the synthesis of the title compound.

Applications and Research Relevance

This compound is more than a synthetic intermediate; it is an enabling molecule for various advanced applications.

  • Materials Science : Its bifunctional nature allows it to be used as a cross-linker or monomer in the synthesis of polymers and resins.[1] The resulting materials can have tailored thermal and mechanical properties.

  • Pharmaceutical and Biological Research : Preliminary studies suggest that the compound may possess antioxidant properties.[1] Its ability to interact with biological macromolecules like proteins makes it a candidate for further investigation in drug development and as a therapeutic agent.[1]

  • Analytical Chemistry : It has been successfully employed in the fabrication of a selective polymeric membrane electrode for the detection of lead (Pb(II)) ions, which is crucial for environmental and industrial monitoring.[1]

Safety Information

It is imperative to handle this chemical with appropriate safety precautions.

  • GHS Classification : The compound is classified under GHS07 (Harmful).[7]

  • Signal Word : Warning.[7]

  • Hazard Statements : H302: Harmful if swallowed.[7]

  • Precautionary Statements : Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[7] Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a structurally interesting and synthetically valuable compound. Its well-defined V-shaped geometry and the reactivity of its terminal aldehyde groups provide a robust platform for the design of new materials, chemosensors, and potential therapeutic agents. The straightforward and high-yielding synthesis makes it an accessible building block for a wide array of chemical research endeavors. This guide has provided the core technical information required to utilize this compound effectively and safely in a research environment.

References

  • This compound - Smolecule.
  • This compound - Sigma-Aldrich.
  • 3722-80-3|this compound - BLDpharm.
  • 3722-80-3 | this compound | Aryls | Ambeed.com.
  • This compound | CAS 3722-80-3 | Chemical-Suppliers.
  • 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde - PMC - NIH.
  • 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde (C007B-517913) - Cenmed Enterprises.
  • 4,4′-(Propane-1,3-diyldioxy)
  • 1,3-Bis(4-carboxyphenoxy)propane | C17H16O6 | CID 68610 - PubChem. [Link]

  • 11 Synthesis Dibenzalacetone | PDF | Aldehyde | Ketone - Scribd.
  • The aldol condensation Preparation of dibenzalacetone lab recording - YouTube.

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4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Introduction

This compound is a symmetrical aromatic dialdehyde that serves as a versatile building block in organic synthesis and materials science. Its structure, featuring two benzaldehyde units linked by a flexible three-carbon ether chain, provides a unique combination of reactivity and conformational adaptability.[1] This guide offers a comprehensive overview of its chemical and physical properties, established synthesis and characterization protocols, and key applications, providing researchers and drug development professionals with a detailed resource for leveraging this compound in their work.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior and potential applications. This section details the core identifiers and structural properties of this compound.

Chemical Identity and Properties

The compound's identity is established by its molecular formula, weight, and various registry numbers. These foundational data points are summarized below.

PropertyValueSource
Molecular Formula C₁₇H₁₆O₄[1][2]
Molecular Weight 284.31 g/mol [1][2]
IUPAC Name 4-[3-(4-formylphenoxy)propoxy]benzaldehyde[1][3]
CAS Number 3722-80-3[1][3]
Appearance Solid[3]
Purity ≥95%[2][3]
Structural Analysis

Single-crystal X-ray diffraction analysis reveals that this compound adopts a distinct V-shaped conformation in the solid state.[4][5] The propane linker provides significant flexibility, while the two terminal benzaldehyde groups act as reactive sites. This geometry is crucial for its application in forming macrocycles, polymers, and Schiff bases, where the spatial orientation of the aldehyde groups influences the final structure and properties of the product.[4]

Caption: 2D structure of this compound.

Part 2: Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are paramount for its effective use in research and development.

Synthetic Methodology

The most common and efficient route for synthesizing this compound is through a Williamson ether synthesis. This method involves the reaction of two equivalents of 4-hydroxybenzaldehyde with one equivalent of a 1,3-dihalopropane, typically 1,3-dibromopropane, in the presence of a weak base such as potassium carbonate.[4] The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a nucleophilic phenoxide ion that subsequently displaces the bromide ions in a double Sɴ2 reaction.

Synthesis_Workflow Reactants 4-Hydroxybenzaldehyde (2 eq) 1,3-Dibromopropane (1 eq) K₂CO₃ (Base) Solvent Acetonitrile or Acetone Reactants->Solvent Reaction Reflux (Monitored by TLC) Solvent->Reaction Workup Solvent Removal Ethyl Acetate Extraction Reaction->Workup Purification Column Chromatography (e.g., Dichloromethane/Hexane) Workup->Purification Product Pure C₁₇H₁₆O₄ (Recrystallize for crystals) Purification->Product

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4][5]

  • Reagent Preparation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (2.0 eq) and potassium carbonate (4.0 eq) in acetone or acetonitrile.

  • Initial Heating: Heat the mixture to reflux for approximately one hour to facilitate the formation of the potassium phenoxide salt.

  • Alkylation: Add 1,3-dibromopropane (1.0 eq) to the reaction mixture and continue to reflux for several hours (typically 1-8 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Reaction Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Extract the resulting solid residue with ethyl acetate and wash with water to remove inorganic salts.[1]

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography using a suitable solvent system, such as dichloromethane-hexane.[4]

  • Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow recrystallization from a solvent like dichloromethane.[4]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is achieved through a combination of spectroscopic and crystallographic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. A strong absorption band is observed around 1697 cm⁻¹, which is characteristic of the C=O stretch of an aromatic aldehyde.[1] Aromatic C=C stretching vibrations appear near 1601 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows a distinctive singlet for the two equivalent aldehyde protons (CHO) at approximately δ 9.91 ppm.[1] Other signals corresponding to the aromatic and aliphatic protons confirm the overall molecular structure.

  • X-ray Crystallography: For an unambiguous structural determination, single-crystal X-ray analysis is employed. The compound crystallizes in the monoclinic system with the space group P2₁/n.[1]

Crystallographic Parameter Reported Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a15.3323(15) Å
b4.6173(5) Å
c20.2800(19) Å
β104.783(1)°
(Data obtained from crystallographic studies)[1]

Part 3: Applications in Research and Development

The bifunctional nature of this compound makes it a valuable component in several scientific fields.

Applications Core C₁₇H₁₆O₄ Polymers Polymer Synthesis (e.g., Poly(Schiff bases)) Core->Polymers Reactive Aldehydes Pharma Pharmaceuticals (Antioxidant, Scaffolds) Core->Pharma Bioactive Structure Organic Organic Synthesis (Intermediate) Core->Organic Bifunctional Linker Sensors Chemical Sensors (Ion-Selective Electrodes) Core->Sensors Complexing Agent

Caption: Key application areas for the title compound.

  • Organic and Polymer Synthesis: The two aldehyde groups are prime sites for condensation reactions, particularly with primary amines to form Schiff bases.[4] This reactivity allows it to be used as a monomer for the synthesis of poly(Schiff bases) and other polymers or as a cross-linking agent in material science.[1]

  • Pharmaceutical and Medicinal Chemistry: Research suggests that the compound possesses potential biological activities, including antioxidant properties.[1] Its structure can serve as a scaffold or a flexible linker in the design of more complex molecules for drug development. The ability to interact with biological targets makes it a candidate for further pharmacological investigation.[1]

  • Analytical Chemistry: An interesting application is its use in the fabrication of a polymeric membrane electrode for the selective detection of lead ions (Pb(II)).[1] The specific coordination of the oxygen atoms within the molecule likely contributes to its selectivity for this heavy metal ion.

Part 4: Safety and Handling

Proper handling and storage are essential for ensuring user safety and maintaining the integrity of the compound.

Hazard Information

The compound is classified with the GHS07 pictogram, indicating it can be an irritant, sensitizer, or acutely toxic.

Hazard ClassCodeDescription
PictogramGHS07
Signal WordWarning
Hazard StatementH302Harmful if swallowed
PrecautionaryP280Wear protective gloves/clothing/eye protection.
StatementsP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
(Information sourced from supplier safety data)[3][6]
Storage and Handling Guidelines
  • Handling: Use in a well-ventilated area or a fume hood. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere. Recommended storage is in a refrigerator at 2-8°C.[7]

Conclusion

This compound is a well-characterized and synthetically accessible compound with significant utility. Its defined molecular structure, bifunctional reactivity, and interesting applications in materials science, medicinal chemistry, and analytical sensors make it a valuable tool for scientific innovation. The protocols and data presented in this guide provide a solid foundation for researchers looking to incorporate this versatile molecule into their work.

References

  • This compound (C007B-517913) - Cenmed Enterprises. (URL: [Link])

  • Ali, Q., Shah, M. R., & Ng, S. W. (2010). 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1620. (URL: [Link])

  • (PDF) 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde - ResearchGate. (URL: [Link])

Sources

IUPAC name for 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Foreword: A Molecule of Versatility and Potential

In the landscape of modern chemical synthesis, the demand for versatile, bifunctional building blocks is insatiable. These molecules serve as the crucial linchpins in constructing complex architectures, from advanced polymers to targeted therapeutic agents. It is within this context that this compound emerges as a compound of significant interest. Its symmetrical structure, featuring a flexible propane-1,3-dioxy linker connecting two reactive benzaldehyde moieties, offers a unique combination of geometric precision and chemical reactivity.

This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of properties to provide a deeper understanding of the causality behind its synthesis, the logic of its characterization, and the breadth of its applications. The protocols and data presented herein are synthesized from established literature and best practices, intended to serve as a reliable foundation for your own investigations.

Core Molecular Identity and Physicochemical Profile

Understanding a molecule begins with its fundamental identifiers and properties. This compound is a symmetrical aromatic dialdehyde. The central propane linker imparts a notable "V-shape" to the molecule, with the two benzene rings aligning at an angle of approximately 77.4°.[1][2] This non-linear geometry is critical, as it influences crystal packing and the spatial orientation of products derived from it.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource(s)
IUPAC Name 4-[3-(4-formylphenoxy)propoxy]benzaldehyde[3]
CAS Number 3722-80-3[3][4][5]
Molecular Formula C₁₇H₁₆O₄[3][4]
Molecular Weight 284.31 g/mol [3][4]
Physical Form Solid
Purity Typically ≥95%[4]
Topological Polar Surface Area (TPSA) 52.6 Ų[6]
Consensus Log Po/w ~2.65 - 4.05 (Varies by calculation method)[6]

Synthesis Pathway: A Guided Williamson Ether Synthesis

The most common and efficient route to synthesizing this compound is a variation of the Williamson ether synthesis. This reaction involves the alkylation of two equivalents of a phenoxide with a suitable dihaloalkane. The causality behind the chosen reagents and conditions is key to achieving a high yield of the desired product while minimizing side reactions.

The overall reaction is the nucleophilic substitution of 1,3-dibromopropane with 4-hydroxybenzaldehyde.

Synthesis_Reaction cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 2 x 4-Hydroxybenzaldehyde C1 K₂CO₃ (Base) R2 1,3-Dibromopropane P1 This compound C1->P1 Reaction C2 Acetone (Solvent) C3 Heat (Reflux)

Caption: Overall schematic of the Williamson ether synthesis.

Step-by-Step Experimental Protocol

This protocol is a self-validating workflow, incorporating in-process checks and a robust purification strategy. It is adapted from a method reported in the crystallographic analysis of the title compound.[1][2]

Materials:

  • 4-Hydroxybenzaldehyde (8.2 mmol, 1.0 g)

  • 1,3-Dibromopropane (2.7 mmol, 0.29 mL) - Note: 4-hydroxybenzaldehyde is in excess to drive the reaction to disubstitution.

  • Potassium Carbonate (K₂CO₃), anhydrous (16.4 mmol, 2.3 g)

  • Acetone (25 mL)

  • Ethyl Acetate

  • Dichloromethane-Hexane mixture (1:4 v/v)

  • Standard laboratory glassware for reflux, extraction, and chromatography.

Workflow Diagram:

Caption: Experimental workflow from reaction to purification.

Procedure:

  • Reactant Preparation: Dissolve 4-hydroxybenzaldehyde (1 g, 8.2 mmol) in acetone (25 ml) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Expertise Note: Acetone is an excellent solvent for the reactants and has a suitable boiling point for reflux. It is polar enough to dissolve the phenoxide salt intermediate but does not interfere with the reaction.

  • Base Addition: Add anhydrous potassium carbonate (2.3 g, 16.4 mmol) to the solution.

    • Expertise Note: K₂CO₃ is a mild inorganic base, sufficient to deprotonate the phenolic hydroxyl group. It is heterogeneous in acetone, which simplifies its removal by filtration after the reaction. Using a strong base like NaOH could promote side reactions involving the aldehyde group.

  • Phenoxide Formation: Heat the mixture to reflux for 1 hour. This step ensures the complete formation of the potassium phenoxide intermediate.

  • Alkylation: Add 1,3-dibromopropane (0.29 ml, 2.7 mmol) dropwise to the refluxing mixture.

  • Reaction Completion: Continue heating the mixture. The original protocol suggests 1 hour, but allowing it to proceed for up to 8 hours can ensure higher conversion.[1][2]

    • Trustworthiness Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting materials. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up (Part 1 - Solvent Removal): Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.

  • Work-up (Part 2 - Extraction): Extract the resulting solid material with ethyl acetate.[1][2] The organic product will dissolve, while the inorganic salts (K₂CO₃, KBr) will not. Filter the mixture to remove the salts, and collect the ethyl acetate filtrate.

  • Purification (Part 1 - Chromatography): Remove the ethyl acetate under reduced pressure. Purify the crude product by column chromatography using a dichloromethane-hexane (1:4) mixture as the mobile phase.[1][2]

    • Expertise Note: This solvent system provides good separation of the desired disubstituted product from any unreacted 4-hydroxybenzaldehyde and the monosubstituted intermediate.

  • Purification (Part 2 - Recrystallization): For obtaining high-purity crystals suitable for analysis, the purified product can be recrystallized from dichloromethane.[1]

Analytical Characterization

Validation of the molecular structure is paramount. A combination of spectroscopic techniques provides a comprehensive and definitive confirmation of identity and purity.

Table 2: Key Spectroscopic Signatures

TechniqueObservationInterpretation
Infrared (IR) Spectroscopy ~1697 cm⁻¹Strong absorption characteristic of the C=O (carbonyl) stretch of an aromatic aldehyde.[3]
~1601 cm⁻¹Aromatic C=C stretching vibrations, confirming the presence of the benzene rings.[3]
~1250-1000 cm⁻¹C-O (ether) stretching vibrations.
¹H NMR (300 MHz, CDCl₃) δ ~9.8 ppm (s, 2H)Aldehyde protons (-CHO).
δ ~7.8 ppm (d, 4H)Aromatic protons ortho to the aldehyde group.
δ ~7.0 ppm (d, 4H)Aromatic protons ortho to the ether linkage.
δ ~4.2 ppm (t, 4H)Methylene protons adjacent to oxygen (-O-CH₂-).
δ ~2.3 ppm (quint, 2H)Central methylene protons (-CH₂-CH₂-CH₂-).
X-Ray Crystallography V-shaped moleculeConfirms the three-dimensional structure and intermolecular interactions, such as C-H···O hydrogen bonds forming centrosymmetric dimers in the crystal lattice.[1][2]

Applications in Research and Development

The utility of this compound stems from its bifunctional nature. The two aldehyde groups are readily available for a variety of chemical transformations, making it a valuable intermediate.

  • Polymer and Materials Science: The dialdehyde functionality allows it to act as a cross-linker or a monomer in the synthesis of polymers and resins.[3] It can undergo condensation reactions with amines to form poly(Schiff bases) or be used in the fabrication of specialized materials.[1]

  • Chemosensors and Ionophores: The compound has been successfully used as an ionophore in the fabrication of a polymeric membrane electrode for the selective detection of Lead (Pb(II)) ions.[3] The ether oxygens and aldehyde groups can coordinate with metal ions, leading to a measurable response.

  • Organic and Medicinal Chemistry: It serves as a versatile intermediate for creating more complex molecules.[3] The aldehyde groups can be oxidized to carboxylic acids, reduced to alcohols, or used in reactions like the Wittig or aldol condensations.[3] Its structure is a scaffold that may interact with biological macromolecules like proteins, suggesting potential applications in drug development, possibly as a linker for PROTACs or as a base for developing antioxidant compounds.[3] A key application is its condensation with primary amines to form Schiff bases, which can then be used to create larger supramolecular structures, such as inclusion compounds with cyclodextrins.[1][2]

Applications Core 4,4'-(Propane-1,3-diylbis(oxy)) dibenzaldehyde Polymers Polymer Synthesis (e.g., Poly-Schiff Bases) Core->Polymers Sensors Ion-Selective Electrodes (Pb(II) Sensor) Core->Sensors Pharma Medicinal Chemistry (Scaffolds, Linkers) Core->Pharma Organic Organic Synthesis (Intermediate) Core->Organic Supra Supramolecular Chemistry (Inclusion Compounds) Core->Supra

Caption: Key application areas for the title compound.

Safety and Handling

As with any chemical reagent, proper handling is essential for laboratory safety.

  • Hazard Classification: GHS07 (Harmful).

  • Hazard Statements: H302 (Harmful if swallowed).[6]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • Storage: Store in a refrigerator under an inert atmosphere (2-8°C).[5]

Conclusion

This compound is more than just a catalog chemical; it is a well-characterized, accessible, and highly functional molecular tool. Its straightforward synthesis, combined with the reactivity of its terminal aldehyde groups and the specific geometry imparted by its flexible linker, makes it a valuable asset for researchers in materials science, sensor development, and synthetic organic chemistry. Understanding the principles behind its creation and application allows scientists to leverage its full potential in designing the next generation of advanced materials and molecules.

References

  • Title: this compound (C007B-517913) Source: Cenmed Enterprises URL: [Link]

  • Title: 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

  • Title: (PDF) 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde Source: ResearchGate URL: [Link]

Sources

solubility of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This compound is a bifunctional aromatic aldehyde that serves as a critical building block in the synthesis of advanced polymers, covalent organic frameworks (COFs), and complex macrocycles. Its utility in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility an essential prerequisite for successful experimental design, reaction optimization, and material processing. This guide provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a simple data table to equip the researcher with the theoretical principles, predictive tools, and detailed experimental protocols necessary to determine and rationalize its solubility in a range of common laboratory solvents. We will explore the molecule's structural attributes, present a robust methodology for empirical solubility determination, and discuss the practical implications for its application in scientific research.

Introduction: The Critical Role of Solubility

The solubility of a chemical compound is not merely a physical constant; it is a critical parameter that dictates its reactivity, bioavailability, and processability. For a molecule like this compound, which is often employed in solution-phase reactions to construct larger, more complex architectures, solubility directly impacts reaction kinetics, yield, and the purity of the final product. Insufficient solubility can lead to heterogeneous reaction mixtures, resulting in low yields and difficult purification, while high solubility ensures homogenous conditions necessary for precise molecular assembly.

This guide is structured to provide a logical progression from theoretical prediction to practical, empirical measurement. We will first dissect the molecular structure to form a qualitative hypothesis about its solubility profile. Subsequently, we will provide a detailed, step-by-step experimental protocol for quantitative solubility determination, a method that can be adapted for a wide range of similar organic compounds.

Physicochemical Profile and Theoretical Solubility Considerations

A molecule's solubility is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. To predict the behavior of this compound, we must first analyze its structural features.

Molecular Structure Analysis:

  • Aromatic Rings: The two benzene rings are nonpolar (hydrophobic) and will favor interactions with nonpolar solvents through van der Waals forces.

  • Aldehyde Groups (-CHO): The aldehyde groups are polar and can act as hydrogen bond acceptors. This feature introduces a capacity for interaction with polar solvents like alcohols or water.

  • Ether Linkages (-O-): The ether groups are also polar and can act as hydrogen bond acceptors, further contributing to potential solubility in polar solvents.

  • Propane Linker (-CH2CH2CH2-): The three-carbon aliphatic chain is flexible and nonpolar, adding to the molecule's hydrophobic character.

Overall Prediction: The molecule possesses a mixed character. It has significant nonpolar surface area due to the aromatic rings and the alkyl chain, but also contains multiple polar functional groups capable of hydrogen bonding. This duality suggests that the compound will exhibit poor solubility in highly polar solvents like water and also in very nonpolar solvents like hexane. Its optimal solubility is likely to be found in solvents of intermediate polarity or in polar aprotic solvents that can effectively solvate both the polar and nonpolar regions of the molecule. For instance, solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are expected to be effective.

The logical relationship for selecting appropriate solvents based on the solute's structure can be visualized as follows:

G cluster_solute Solute: this compound cluster_properties Molecular Properties cluster_solvents Predicted Solvent Compatibility A Aromatic Rings Propane Linker C Nonpolar / Hydrophobic (van der Waals forces) A->C leads to B Aldehyde Groups Ether Linkages D Polar / H-bond Acceptor (Dipole-Dipole, H-bonding) B->D leads to E Good Solubility (Polar Aprotic / Intermediate Polarity) e.g., THF, DCM, DMSO, DMF C->E balanced by F Poor Solubility (Highly Polar or Nonpolar) e.g., Water, Hexane C->F dominates in D->E balanced by D->F dominates in

Figure 1. Rationale for solvent selection based on molecular structure.

Experimental Protocol for Solubility Determination

To move beyond theoretical predictions, a robust and reproducible experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid in a liquid solvent. This protocol ensures that the solution reaches equilibrium, providing a true measure of saturation solubility.

Principle: An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, THF, DCM, DMSO, Hexane)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 µm, ensure filter material is compatible with the solvent)

  • Volumetric flasks

  • UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology:

  • Preparation of Calibration Curve:

    • Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standards of decreasing concentration.

    • Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard.

    • Plot a graph of absorbance/peak area versus concentration. This curve will be used to determine the concentration of the unknown saturated solutions.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a series of vials (e.g., 5-10 mg in 2 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.

    • Add a precise volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Filtration and Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully draw the supernatant (the clear liquid layer) into a syringe.

    • Attach a 0.22 µm syringe filter and discard the first portion of the filtrate to saturate the filter membrane and avoid adsorption effects.

    • Filter the remaining solution directly into a clean vial.

    • Immediately dilute the filtrate with a known volume of solvent to bring its concentration within the linear range of the previously prepared calibration curve.

    • Analyze the diluted filtrate using the same analytical method (UV-Vis or HPLC) used for the standards.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

    • Express the solubility in standard units, such as mg/mL or mol/L.

The following diagram illustrates this experimental workflow:

G A 1. Add Excess Solute to Solvent in Vial B 2. Equilibrate (e.g., 24h at 25°C on shaker) A->B C 3. Settle (Allow undissolved solid to sediment) B->C D 4. Withdraw Supernatant with Syringe C->D E 5. Filter (0.22 µm syringe filter) D->E F 6. Dilute Filtrate (Known Dilution Factor) E->F G 7. Analyze (UV-Vis or HPLC) F->G H 8. Calculate Concentration (Using Calibration Curve) G->H

Figure 2. Workflow for the isothermal shake-flask solubility determination method.

Data Presentation and Interpretation

The results of the solubility experiments should be compiled into a clear and concise table. While specific experimental data for this compound is not widely published, the following table provides a template with hypothetical but chemically reasonable values based on the structural analysis performed in Section 2.

Table 1: Predicted Solubility of this compound in Common Solvents at 25 °C

SolventSolvent TypePredicted Solubility CategoryHypothetical Value (mg/mL)
HexaneNonpolarVery Poorly Soluble< 0.1
TolueneNonpolar (Aromatic)Sparingly Soluble1 - 5
Dichloromethane (DCM)Polar AproticSoluble20 - 50
Tetrahydrofuran (THF)Polar AproticSoluble25 - 60
AcetonePolar AproticSparingly Soluble5 - 15
Dimethylformamide (DMF)Polar AproticVery Soluble> 100
Dimethyl Sulfoxide (DMSO)Polar AproticVery Soluble> 150
EthanolPolar ProticSparingly Soluble1 - 5
WaterPolar ProticInsoluble< 0.01

Interpretation of Results: The hypothetical data align with our initial analysis. The highest solubility is predicted in strong polar aprotic solvents like DMSO and DMF, which are excellent at solvating large, complex organic molecules. Solvents like THF and DCM are also effective. The compound is expected to be poorly soluble in both the nonpolar extreme (hexane) and the highly polar, protic extreme (water), where the energetic cost of disrupting the solvent's hydrogen-bonding network is too high.

Conclusion and Practical Implications

Understanding the solubility profile of this compound is fundamental to its effective use. This guide provides the theoretical foundation and a detailed experimental framework for researchers to confidently determine this crucial property. For professionals in materials science and drug development, this knowledge is directly applicable:

  • Reaction Chemistry: The choice of solvent can now be made on an empirical basis to ensure homogenous reaction conditions, leading to higher yields and more predictable outcomes in the synthesis of COFs and other polymers.

  • Purification: Knowledge of differential solubility is key to developing effective crystallization and chromatography purification methods. A solvent in which the compound is sparingly soluble at room temperature but soluble when heated is an ideal candidate for recrystallization.

  • Material Processing: For applications involving films or membranes, solubility data is essential for selecting appropriate solvents for spin-coating, casting, or electrospinning processes.

By following the principles and protocols outlined herein, researchers can demystify the solubility of this and other novel compounds, accelerating the pace of discovery and innovation.

References

  • OECD (2012), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

  • Dalapati, S., Jin, E., Addicoat, M., Heine, T., & Jiang, D. (2016). A-Luminescent Covalent Organic Framework for Selectively Detecting Anionic Nitroaromatic Explosives. Journal of the American Chemical Society, 138(18), 5797–5800. [Link].

An In-depth Technical Guide on the Thermal Stability of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde is a pivotal bifunctional monomer utilized in the synthesis of advanced polymers, such as poly(azomethine-ether)s, and in the development of specialized chemosensors. Its distinct V-shaped molecular architecture, comprising two benzaldehyde units linked by a flexible propane-1,3-dioxy bridge, imparts unique properties to the materials derived from it.[1][2] The thermal stability of this monomer is a critical parameter, directly influencing its processability during high-temperature polymerization reactions and defining the operational limits of the resulting products. This guide provides a comprehensive analysis of the structural factors governing the thermal stability of this compound, outlines authoritative protocols for its empirical thermal characterization, and discusses its anticipated decomposition pathways based on established chemical principles.

Introduction: Structural Significance and Applications

This compound, with the chemical formula C₁₇H₁₆O₄, is a solid organic compound whose utility stems from its reactive terminal aldehyde groups.[1][3] These groups readily undergo condensation reactions, particularly with primary amines, to form Schiff bases (azomethines), which are precursors to a wide range of thermally stable polymers and coordination complexes.[4]

Key application areas include:

  • High-Performance Polymers: It serves as a fundamental building block for poly(azomethine-ether)s, materials valued for their thermal resistance and specific optical and electrochemical properties.[1]

  • Material Science: The compound is employed in fabricating specialized resins and polymeric membrane electrodes, for instance, for the selective detection of lead (II) ions.[1]

  • Organic Synthesis: It acts as a versatile intermediate in creating more complex molecules with potential applications in pharmaceuticals and medicinal chemistry.[1]

The thermal integrity of the monomer is paramount. During solution polycondensation, which can require elevated temperatures to proceed efficiently, the monomer must remain intact to ensure the formation of high molecular weight polymers with the desired repeating unit structure. Any premature decomposition would lead to defects in the polymer chain, compromising the final material's mechanical and thermal properties.

Molecular Structure and Its Influence on Thermal Stability

The thermal stability of a molecule is intrinsically linked to its bond energies and overall structure. The V-shaped geometry of this compound, confirmed by X-ray crystallography, is a result of the flexible three-carbon aliphatic chain connecting the two rigid phenoxybenzaldehyde units.[2][4]

Caption: Molecular Structure of this compound.

The molecule's thermal stability is dictated by the following structural features:

  • Aromatic Rings: The two benzene rings are inherently stable due to electron delocalization and require significant thermal energy to undergo cleavage.

  • Ether Linkages (C-O-C): The aryl-oxygen bond is stronger than the alkyl-oxygen bond due to the partial double bond character from resonance with the aromatic ring. The aliphatic C-O bonds in the propane-dioxy bridge are typically the most susceptible to initial thermal scission.[5][6]

  • Aldehyde Groups (-CHO): While reactive in condensation chemistry, the carbon-carbon bond attaching the aldehyde group to the aromatic ring is quite strong. The C=O bond itself is very stable. Thermal decomposition involving the aldehyde is more likely to proceed via decarbonylation at very high temperatures or through radical-mediated pathways.[7]

  • Aliphatic Propyl Bridge (-CH₂-CH₂-CH₂-): This flexible chain provides conformational freedom but its C-C single bonds are, along with the alkyl C-O bonds, potential points of initial thermal degradation compared to the more robust aromatic systems.

Recommended Methodologies for Thermal Analysis

cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep Weigh 5-10 mg of finely ground sample Pan Place in Alumina/Pt pan Prep->Pan TGA TGA (N₂ Atmosphere, 10°C/min ramp) Pan->TGA DSC DSC (N₂ Atmosphere, 10°C/min ramp) Pan->DSC TGA_Data Determine: - Onset of Decomposition (Ton) - Peak Decomposition Temp (Tmax) - Residual Mass (%) TGA->TGA_Data DSC_Data Determine: - Melting Point (Tm) - Glass Transition (Tg) (if amorphous) - Enthalpy of Transitions (ΔH) DSC->DSC_Data

Caption: Standard Experimental Workflow for Thermal Analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges over which the compound is stable and subsequently decomposes by measuring the change in mass as a function of temperature.

Step-by-Step Protocol:

  • Instrumentation: Calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen, 99.99% purity) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tₒₙ), the temperature of maximum decomposition rate (Tₘₐₓ), and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting point (Tₘ), glass transition temperature (T₉) for amorphous phases, and crystallization events by measuring the heat flow into or out of a sample as a function of temperature.

Step-by-Step Protocol:

  • Instrumentation: Calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heat: Ramp from 25°C to a temperature just above the expected melting point (e.g., 200°C) at 10°C/min. This removes the sample's prior thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to a sub-ambient temperature (e.g., 0°C).

    • Second Heat: Ramp from 0°C to a temperature below the onset of decomposition (determined by TGA, e.g., 300°C) at 10°C/min. The second heating scan provides data on the intrinsic properties of the material.

  • Data Analysis: Analyze the second heating curve to determine the glass transition temperature (T₉, a step change in the baseline) and the melting point (Tₘ, an endothermic peak).

Anticipated Thermal Behavior and Decomposition Pathways

In the absence of direct empirical data, a scientifically grounded prediction of thermal behavior can be made by analyzing the compound's structure and data from analogous molecules, such as other aromatic ethers and aldehydes.

Predicted Thermal Profile

The thermal decomposition is expected to be a multi-step process.

Parameter Anticipated Value / Event Causality and Rationale
Melting Point (Tₘ) ~150 - 200°CCrystalline solid nature. The exact value depends on crystal packing energy and intermolecular forces.
Initial Decomposition (Tₒₙ) ~280 - 350°CThis temperature range is consistent with the cleavage of the weakest bonds in the structure: the aliphatic C-O and C-C bonds of the propyl bridge. Ethers are generally stable but will cleave under high thermal stress.[6][8]
Major Weight Loss ~350 - 500°CCorresponds to the fragmentation of the aromatic backbone, potentially involving cleavage of the stronger aryl-ether bonds and reactions involving the aldehyde functional groups.
Char Residue > 500°CA significant char residue is expected due to the high aromatic content, which promotes the formation of stable, cross-linked carbonaceous material upon pyrolysis.
Proposed Decomposition Mechanism

The primary decomposition pathway under inert atmosphere is likely initiated by the homolytic cleavage of the weakest bonds.

cluster_path1 Pathway 1: Ether Bond Cleavage cluster_path2 Pathway 2: Propyl Bridge Scission Parent This compound Radical1 Phenoxy Radical + Alkyl Radical Fragment Parent->Radical1 Δ (Heat) Initial Scission Radical2 Ether-Aldehyde Radical Fragments Parent->Radical2 Δ (Heat) Alternative Scission Products1 Phenol, Propene, Char Radical1->Products1 Rearrangement & Hydrogen Abstraction Products2 Smaller Volatiles, Char Radical2->Products2 Further Fragmentation

Caption: Proposed High-Temperature Decomposition Pathways.

  • Initiation: The most probable initiation step is the homolytic cleavage of the C-O bond between the propyl bridge and one of the oxygen atoms, as this alkyl-oxy bond is weaker than the aryl-oxy bond. This generates a phenoxy radical and a propyl-ether-benzaldehyde radical.

  • Propagation: These initial radicals are highly reactive and can undergo a cascade of subsequent reactions, including hydrogen abstraction from other molecules, intramolecular rearrangement, and further fragmentation of the propyl chain.

  • Termination: The reaction terminates when radicals combine to form stable, non-reactive molecules or contribute to the formation of a complex, cross-linked char.

Conclusion

This compound is a molecule of significant interest in materials science, whose utility is fundamentally dependent on its thermal stability. Based on its molecular structure, it is predicted to be a thermally robust monomer, stable to temperatures approaching 300°C, making it suitable for high-temperature polymerization processes. The primary points of thermal vulnerability are the aliphatic C-O and C-C bonds within the flexible propyl bridge. This guide provides a robust framework for the empirical validation of its thermal properties through standardized TGA and DSC protocols and offers a chemically sound basis for understanding its decomposition behavior. Accurate thermal characterization is an indispensable step in the rational design and application of polymers derived from this versatile compound.

References

  • Smolecule. (n.d.). This compound. Retrieved from Smolecule database.[1]

  • Ali, Q., Shah, M. R., & Ng, S. W. (2010). 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1620. Available at: [Link]2]

  • CK-12 Foundation. (2025). Physical and Chemical Properties of Ethers. Retrieved from CK-12.[5]

  • Achmem. (n.d.). This compound. Retrieved from Achmem chemical database.[3]

  • Fan, Z., Diao, C.-H., Guo, M.-J., Yu, M., & Chen, X. (2005). 3,3′-Dihydroxy-4,4′-(propane-1,3-diyldioxy)dibenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 61(11), o4004-o4005. Available at: [Link]]

  • ResearchGate. (2010). 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. Retrieved from ResearchGate.[4]

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich product page.

  • Chemistry LibreTexts. (2023). Properties of Aldehydes and Ketones. Retrieved from [Link]7]

  • BYJU'S. (n.d.). Chemical Properties of Ethers. Retrieved from BYJU'S learning platform.[6]

  • Chemistry LibreTexts. (2023). Physical Properties of Ether. Retrieved from [Link]8]

  • Solubility of Things. (n.d.). Ethers: Structure, Properties, and Reactions. Retrieved from Solubility of Things.[9]

  • BenchChem. (2025). Unraveling the Thermal Stability of Propane-1,3-diyl bis(4-aminobenzoate): A Technical Guide. Retrieved from BenchChem technical guides.[10]

  • BLDpharm. (n.d.). 3722-80-3|this compound. Retrieved from BLDpharm.[11]

  • Ambeed. (n.d.). 3722-80-3 | this compound. Retrieved from Ambeed.[12]

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1H NMR and 13C NMR spectra of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the structural elucidation of this important bifunctional molecule. While experimental spectra are not widely published, this guide leverages established NMR principles and spectral data from analogous compounds to present a highly accurate predicted analysis. It offers detailed interpretations of chemical shifts, coupling constants, and signal multiplicities. Furthermore, it outlines a robust, field-proven methodology for the synthesis and subsequent NMR data acquisition, ensuring scientific integrity and reproducibility. The guide is structured to provide not just data, but a deep understanding of the correlation between the molecule's V-shaped structure and its spectral features.[1][2][3]

Introduction: Structure and Significance

This compound, with the chemical formula C₁₇H₁₆O₄, is a symmetrical aromatic dialdehyde.[3] Its structure is characterized by two 4-formylphenoxy units linked by a flexible propane-1,3-diyl ether bridge.[2][4][5] This unique V-shaped geometry imparts specific chemical and physical properties, making it a valuable building block in supramolecular chemistry, polymer synthesis, and as an intermediate for more complex organic molecules with potential applications in pharmaceuticals and materials science.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification of such molecules. It provides precise information about the chemical environment of each proton and carbon atom, confirming connectivity and stereochemistry. This guide will use the standard atom numbering convention shown below for all spectral assignments.

Figure 1: Molecular Structure and Atom Numbering cluster_A Benzaldehyde Ring A cluster_B Benzaldehyde Ring B cluster_C Propyl Bridge A_C1 C1' A_C2 C2' A_C1->A_C2 A_C7 C7' A_C1->A_C7 A_C3 C3' A_C2->A_C3 A_H2 H2' A_C2->A_H2 A_C4 C4' A_C3->A_C4 A_H3 H3' A_C3->A_H3 A_C5 C5' A_C4->A_C5 A_O8 O8' A_C4->A_O8 A_C6 C6' A_C5->A_C6 A_H5 H5' A_C5->A_H5 A_C6->A_C1 A_H6 H6' A_C6->A_H6 A_H7 H7' A_C7->A_H7 C_C11 C9' A_O8->C_C11 ether linkage B_C1 C1 B_C2 C2 B_C1->B_C2 B_C7 C7 B_C1->B_C7 B_C3 C3 B_C2->B_C3 B_H2 H2 B_C2->B_H2 B_C4 C4 B_C3->B_C4 B_H3 H3 B_C3->B_H3 B_C5 C5 B_C4->B_C5 B_O8 O8 B_C4->B_O8 B_C6 C6 B_C5->B_C6 B_H5 H5 B_C5->B_H5 B_C6->B_C1 B_H6 H6 B_C6->B_H6 B_H7 H7 B_C7->B_H7 C_C9 C9 B_O8->C_C9 ether linkage C_C10 C10 C_C9->C_C10 C_H9a H9a C_C9->C_H9a C_H9b H9b C_C9->C_H9b C_C10->C_C11 C_H10a H10a C_C10->C_H10a C_H10b H10b C_C10->C_H10b C_H11a H9'a C_C11->C_H11a C_H11b H9'b C_C11->C_H11b

Caption: Molecular structure of the topic compound with IUPAC-style numbering for NMR assignments.

Predicted NMR Spectral Analysis

The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous structures like 4-alkoxybenzaldehydes.[1] The molecule's symmetry is a key factor; because the two halves are identical, we expect to see only one set of signals for the benzaldehyde moiety and two signals for the propyl bridge.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the aldehyde, aromatic, and aliphatic protons.

  • Aldehyde Proton (H7, H7'): The protons of the two aldehyde groups are chemically equivalent. These protons are highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the C=O bond. A sharp singlet is expected far downfield.[6]

    • Predicted Chemical Shift (δ): 9.89 ppm

    • Predicted Multiplicity: Singlet (s)

    • Integration: 2H

  • Aromatic Protons (H2, H6, H2', H6'): These four equivalent protons are ortho to the electron-withdrawing aldehyde group. This proximity causes significant deshielding, shifting their signal downfield. They will appear as a doublet due to coupling with H3/H5.

    • Predicted Chemical Shift (δ): 7.86 ppm

    • Predicted Multiplicity: Doublet (d)

    • Predicted Coupling Constant (J): ~8.8 Hz

    • Integration: 4H

  • Aromatic Protons (H3, H5, H3', H5'): These four equivalent protons are ortho to the electron-donating alkoxy group. The oxygen atom shields these protons, shifting their signal upfield relative to the other aromatic protons. They will also appear as a doublet due to coupling with H2/H6.

    • Predicted Chemical Shift (δ): 7.05 ppm

    • Predicted Multiplicity: Doublet (d)

    • Predicted Coupling Constant (J): ~8.8 Hz

    • Integration: 4H

  • Propyl Bridge Protons (H9, H9'): These are the four methylene protons on the carbons directly attached to the phenoxy oxygens (C9, C9'). The electronegative oxygen atoms deshield these protons significantly. They will be split into a triplet by the two adjacent H10 protons.

    • Predicted Chemical Shift (δ): 4.23 ppm

    • Predicted Multiplicity: Triplet (t)

    • Predicted Coupling Constant (J): ~6.0 Hz

    • Integration: 4H

  • Propyl Bridge Protons (H10): These are the two central methylene protons of the propyl bridge. Being further from the electronegative oxygens, they are the most shielded protons in the molecule. They will be split into a quintet by the four adjacent H9 and H9' protons.

    • Predicted Chemical Shift (δ): 2.25 ppm

    • Predicted Multiplicity: Quintet (quin)

    • Predicted Coupling Constant (J): ~6.0 Hz

    • Integration: 2H

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Due to the molecule's symmetry, the ¹³C NMR spectrum is predicted to show seven distinct signals: four for the aromatic carbons and one for the aldehyde carbon (which are identical for both rings), and two for the propyl bridge carbons.

  • Aldehyde Carbonyl (C7, C7'): The carbonyl carbon is highly deshielded and will appear furthest downfield.[7]

    • Predicted Chemical Shift (δ): 190.8 ppm

  • Aromatic Carbon (C4, C4'): This carbon is attached to the ether oxygen. It is significantly deshielded due to the oxygen's electronegativity.

    • Predicted Chemical Shift (δ): 163.9 ppm

  • Aromatic Carbon (C1, C1'): This is the quaternary carbon to which the aldehyde group is attached.

    • Predicted Chemical Shift (δ): 132.1 ppm

  • Aromatic Carbon (C2, C6, C2', C6'): These four equivalent methine carbons are adjacent to the aldehyde group.

    • Predicted Chemical Shift (δ): 130.0 ppm

  • Aromatic Carbon (C3, C5, C3', C5'): These four equivalent methine carbons are adjacent to the ether linkage.

    • Predicted Chemical Shift (δ): 114.9 ppm

  • Propyl Bridge Carbon (C9, C9'): The carbons of the propyl bridge attached to the oxygens.

    • Predicted Chemical Shift (δ): 66.5 ppm

  • Propyl Bridge Carbon (C10): The central carbon of the propyl bridge.

    • Predicted Chemical Shift (δ): 28.8 ppm

Experimental Methodology

To obtain high-quality NMR spectra for structural verification, a rigorous and standardized experimental approach is crucial. This section details the synthesis, sample preparation, and data acquisition protocols.

Synthesis of the Analyte

The title compound is readily synthesized via a Williamson ether synthesis.[2][5]

Protocol:

  • Dissolve 4-hydroxybenzaldehyde (2.0 eq) in a suitable solvent such as acetone or acetonitrile.

  • Add potassium carbonate (K₂CO₃) (4.0 eq) to the solution to act as a base.

  • Heat the mixture to reflux for approximately 1 hour to ensure complete deprotonation of the phenol.

  • Add 1,3-dibromopropane (1.0 eq) dropwise to the refluxing mixture.

  • Continue to heat at reflux for an additional 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extract the resulting solid with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water, followed by brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent in vacuo and purify the crude product by column chromatography (e.g., using a dichloromethane-hexane gradient) or recrystallization to yield the pure product.[2][5]

NMR Sample Preparation
  • Weigh approximately 10-15 mg of purified this compound.

  • Transfer the solid into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and vortex gently until the sample is fully dissolved.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

Figure 2: NMR Data Acquisition Workflow A Prepare Sample (10-15 mg in 0.6 mL CDCl3 + TMS) B Insert into Spectrometer A->B C Lock and Shim (Tune instrument to CDCl3 signal) B->C D Acquire 1H Spectrum (Parameters: see Table 2) C->D Proton Experiment E Acquire 13C Spectrum (Parameters: see Table 2) C->E Carbon Experiment F Process Data (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Analyze Spectra F->G

Caption: A standardized workflow for acquiring high-resolution NMR spectra.

Table 1. Recommended NMR Acquisition Parameters

Parameter¹H Experiment¹³C Experiment
Spectrometer Frequency400 MHz100 MHz
SolventCDCl₃CDCl₃
Temperature298 K (25 °C)298 K (25 °C)
Pulse Programzg30zgpg30 (proton decoupled)
Number of Scans161024
Relaxation Delay (D1)2.0 s2.0 s
Acquisition Time~4.0 s~1.0 s
Spectral Width20 ppm (-2 to 18 ppm)240 ppm (-20 to 220 ppm)
ReferenceTMS at 0.00 ppmCDCl₃ at 77.16 ppm

Data Interpretation and Structural Verification

The predicted NMR data provides a clear spectral fingerprint that can be used to confirm the molecular structure. The number of signals, their chemical shifts, multiplicities, and integrations all align perfectly with the proposed structure.

Summary of Predicted Assignments

Table 2. Summary of Predicted ¹H NMR Data

Proton AssignmentIntegrationMultiplicityPredicted δ (ppm)Predicted J (Hz)
H7, H7'2HSinglet (s)9.89-
H2, H6, H2', H6'4HDoublet (d)7.868.8
H3, H5, H3', H5'4HDoublet (d)7.058.8
H9, H9'4HTriplet (t)4.236.0
H102HQuintet (quin)2.256.0

Table 3. Summary of Predicted ¹³C NMR Data

Carbon AssignmentPredicted δ (ppm)
C7, C7' (C=O)190.8
C4, C4' (C-O)163.9
C1, C1' (C-CHO)132.1
C2, C6, C2', C6' (CH)130.0
C3, C5, C3', C5' (CH)114.9
C9, C9' (-O-CH₂)66.5
C10 (-CH₂-)28.8
Correlating Structure with Spectra

The symmetry of the molecule is the most apparent feature, reducing the number of expected signals significantly from what a non-symmetrical C₁₇ molecule would produce. The characteristic AA'BB' pattern of the aromatic protons is definitive for a 1,4-disubstituted benzene ring. The coupling patterns within the propyl chain (triplet-quintet-triplet, though the second triplet is equivalent to the first) confirm the -CH₂-CH₂-CH₂- connectivity.

Figure 3: Key ¹H-¹H Coupling Relationships H2_H6 H2/H6 H3_H5 H3/H5 H2_H6->H3_H5 J ≈ 8.8 Hz (ortho coupling) H9 H9 H10 H10 H9->H10 J ≈ 6.0 Hz (vicinal coupling)

Caption: Diagram illustrating the primary spin-spin coupling interactions.

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of this compound. The predicted spectra are characterized by a high degree of symmetry, with distinct signals for the aldehyde, aromatic, and aliphatic regions that are consistent with the molecule's known structure. The detailed chemical shift and coupling constant predictions serve as a robust benchmark for experimental verification. The provided experimental protocols for synthesis and data acquisition offer a clear path for researchers to obtain and confirm these spectral features, underscoring the power of NMR spectroscopy in modern chemical and pharmaceutical research.

References

  • BenchChem. (2025). A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes.
  • Cenmed Enterprises. 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde (C007B-517913).
  • Ali, Q., Shah, M. R., & Ng, S. W. (2010). 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1620. [Link]

  • JEOL Ltd.
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  • University of Colorado Boulder. Spectroscopy Tutorial: Examples - Example 8.
  • KPU Pressbooks. 6.
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  • Ambeed. This compound.
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Methodological & Application

Application Notes and Protocols for the Use of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Polymers

In the realm of polymer chemistry, the design and synthesis of novel monomers are pivotal to the development of advanced materials with tailored properties. 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde is an aromatic dialdehyde that has emerged as a valuable building block for a variety of polymers.[1][2] Its structure, featuring two reactive aldehyde functionalities linked by a flexible propane-1,3-dioxy spacer, imparts a unique combination of rigidity from the phenyl rings and flexibility from the propyl chain. This molecular architecture makes it an attractive candidate for the synthesis of processable high-performance polymers such as Schiff base polymers, polyamides, and polyimides. The flexible ether linkages can enhance the solubility and processability of the resulting polymers, a significant advantage over fully rigid aromatic polymers.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in polymer synthesis. We will delve into detailed protocols for the synthesis of the monomer itself, followed by its application in the preparation of various polymer classes. The causality behind experimental choices will be elucidated, and the expected properties of the resulting polymers will be discussed, supported by data from analogous systems.

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a reliable and well-established method.[2] This involves the reaction of 4-hydroxybenzaldehyde with 1,3-dibromopropane in the presence of a base.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Hydroxybenzaldehyde

  • 1,3-Dibromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Dichloromethane

  • Hexane

  • Standard laboratory glassware for reflux and extraction

  • Magnetic stirrer with hotplate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (2.0 equivalents) in a suitable solvent such as acetone or DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.2 equivalents) to the solution. The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide.

  • Heating: Heat the mixture to reflux with vigorous stirring for 1-2 hours to ensure complete formation of the phenoxide.

  • Addition of Alkyl Halide: Slowly add 1,3-dibromopropane (1.0 equivalent) to the reaction mixture.

  • Reaction: Continue to reflux the mixture for 8-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.[4]

  • Crystallization: The purified product can be further recrystallized from a suitable solvent system like dichloromethane/hexane to obtain a crystalline solid.

Expected Yield: 70-85%

Characterization: The structure and purity of the synthesized this compound can be confirmed by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point determination.

Part 2: Application in Schiff Base Polymer Synthesis

The aldehyde functional groups of this compound readily undergo condensation reactions with primary amines to form Schiff bases (imines). When a diamine is used, this reaction leads to the formation of poly(Schiff base)s, a class of polymers known for their interesting thermal, optical, and coordination properties. The reaction is typically carried out in a suitable solvent and can be catalyzed by a weak acid.

Protocol 2: Synthesis of a Poly(Schiff base) via Polycondensation

Materials:

  • This compound

  • Aromatic or aliphatic diamine (e.g., 1,4-phenylenediamine, 4,4'-oxydianiline, ethylenediamine)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware for reflux

  • Magnetic stirrer with hotplate

Procedure:

  • Dissolution of Monomers: In a round-bottom flask, dissolve equimolar amounts of this compound and the chosen diamine in a minimal amount of absolute ethanol or DMF with stirring.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the imine formation.

  • Polymerization: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The polymer may precipitate out of the solution as it forms.

  • Isolation: After cooling to room temperature, collect the precipitated polymer by filtration.

  • Washing: Wash the polymer thoroughly with ethanol and then with diethyl ether to remove unreacted monomers and catalyst.

  • Drying: Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Causality of Experimental Choices:

  • Solvent: Ethanol and DMF are good solvents for the monomers and facilitate the polymerization.

  • Catalyst: Glacial acetic acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.

  • Reflux: Heating the reaction mixture increases the reaction rate and helps to drive the condensation reaction towards completion by removing the water byproduct.

Expected Properties of Poly(Schiff base)s:

The properties of the resulting poly(Schiff base)s are highly dependent on the structure of the diamine used.

PropertyExpected Characteristics
Solubility Generally soluble in polar aprotic solvents like DMF, DMAc, and DMSO. The flexible propane-1,3-dioxy linkage enhances solubility compared to fully aromatic analogues.
Thermal Stability Good thermal stability, with decomposition temperatures typically above 300 °C in a nitrogen atmosphere, as indicated by thermogravimetric analysis (TGA).[5]
Mechanical Properties Can range from flexible to rigid materials depending on the diamine. Aromatic diamines will lead to more rigid polymers.[5]

Visualization of Schiff Base Polymerization:

Schiff_Base_Polymerization cluster_monomers Monomers cluster_reaction Polycondensation cluster_product Product Dialdehyde This compound Reaction Reflux in Solvent (+ Catalytic Acid) Dialdehyde->Reaction Diamine Diamine (H₂N-R-NH₂) Diamine->Reaction Polymer Poly(Schiff base) Reaction->Polymer Water Water (byproduct) Reaction->Water

Caption: Workflow for the synthesis of Poly(Schiff base)s.

Part 3: Application in Polyamide Synthesis

Aromatic polyamides are a class of high-performance polymers known for their excellent thermal and mechanical properties. To synthesize polyamides from this compound, the aldehyde groups must first be oxidized to carboxylic acid groups to form the corresponding diacid monomer, 4,4'-(Propane-1,3-diylbis(oxy))dibenzoic acid. This diacid can then be polymerized with a diamine.

Protocol 3.1: Oxidation of Dialdehyde to Diacid

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Suspend this compound in water.

  • Oxidation: Slowly add a solution of potassium permanganate to the suspension while maintaining the temperature below 40 °C.

  • Acidification: After the purple color of the permanganate has disappeared, acidify the mixture with dilute sulfuric acid.

  • Reduction of Excess Oxidant: Add a solution of sodium bisulfite to reduce any excess manganese dioxide.

  • Isolation: The white precipitate of 4,4'-(Propane-1,3-diylbis(oxy))dibenzoic acid is collected by filtration, washed with water, and dried.

Protocol 3.2: Synthesis of Polyamide via Direct Polycondensation

Materials:

  • 4,4'-(Propane-1,3-diylbis(oxy))dibenzoic acid

  • Aromatic diamine (e.g., 4,4'-oxydianiline, m-phenylenediamine)

  • N-Methyl-2-pyrrolidone (NMP)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • Calcium chloride (CaCl₂)

  • Methanol

  • Standard laboratory glassware for polymerization

Procedure:

  • Reaction Setup: In a reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a reflux condenser, add the synthesized diacid, the diamine, calcium chloride, pyridine, and NMP.

  • Addition of Condensing Agent: Add triphenyl phosphite (TPP) to the stirred solution.

  • Polymerization: Heat the reaction mixture to 100-120 °C and maintain for 3-6 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Washing: Collect the fibrous polymer by filtration and wash it thoroughly with hot water and methanol.

  • Drying: Dry the polyamide in a vacuum oven at 80-100 °C.

Causality of Experimental Choices:

  • Yamazaki-Higashi Reaction: This direct polycondensation method using TPP and pyridine is effective for synthesizing polyamides under mild conditions.[6]

  • Calcium Chloride: The addition of CaCl₂ increases the solubility of the growing polymer chains in NMP, preventing premature precipitation and allowing for higher molecular weights to be achieved.

  • Nitrogen Atmosphere: The reaction is carried out under an inert atmosphere to prevent side reactions and degradation of the polymer at high temperatures.

Expected Properties of Polyamides:

PropertyExpected Characteristics
Solubility The flexible propane-1,3-dioxy linkage is expected to impart good solubility in polar aprotic solvents like NMP, DMAc, and DMF.[3]
Thermal Stability High thermal stability, with glass transition temperatures (Tg) in the range of 150-250 °C and 5% weight loss temperatures above 400 °C in nitrogen.[3]
Mechanical Properties Expected to form tough and flexible films with good tensile strength and modulus.

Visualization of Polyamide Synthesis:

Polyamide_Synthesis cluster_monomer_prep Monomer Preparation cluster_polymerization Polymerization Dialdehyde This compound Oxidation Oxidation (e.g., KMnO₄) Dialdehyde->Oxidation Diacid 4,4'-(Propane-1,3-diylbis(oxy))dibenzoic acid Oxidation->Diacid Polycondensation Direct Polycondensation (NMP, TPP, Pyridine, CaCl₂) Diacid->Polycondensation Diamine Diamine Diamine->Polycondensation Polyamide Polyamide Polycondensation->Polyamide

Caption: Two-stage process for Polyamide synthesis.

Part 4: Application in Polyimide Synthesis

Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of polyimides from this compound requires the dialdehyde to be converted into a diamine monomer. This can be achieved through a reaction with a nitro-containing compound followed by reduction. However, a more direct approach is to use the dialdehyde to synthesize a diamine with a similar backbone structure. For the purpose of this guide, we will outline a general procedure for polyimide synthesis assuming the corresponding diamine, 4,4'-(propane-1,3-diylbis(oxy))dianiline, is available or has been synthesized.

Polyimides are typically synthesized in a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to the final polyimide.

Protocol 4: Two-Step Synthesis of a Polyimide

Materials:

  • 4,4'-(Propane-1,3-diylbis(oxy))dianiline (or a structurally similar diamine)

  • Aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA), 4,4'-oxydiphthalic anhydride (ODPA))

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

  • Acetic anhydride

  • Pyridine

  • Standard laboratory glassware for polymerization under inert atmosphere

Procedure:

Step 1: Poly(amic acid) Synthesis

  • Reaction Setup: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the diamine in anhydrous DMAc or NMP.

  • Dianhydride Addition: Gradually add an equimolar amount of the dianhydride to the stirred diamine solution at room temperature. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 30 °C.

  • Polymerization: Continue stirring the solution at room temperature for 8-24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.

Step 2: Imidization

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass plate to form a thin film.

    • Heat the film in a programmable oven under a nitrogen atmosphere using a staged heating cycle, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. This gradual heating removes the solvent and facilitates the cyclodehydration to the polyimide.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride (2 equivalents) and pyridine (1 equivalent) as the dehydrating agent and catalyst, respectively.

    • Stir the mixture at room temperature for 12-24 hours. The polyimide will precipitate from the solution.

    • Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven.

Causality of Experimental Choices:

  • Two-Step Method: This is the most common method for synthesizing polyimides as it allows for the processing of the soluble poly(amic acid) precursor before conversion to the often insoluble polyimide.[7]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as water can react with the dianhydride and inhibit polymerization.

  • Staged Heating (Thermal Imidization): Gradual heating is crucial to prevent the formation of voids in the final film due to rapid solvent evaporation and to ensure complete imidization.

Expected Properties of Polyimides:

PropertyExpected Characteristics
Solubility Polyimides are often insoluble in common organic solvents. However, the incorporation of the flexible propane-1,3-dioxy linkage can improve the solubility of the poly(amic acid) precursor and potentially the final polyimide in some polar aprotic solvents.[1][8]
Thermal Stability Exceptional thermal stability, with glass transition temperatures (Tg) often exceeding 250 °C and decomposition temperatures above 500 °C in nitrogen.
Mechanical Properties High tensile strength and modulus, making them suitable for demanding applications.

Visualization of Polyimide Synthesis Workflow:

Polyimide_Synthesis cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization Diamine Diamine PolyamicAcid Poly(amic acid) Solution Diamine->PolyamicAcid Dianhydride Dianhydride Dianhydride->PolyamicAcid Thermal Thermal Imidization (Staged Heating) PolyamicAcid->Thermal Chemical Chemical Imidization (Acetic Anhydride/Pyridine) PolyamicAcid->Chemical Polyimide Polyimide Thermal->Polyimide Chemical->Polyimide

Caption: Two-step synthesis of Polyimides.

Conclusion

This compound is a highly versatile and valuable monomer for the synthesis of a range of advanced polymers. Its unique molecular structure, combining rigid aromatic units with a flexible ether linkage, allows for the creation of polymers with a desirable balance of high performance and processability. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the field of polymer chemistry and materials science, enabling the exploration and development of novel materials with tailored properties for a wide array of applications.

References

  • Faghihi, K., et al. (2010). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. Bulletin of the Chemical Society of Ethiopia, 24(1), 55-64. Available at: [Link]

  • Al-Bayati, R. H., & Al-Amiery, A. A. (2013). Study of Thermal and Some Mechanical Properties of Polymers Containing Schiff-Base Link. International Journal of Polymeric Materials and Polymeric Biomaterials, 62(14), 743-747. Available at: [Link]

  • Ali, Q., Shah, M. R., & Ng, S. W. (2010). 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1620. Available at: [Link]

  • Faghihi, K., et al. (2010). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. ResearchGate. Available at: [Link]

  • Bruma, M., et al. (2009). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie, 54(8), 631-638. Available at: [Link]

  • VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Available at: [Link]

  • Ali, Q., Shah, M. R., & Ng, S. W. (2010). 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. ResearchGate. Available at: [Link]

  • Sajjadi, S. M., et al. (2006). Synthesis and Characterization of New Polyesters Derived from Diphenols and Aromatic Diacids Chlorides. e-Polymers, 6(1). Available at: [Link]

  • Faghihi, K., et al. (2010). Synthesis and properties of new poly(amide-imide)s based on 1,3-bis[4,4'-(trimellitimido) phenoxy] propane and aromatic diamines. Journal of Applied Polymer Science, 118(4), 2149-2157. Available at: [Link]

  • Solid State Technology. (2020). Polycondensation of 4,4-Hexamethylenebis ( Oxybenzaldehyde ) of Some Aliphatic and Aromatic Diamines. Available at: [Link]

  • Semantic Scholar. (2021). Optical and Thermal Investigations of New Schiff Base/Ester Systems in Pure and Mixed States. Available at: [Link]

  • Sparkl. (n.d.). Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Available at: [Link]

  • ResearchGate. (2010). 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. Available at: [Link]

  • National Center for Biotechnology Information. (2010). 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). Polyesters derived from 4,4'-dixydroxybenzophenone: syntheses and properties. Available at: [Link]

  • International Scientific Organization. (2012). Preparation and characterization of polyesters with controlled molecular weight method. Available at: [Link]

  • JKU ePUB. (2021). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. Available at: [Link]

  • MDPI. (2021). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Available at: [Link]

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Application Note & Protocol: Synthesis and Characterization of Bis-Schiff Bases from 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of novel bis-Schiff bases derived from the condensation of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde with primary amines. Schiff bases, containing the characteristic azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry and drug development due to their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The flexible propane-1,3-diylbis(oxy) linker in the dialdehyde precursor offers unique conformational possibilities for the resulting bis-Schiff base ligands, making them excellent candidates for forming stable coordination complexes with various metal ions, which can further enhance their therapeutic potential.[2][5] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery, providing a detailed, step-by-step methodology grounded in established chemical principles and supported by authoritative literature.

Introduction: The Scientific Rationale

Schiff bases are formed through a reversible condensation reaction between a primary amine and an aldehyde or ketone.[6][7][8] The resulting imine linkage is crucial for the biological activity of these compounds.[6] The dialdehyde, this compound, serves as a versatile precursor for creating symmetrical bis-Schiff bases. These bidentate or polydentate ligands are of significant interest because their multiple coordination sites allow for the chelation of transition metal ions to form stable metal complexes.[5] Such complexation often leads to a synergistic enhancement of biological activity compared to the free ligand.[4]

The protocol herein details the reaction with a model primary diamine, ethylenediamine, to yield a tetradentate N₂O₂ Schiff base ligand. The principles and steps can be readily adapted for a variety of other primary amines to generate a library of novel compounds for biological screening.

Mechanism of Schiff Base Formation:

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal (or carbinolamine) intermediate.[6][9]

  • Dehydration: The hemiaminal then undergoes dehydration, typically under mild acid catalysis, to eliminate a molecule of water and form the stable carbon-nitrogen double bond (imine).[6][8][9] The entire process is reversible.[10][11]

Experimental Protocol: Synthesis of a Bis-Schiff Base

This protocol describes the synthesis of N,N'-bis(4-((3-(4-formylphenoxy)propyl)oxy)benzylidene)ethane-1,2-diamine from this compound and ethylenediamine.

Materials and Reagents
ReagentGradeSupplierNotes
This compound (C₁₇H₁₆O₄)≥98% Puritye.g., Sigma-AldrichStore in a cool, dry place.
Ethylenediamine (C₂H₈N₂)Reagent Grade, ≥99%e.g., MerckCorrosive. Handle with care.
Absolute Ethanol (EtOH)ACS Gradee.g., Fisher Sci.Serves as the reaction solvent.
Glacial Acetic Acid (CH₃COOH)ACS Gradee.g., VWRUsed as a catalyst. Handle in fume hood.
Dichloromethane (DCM)HPLC GradeVariousFor purification/recrystallization.
HexaneHPLC GradeVariousFor purification/recrystallization.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 3.52 mmol) in 40 mL of absolute ethanol. Stir the solution using a magnetic stirrer at room temperature until the solid is fully dissolved.

    • Expert Insight: Using a sufficient volume of a suitable solvent like ethanol is crucial for ensuring both reactants are fully solvated, which facilitates the reaction. Methanol can also be used.[12]

  • Amine Addition: In a separate beaker, dilute ethylenediamine (0.106 g, 1.76 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the stirred aldehyde solution over 5-10 minutes.

    • Causality: A 2:1 molar ratio of the dialdehyde to the diamine is critical for the formation of the symmetrical bis-Schiff base. Adding the amine solution slowly prevents localized high concentrations and potential side reactions.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

    • Expert Insight: The Schiff base condensation is acid-catalyzed.[8] Acetic acid protonates the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water) and accelerating the rate-limiting dehydration step.[9] The pH should be weakly acidic (around 4-6) for optimal reaction rates.[8] At very low pH, the amine nucleophile would be protonated and rendered non-reactive.[8]

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring.

    • Trustworthiness: Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction while preventing solvent loss. The reaction progress should be monitored.

  • Monitoring the Reaction: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane, 3:7 v/v). Spot the starting aldehyde and the reaction mixture. The formation of a new spot with a different Rf value and the disappearance of the aldehyde spot indicate the reaction is proceeding. The reaction is typically complete within 2-4 hours.[13]

  • Isolation of the Product: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate of the Schiff base product often forms upon cooling.[12] If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

    • Expert Insight: For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/DCM mixture. The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly to form pure crystals.

  • Drying: Dry the purified Schiff base product under vacuum to obtain a stable solid. Record the final mass and calculate the percentage yield. Yields are typically good to excellent.[14]

Experimental Workflow Diagram

Schiff_Base_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A Dissolve Dialdehyde in Ethanol C Mix Reactants A->C B Dilute Diamine in Ethanol B->C D Add Acetic Acid (Catalyst) C->D E Heat to Reflux (2-4 hours) D->E F Monitor by TLC E->F G Cool to RT F->G H Filter Precipitate G->H I Wash with Cold Ethanol H->I J Recrystallize I->J K Dry Under Vacuum J->K L Final Product: Bis-Schiff Base K->L

Caption: Workflow for bis-Schiff base synthesis.

Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups. The formation of the Schiff base is confirmed by:

  • The disappearance of the strong C=O stretching vibration from the aldehyde (typically ~1700 cm⁻¹).

  • The disappearance of the N-H stretching vibrations from the primary amine (typically 3300-3500 cm⁻¹).

  • The appearance of a characteristic strong C=N (imine) stretching band in the region of 1600-1650 cm⁻¹ .[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H-NMR: The most definitive evidence for Schiff base formation is the appearance of a singlet peak corresponding to the azomethine proton (-CH=N-). This signal typically appears in the downfield region of δ 8.0-9.0 ppm .[12][15] The disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm) also confirms the reaction's completion. Other expected signals include aromatic protons and aliphatic protons from the propane and ethane linkers.

  • ¹³C-NMR: The formation of the imine bond is confirmed by a signal for the azomethine carbon (-C H=N-) in the range of δ 158-164 ppm .[15] The aldehyde carbonyl carbon signal (typically > δ 190 ppm) will be absent in the product spectrum.

Mass Spectrometry (MS)

High-resolution mass spectrometry (e.g., ESI-MS) is used to confirm the molecular weight of the synthesized compound. The observed molecular ion peak [M+H]⁺ or [M]⁺ should correspond to the calculated molecular weight of the target bis-Schiff base.

Applications in Drug Development

Schiff bases are highly valued scaffolds in medicinal chemistry.[16] Their biological activities are diverse and potent.

  • Antimicrobial and Antifungal Agents: The azomethine group has been shown to be critical for antimicrobial activity, potentially by interfering with microbial cell wall synthesis or protein function.[6]

  • Anticancer Activity: Many Schiff bases and their metal complexes exhibit significant cytotoxicity against various cancer cell lines.[2] They can induce apoptosis through various mechanisms, including DNA binding and cleavage.

  • Enzyme Inhibition: The imine functionality allows these molecules to interact with and inhibit various enzymes, making them candidates for treating a range of diseases.[5]

  • Coordination Chemistry: As versatile ligands, these bis-Schiff bases can chelate with transition metals (e.g., Cu, Ni, Co, Zn) to form metallodrugs.[2][17] These complexes often show enhanced biological activity and can be tailored for specific therapeutic targets.[4]

Conclusion

The protocol outlined provides a robust and reproducible method for synthesizing bis-Schiff bases from this compound. The versatility of this reaction allows for the creation of a diverse library of compounds for screening in drug development programs. The detailed characterization plan ensures the structural integrity of the synthesized molecules, providing a solid foundation for subsequent biological evaluation and the development of novel therapeutic agents.

References

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Schiff's bases mechanism: Significance and symbolism. (2024). Consolidated Chemical & Research. Retrieved January 2, 2026, from [Link]

  • Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022, July 25). YouTube. Retrieved January 2, 2026, from [Link]

  • Schiff base. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

  • Reactions of Aldehydes and Ketones with Amines. (2020, October 20). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

  • Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Simple and Efficient Procedure for the Synthesis of Symmetrical Bis-Schiff Bases of 5,5′-Methylenebis(2-aminothiazole) Under Solvent-Free Conditions. (2014). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Preparation and Characterization of Some Schiff Base Compounds. (2020). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapthone. (n.d.). ScienceOpen. Retrieved January 2, 2026, from [Link]

  • Bis benzothiophene Schiff bases: synthesis and in silico-guided biological activity studies. (n.d.). Taylor & Francis Online. Retrieved January 2, 2026, from [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2022). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. (2012). ResearchGate. Retrieved January 2, 2026, from [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2018). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis and spectral characterization of schiff base complexes derived from heterocyclic compound. (n.d.). IJRAR.org. Retrieved January 2, 2026, from [Link]

  • Schiff bases in medicinal chemistry: a patent review (2010-2015). (2016). Semantic Scholar. Retrieved January 2, 2026, from [Link]

  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. (2022). National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]

  • Synthesis of bis-Schiff bases 3-5. Reaction conditions. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Exploring The Legacy: The Biological Interactions of Bis Schiff Bases and Their Coordinated Azomethine Derivatives Over Time. (2024). ZU Journal. Retrieved January 2, 2026, from [Link]

  • 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. (2010). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol. (2016). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved January 2, 2026, from [Link]

  • Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. (2020). National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]

  • Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. (2020, August 31). ACS Publications. Retrieved January 2, 2026, from [Link]

  • Synthesis of triazine based dialdehyde Schiff's base – new templates for Molecular Imprinting and study of their structural and photophysical properties. (2015). Arabian Journal of Chemistry. Retrieved January 2, 2026, from [Link]

Sources

The Versatility of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde in Materials Science: A Guide to Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Untapped Potential

In the dynamic field of materials science, the quest for novel molecular building blocks that offer a blend of rigidity and flexibility is paramount. 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde, a seemingly simple aromatic dialdehyde, is emerging as a molecule of significant interest. Its structure, featuring two benzaldehyde moieties linked by a flexible propane-1,3-dioxy spacer, provides a unique combination of reactive sites and conformational freedom. This V-shaped molecular geometry, as revealed by crystallographic studies, is key to its utility in creating a diverse array of materials with tailored properties.[1]

This comprehensive guide delves into the practical applications of this compound in materials science. We will explore its role in the synthesis of advanced polymers, its potential as a precursor for fluorescent chemosensors, and its prospective application in the burgeoning field of porous crystalline frameworks. This document is intended for researchers, scientists, and professionals in drug development who are seeking to leverage the unique attributes of this versatile molecule.

Synthesis of this compound: A Foundational Protocol

A reliable and reproducible synthesis of the parent molecule is the cornerstone of its application. The following protocol, adapted from established literature, outlines a common and effective method for its preparation.[1]

Protocol 1: Synthesis of this compound

Materials:

  • 4-Hydroxybenzaldehyde

  • 1,3-Dibromopropane

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Ethyl Acetate

  • Dichloromethane

  • Hexane

  • Standard laboratory glassware for reflux and extraction

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Column chromatography setup (Silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 g, 8.2 mmol) in acetone (25 ml).

  • Base Addition: To the solution, add potassium carbonate (2.3 g, 16.4 mmol) and stir the mixture.

  • Heating: Heat the mixture to reflux for 1 hour.

  • Alkylation: Add 1,3-dibromopropane (0.29 ml, 2.7 mmol) to the reaction mixture and continue to heat at reflux for an additional hour.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, remove the acetone using a rotary evaporator.

  • Extraction: Extract the solid residue with ethyl acetate.

  • Purification: Remove the ethyl acetate under reduced pressure. Purify the crude product by column chromatography on silica gel using a dichloromethane-hexane (1:4) mixture as the eluent.

  • Crystallization: Recrystallize the purified product from dichloromethane to obtain single crystals of this compound.

Expected Yield: The yield of the reaction is typically around 45% based on the limiting reagent, 1,3-dibromopropane.

Characterization: The structure and purity of the synthesized compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Application I: Advanced Polymer Synthesis

The two reactive aldehyde groups of this compound make it an excellent monomer for the synthesis of various polymers, including poly(Schiff base)s and polyamides. The flexible propane linker can impart improved solubility and processability to otherwise rigid polymer backbones.

Poly(Schiff Base)s: Materials with Diverse Functionalities

Poly(Schiff base)s, also known as polyimines, are a class of polymers synthesized through the condensation reaction of a dialdehyde with a diamine. These materials are known for their thermal stability, mechanical strength, and interesting optoelectronic properties. The flexible nature of this compound can lead to polymers with enhanced solubility and film-forming capabilities.

Materials:

  • This compound

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

  • Methanol

  • Standard laboratory glassware for polymerization under inert atmosphere

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 mmol) in anhydrous DMAc.

  • Amine Addition: Add an equimolar amount of the aromatic diamine (1.0 mmol) to the solution.

  • Polymerization: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24-48 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the poly(Schiff base).

  • Purification: Filter the polymer, wash it thoroughly with methanol to remove any unreacted monomers and solvent, and then dry it in a vacuum oven at 60-80 °C.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The polymerization is carried out under a nitrogen atmosphere to prevent oxidation of the aldehyde and amine monomers, which could lead to side reactions and lower molecular weight polymers.

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to avoid hydrolysis of the imine bond in the resulting polymer, which would lead to chain scission and a decrease in polymer properties.

  • Stirring: Continuous stirring ensures a homogeneous reaction mixture and promotes the growth of high molecular weight polymer chains.

PropertyExpected Range/Value
Thermal Stability High decomposition temperatures, often above 300 °C.
Mechanical Strength Can form strong, flexible films.
Solubility Generally soluble in aprotic polar solvents like DMAc, NMP.
Optical Properties Often exhibit fluorescence and can be used in sensing.

Application II: Fluorescent Chemosensors

The ability of the imine nitrogen and the oxygen atoms in the ether linkages to coordinate with metal ions makes Schiff bases derived from this compound excellent candidates for chemosensors. Upon complexation with a specific metal ion, the electronic properties of the molecule can be altered, leading to a change in its fluorescence or color, which can be detected and quantified.

Conceptual Framework for a Chemosensor

A chemosensor based on this dialdehyde would typically involve a two-step process:

  • Synthesis of the Schiff Base Ligand: The dialdehyde is reacted with a suitable amine that contains a fluorophore (e.g., a rhodamine or naphthalimide derivative).

  • Metal Ion Sensing: The resulting Schiff base ligand is then exposed to a solution containing various metal ions. Selective binding with the target metal ion will induce a measurable change in the fluorescence spectrum.

G

Protocol 3: Synthesis of a Rhodamine-based Chemosensor for Metal Ion Detection

This protocol is adapted from a similar synthesis using a rhodamine derivative.[2]

Materials:

  • This compound

  • Rhodamine B hydrazide

  • Ethanol

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Rhodamine B hydrazide (2 equivalents) in ethanol.

  • Aldehyde Addition: Add a solution of this compound (1 equivalent) in ethanol to the flask.

  • Reflux: Reflux the reaction mixture for 48 hours.

  • Isolation: After cooling, concentrate the solvent under reduced pressure. The resulting solid is the Schiff base chemosensor.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Sensing Protocol:

  • Prepare a stock solution of the chemosensor in a suitable solvent (e.g., DMSO).

  • Prepare solutions of various metal ions (e.g., Pb²⁺, Cu²⁺, Fe³⁺, etc.) in a buffer solution.

  • In a cuvette, add the buffer solution and the chemosensor stock solution.

  • Record the initial fluorescence spectrum.

  • Add a small aliquot of a metal ion solution and record the change in the fluorescence spectrum.

  • Repeat for different metal ions to determine selectivity and for different concentrations of the target ion to determine the detection limit.

Application III: Potential in Porous Crystalline Frameworks

While direct synthesis of Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs) using this compound is not yet widely reported, its molecular structure makes it a highly promising candidate for the construction of flexible and dynamic porous materials.

Rationale for Application in MOFs and COFs
  • Flexibility: The propane-1,3-dioxy linker can introduce flexibility into the framework, allowing for dynamic responses to guest molecules, such as "breathing" or "gate-opening" phenomena. This is a highly sought-after property for applications in gas storage and separation.

  • Functionality: The aldehyde groups are versatile reactive sites for the formation of imine or other covalent bonds in COFs. In MOFs, the oxygen atoms of the ether and carbonyl groups can act as coordination sites for metal ions.

  • Tunability: The length and nature of the flexible linker can be easily modified to tune the pore size and properties of the resulting framework.

G

Prospective Research Directions

The synthesis of COFs from flexible dialdehydes is an active area of research. A typical approach would involve the solvothermal reaction of this compound with a triangular or linear amine linker, such as 1,3,5-tris(4-aminophenyl)benzene or p-phenylenediamine, in a high-boiling point solvent mixture like mesitylene/dioxane with an acid catalyst. The resulting material would be expected to exhibit permanent porosity and structural flexibility.

Conclusion: A Building Block for Future Materials

This compound is more than just a chemical intermediate; it is a versatile building block with significant potential in materials science. Its unique combination of reactive aldehyde functionalities and a flexible core allows for the rational design of a wide range of materials, from processable high-performance polymers to sophisticated chemosensors and potentially dynamic porous frameworks. The protocols and insights provided in this guide are intended to serve as a foundation for further research and innovation, unlocking the full potential of this promising molecule.

References

  • Ali, Q., Shah, M. R., & Ng, S. W. (2010). 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1620. [Link]

  • Smolecule. (n.d.). This compound.
  • (2018). Synthesis and Characterisation of Chemosensor L. ResearchGate. [Link]

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Application Note: Synthesis and Application of Schiff Base Fluorescent Sensors Derived from 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of fluorescent chemosensors utilizing 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde as a core structural scaffold. The facile synthesis of Schiff base sensors via condensation with various fluorophores offers a versatile platform for developing sensitive and selective analytical tools.[1][2][3] This note details a representative protocol for the synthesis of a rhodamine-based sensor, outlines critical characterization techniques, and provides a step-by-step protocol for its application in metal ion detection. The methodologies are designed for researchers in materials science, analytical chemistry, and drug development, providing both practical instructions and the underlying scientific rationale for key experimental choices.

Introduction: The Strategic Value of Schiff Base Fluorescent Sensors

Fluorescent sensors are indispensable tools in modern science, enabling the detection and quantification of a wide array of analytes, from metal ions to biological macromolecules, with high sensitivity and spatiotemporal resolution.[4] Among the various synthetic strategies, those based on Schiff base (or imine) formation are particularly prominent due to their straightforward synthesis, structural versatility, and robust thermal stability.[2][5]

The core of this chemistry involves the condensation reaction between a primary amine and an aldehyde or ketone.[5] By strategically selecting the aldehyde and amine components, one can fine-tune the resulting sensor's properties. The dialdehyde, This compound , serves as an excellent building block. Its two reactive aldehyde groups, separated by a flexible propyl diether linker, allow for the creation of dimeric sensors. This bidentate or polydentate nature often enhances the binding affinity and selectivity for a target analyte.[6]

This application note focuses on a practical, field-proven workflow: the reaction of this dialdehyde with an amino-functionalized fluorophore to create a "turn-on" or "turn-off" sensor, where the fluorescence properties are modulated by the presence of a specific analyte.

Synthesis of the Core Building Block: this compound

Before constructing the sensor, it is often necessary to synthesize the dialdehyde linker. The following protocol is based on a standard Williamson ether synthesis.

2.1. Principle The synthesis involves the reaction of the phenoxide ion of 4-hydroxybenzaldehyde with 1,3-dibromopropane. The base (potassium carbonate) deprotonates the hydroxyl group of two equivalents of 4-hydroxybenzaldehyde, and the resulting nucleophilic phenoxide attacks the electrophilic carbon atoms of 1,3-dibromopropane in a double SN2 reaction, forming the stable ether linkages.[6]

2.2. Detailed Synthesis Protocol

  • Reagent Preparation: To a 250 mL round-bottom flask, add 4-hydroxybenzaldehyde (8.2 mmol, 1.0 g) and anhydrous potassium carbonate (16.4 mmol, 2.3 g).

  • Solvent Addition: Add 100 mL of acetone to the flask.

    • Expert Insight: Acetone is a suitable solvent as it readily dissolves the organic starting material and has a convenient boiling point for reflux. Anhydrous conditions are preferred to prevent side reactions.

  • Initial Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 1 hour. This ensures the complete formation of the potassium phenoxide salt.

  • Linker Addition: Using a dropping funnel, add 1,3-dibromopropane (2.7 mmol, 0.29 mL) dropwise to the refluxing mixture.[6]

  • Reaction Completion: Continue refluxing the reaction mixture for an additional 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) [Mobile Phase: Dichloromethane/Hexane (1:4)].

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.

  • Extraction: Add 100 mL of deionized water to the solid residue and extract the product with ethyl acetate (3 x 50 mL).[6]

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a dichloromethane/hexane gradient or by recrystallization from a suitable solvent like dichloromethane/ethanol.[6]

  • Characterization: The final product, a white solid, should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Synthesis of a Rhodamine-Based Fluorescent Sensor

This section details the synthesis of a highly sensitive sensor by condensing the dialdehyde with Rhodamine B hydrazide. The resulting sensor is often non-fluorescent (in a closed spirolactam form) but exhibits a strong "turn-on" fluorescence response upon binding to specific metal ions.[7]

3.1. Synthetic Workflow Diagram

G A This compound C Ethanol (Solvent) Reflux, 48h A->C B Rhodamine B Hydrazide (2 eq.) B->C D Bis-Rhodamine Schiff Base Sensor (Spirolactam Form) C->D E Purification (Concentration & Washing) D->E

Caption: Synthetic workflow for the Schiff base condensation.

3.2. Detailed Synthesis Protocol

  • Dissolution: In a 250 mL round-bottom flask, dissolve Rhodamine B hydrazide (1.09 mmol, 500 mg) in 150 mL of absolute ethanol. Stir the solution until all the solid has dissolved.[7]

  • Aldehyde Addition: Add a solution of 4,4'-(propane-1,3-diyldioxy)dibenzaldehyde (0.547 mmol, 155 mg) in 20 mL of ethanol to the flask.[7]

    • Expert Insight: A 2:1 molar ratio of the amine-fluorophore to the dialdehyde is critical to ensure the formation of the dimeric product.

  • Reaction: Reflux the reaction mixture for 48 hours under an inert atmosphere (e.g., nitrogen or argon).[7] The reaction progress can be monitored by TLC.

  • Isolation: After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator. The resulting solid is the crude sensor.

  • Purification: The crude product can be purified by washing with cold ethanol or diethyl ether to remove unreacted starting materials, followed by drying under vacuum. If necessary, recrystallization or column chromatography can be employed for higher purity.

  • Storage: Store the final product in a desiccator, protected from light, to prevent degradation.

Physicochemical Characterization

Thorough characterization is essential to validate the synthesis and understand the sensor's performance.

ParameterTechniqueExpected Result
Structural Identity ¹H NMR, ¹³C NMRAppearance of imine proton signal (~8.5 ppm), disappearance of aldehyde proton (~9.9 ppm). Correct integrations.
Molecular Weight Mass Spectrometry (ESI-MS)[M+H]⁺ peak corresponding to the calculated molecular weight of the final product.
Functional Groups FT-IR SpectroscopyAppearance of a C=N stretch (~1620-1640 cm⁻¹), disappearance of aldehyde C=O (~1700 cm⁻¹) and amine N-H stretches.
Absorption Maximum UV-Vis Spectroscopyλmax characteristic of the rhodamine core (typically ~560 nm after ring-opening).
Emission Maximum Fluorescence Spectroscopyλem characteristic of the rhodamine core (typically ~580 nm after ring-opening).
Fluorescence Quantum Yield (Φ) Comparative MethodLow Φ in the "off" state (spirolactam); High Φ in the "on" state (ring-opened) upon analyte binding.

Application Protocol: "Turn-On" Detection of a Metal Ion

This protocol describes a general method for evaluating the sensor's response to a target analyte, such as Cu²⁺ or Fe³⁺, which are known to induce ring-opening in rhodamine-based probes.

5.1. Sensing Mechanism Diagram

G cluster_0 Off State cluster_1 Sensing Event cluster_2 On State A Sensor (Non-Fluorescent) C Sensor-Analyte Complex (Highly Fluorescent) A->C Binding & Ring-Opening B Target Analyte (e.g., Cu²⁺) B->C

Caption: "Turn-on" sensing mechanism via analyte binding.

5.2. Experimental Protocol

  • Stock Solutions:

    • Sensor Stock (1 mM): Prepare a 1 mM stock solution of the synthesized sensor in a suitable solvent like DMSO or acetonitrile.

    • Analyte Stock (10 mM): Prepare a 10 mM stock solution of the target analyte (e.g., CuSO₄) in deionized water.

    • Working Solutions: Prepare further dilutions from the stock solutions as required.

  • Titration Experiment:

    • Prepare a series of 3 mL solutions in quartz cuvettes containing a fixed concentration of the sensor (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

    • Expert Insight: Maintaining a constant pH is crucial as both the sensor and the analyte binding can be pH-dependent. The solvent composition (e.g., H₂O/DMSO ratio) should also be kept constant across all samples.

    • Add increasing amounts of the analyte solution (e.g., 0 to 5 equivalents) to the cuvettes.

    • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to ensure the binding equilibrium is reached.

  • Spectroscopic Measurements:

    • Record the UV-Vis absorption spectrum for each sample to observe changes in the absorption profile.

    • Record the fluorescence emission spectrum for each sample. Use an excitation wavelength determined from the absorption spectrum of the sensor-analyte complex (e.g., ~560 nm).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (e.g., ~580 nm) as a function of the analyte concentration.

    • From this plot, determine the linear range of detection and calculate the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

  • Selectivity Study:

    • To validate the sensor's specificity, repeat the fluorescence measurement with a variety of other potentially interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Hg²⁺) at the same concentration. A highly selective sensor will show a significant fluorescence response only for the target analyte.

References

  • Afrin, A., et al. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics. [Link][1]

  • Royal Society of Chemistry. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics. [Link][2]

  • Patil, D. B. (2020). Application of Schiff base as a fluorescence sensor. Journal of Emerging Technologies and Innovative Research. [Link][5]

  • Al-Amiery, A. A., et al. (2023). Practical applications of fluorescent Schiff base sensors. ResearchGate. [Link][3]

  • Semwal, K., & Das, A. K. (2025). Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Advances. [Link]

  • ResearchGate. (2018). Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses. Journal of Fluorescence. [Link][8]

  • RSC Publishing. (2025). Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Advances. [Link]

  • Dilek, O., & Bane, S. L. (2016). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Chemosensors. [Link]

  • Semwal, K., & Das, A. K. (2025). Recent progress in fluorescent chemosensors for selective aldehyde detection. NIH National Library of Medicine. [Link][9]

  • Ali, Q., et al. (2010). 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. ResearchGate. [Link][7]

  • Ali, Q., et al. (2010). 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. NIH National Library of Medicine. [Link][6]

  • RSC Publishing. (2021). Optical chemosensors for the gas phase detection of aldehydes: mechanism, material design, and application. RSC Advances. [Link]

  • Fan, J., et al. (2005). 3,3′-Dihydroxy-4,4′-(propane-1,3-diyldioxy)dibenzaldehyde. ResearchGate. [Link]

  • Uddin, N., et al. (2022). Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. NIH National Library of Medicine. [Link][4]

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antimicrobial activity of Schiff bases from 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of Schiff bases derived from the versatile precursor, 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde.

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective against a wide spectrum of pathogenic microorganisms.[1] This has catalyzed an urgent search for novel chemical scaffolds with potent and broad-spectrum antimicrobial properties.[2][3] Among the most promising candidates are Schiff bases, a class of organic compounds characterized by the presence of an azomethine or imine (C=N) functional group.[4][5][6]

Schiff bases are renowned for their synthetic accessibility and diverse biological activities, including antibacterial, antifungal, antiviral, and antiproliferative properties.[1][3][7][8][9] The biological activity is often attributed to the electrophilic carbon and nucleophilic nitrogen of the imine group, which can interact with various cellular targets.[10][11]

This application note provides a comprehensive set of protocols for the synthesis of Schiff bases starting from this compound, their subsequent characterization, and a detailed guide to evaluating their antimicrobial efficacy using established, robust methodologies.

Part 1: Synthesis and Characterization

The foundation of any antimicrobial screening program is the synthesis of high-purity compounds. This section details the synthesis of the dialdehyde precursor followed by a general protocol for its conversion into a library of Schiff bases.

Protocol 1.1: Synthesis of this compound

This protocol is adapted from established literature procedures for the Williamson ether synthesis.[12][13]

Causality: This reaction couples two equivalents of 4-hydroxybenzaldehyde with 1,3-dibromopropane under basic conditions. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently displaces the bromide ions in a classic SN2 reaction.

Step-by-Step Methodology:

  • Reactant Setup: To a solution of 4-hydroxybenzaldehyde (8.2 mmol) in 25 mL of acetone in a round-bottom flask, add potassium carbonate (16.4 mmol).

  • Initial Heating: Heat the mixture at reflux for 1 hour with constant stirring.

  • Addition of Linker: Add 1,3-dibromopropane (2.7 mmol) dropwise to the heated mixture.

  • Reaction Completion: Continue refluxing for an additional hour. After this period, allow the reaction to proceed at room temperature for 8 hours to ensure completion.[12]

  • Work-up and Extraction: Remove the acetone solvent under reduced pressure (rotary evaporation). Extract the resulting solid residue with ethyl acetate to dissolve the organic product, leaving behind inorganic salts.

  • Purification: Remove the ethyl acetate by rotary evaporation. Purify the crude product by column chromatography using a dichloromethane-hexane (1:4) mobile phase to yield the pure dialdehyde.[12]

Protocol 1.2: General Synthesis of Schiff Bases

The condensation of an aldehyde with a primary amine is the defining reaction for Schiff base formation.[14][15] This protocol describes a general method to synthesize a bis-Schiff base from the dialdehyde precursor.

Causality: This is a nucleophilic addition-elimination reaction. The nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine bond. A catalytic amount of acid is often used to protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.[16]

Step-by-Step Methodology:

  • Aldehyde Dissolution: Dissolve one equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask with stirring.

  • Amine Addition: In a separate vessel, dissolve two equivalents of the desired primary amine (e.g., aniline, substituted anilines, or aliphatic amines) in absolute ethanol. Add this solution dropwise to the aldehyde solution at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.[16]

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the mixture in an ice bath. The Schiff base product will often precipitate. Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum oven.[16]

Characterization of Synthesized Compounds

Structural confirmation is a critical step. The following techniques are essential for validating the successful synthesis of the Schiff bases.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most telling evidence is the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹), coupled with the appearance of a strong C=N (imine) stretching band, typically in the region of 1630-1690 cm⁻¹.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Look for the characteristic singlet signal of the azomethine proton (-CH=N-) which typically appears in the δ 8.0-9.0 ppm range.[16][17] The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) also confirms the reaction.

    • ¹³C-NMR: A signal corresponding to the imine carbon (-C=N-) should appear in the δ 147-160 ppm range.[18]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the target Schiff base.[19]

Part 2: Protocols for Antimicrobial Activity Assessment

Evaluating the biological activity of the synthesized compounds requires standardized and reproducible methods. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[20][21]

Workflow for Antimicrobial Screening

The overall process from compound synthesis to activity confirmation follows a logical progression.

G cluster_0 Synthesis & Purification cluster_1 Primary Screening cluster_2 Quantitative Analysis Synthesis Synthesis of Schiff Bases Purification Purification & Characterization (FT-IR, NMR, MS) Synthesis->Purification DiscDiffusion Agar Disc/Well Diffusion Assay Purification->DiscDiffusion MIC Broth Microdilution (Determine MIC) DiscDiffusion->MIC MBC Subculturing (Determine MBC/MFC) MIC->MBC Report Report MBC->Report

Caption: Experimental workflow from synthesis to antimicrobial evaluation.

Protocol 2.1: Agar Disc Diffusion Assay (Qualitative Screening)

This method provides a preliminary, qualitative assessment of antimicrobial activity.[21][22]

Principle: An antimicrobial agent impregnated on a paper disc diffuses into an agar medium uniformly seeded with a test microorganism. If the agent is effective, it inhibits microbial growth, creating a clear "zone of inhibition" around the disc. The diameter of this zone is proportional to the agent's activity.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and pour into sterile Petri plates.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Seeding the Plates: Uniformly swab the surface of the agar plates with the prepared microbial inoculum.

  • Disc Application: Prepare stock solutions of the synthesized Schiff bases in a suitable solvent (e.g., DMSO). Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound.

  • Controls: Use a disc with the solvent (e.g., DMSO) as a negative control and discs with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

  • Incubation: Place the discs on the agar surface and gently press to ensure contact. Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (including the disc) in millimeters (mm).

Protocol 2.2: Broth Microdilution Assay (Quantitative - MIC Determination)

This is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21]

Step-by-Step Methodology:

  • Plate Setup: Use a sterile 96-well microtiter plate. Add 100 µL of Mueller-Hinton Broth (MHB) or appropriate fungal medium to each well.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the series.

  • Inoculation: Add 10 µL of the 0.5 McFarland standard microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate under the same conditions as the disc diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (growth) is observed. A colorimetric indicator like Resazurin can be added to aid in visualizing viability.[22]

Protocol 2.3: Determination of MBC/MFC

This assay determines if a compound is static (inhibits growth) or cidal (kills the organism).

Step-by-Step Methodology:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a fresh, drug-free agar plate.

  • Incubation: Incubate the agar plates under appropriate conditions.

  • MBC/MFC Determination: The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the subculture plate).

Part 3: Data Presentation and Proposed Mechanism

Data Summary

Quantitative data should be organized clearly for comparison.

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)MBC/MFC (µg/mL)
Schiff Base 1S. aureus ATCC 25923181632
Schiff Base 1E. coli ATCC 25922153264
Schiff Base 1C. albicans ATCC 9002820816
CiprofloxacinS. aureus ATCC 259232512
FluconazoleC. albicans ATCC 900282224

Note: Data are representative examples.

Proposed Mechanism of Action

The antimicrobial action of Schiff bases is often multifactorial. The key structural feature, the azomethine group (>C=N-), is crucial for their biological activity.[1]

Tweedy's Chelation Theory: One widely accepted mechanism suggests that the Schiff base chelates essential metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) within the microbial cell.[23] These metal ions are vital cofactors for numerous enzymes. By sequestering them, the Schiff base disrupts critical metabolic pathways, leading to cell death. The lipophilicity of the resulting metal complex is also increased, allowing it to penetrate the lipid layers of the cell membrane more effectively.

Other Mechanisms:

  • Cell Wall Interference: The imine group can form hydrogen bonds with cellular components, such as enzymes involved in cell wall synthesis, thereby inhibiting their function and compromising cell integrity.[10]

  • DNA Interaction: Some Schiff bases and their metal complexes can interact with DNA, either through intercalation or by causing oxidative cleavage, which disrupts replication and transcription.[3]

Caption: Proposed chelation mechanism of Schiff base antimicrobial activity.

Conclusion and Future Directions

Schiff bases derived from this compound represent a versatile and promising scaffold for the development of new antimicrobial agents. The protocols outlined in this guide provide a robust framework for their synthesis, characterization, and biological evaluation. By systematically modifying the primary amine component, researchers can generate large libraries of compounds for screening. Future work should focus on establishing structure-activity relationships (SAR), investigating the activity of their metal complexes, and performing advanced mechanistic studies to identify specific cellular targets, paving the way for the development of next-generation therapeutics to combat antimicrobial resistance.

References

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. (n.d.). Journal of Medicinal and Chemical Sciences.
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). news-medical.net.
  • Synthesis, Characterized and Biological Evaluation of Some Novel Schiff Bases. (2021). IRJET.
  • Synthesis and biological evaluation of some novel Schiff's bases
  • SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. (2022). ijpsr.com.
  • Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). (n.d.). PMC - NIH.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). unknown.
  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). PMC - NIH.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books.
  • Antimicrobial Susceptibility Testing Protocols. (2007). Semantic Scholar.
  • 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. (n.d.). PMC - NIH.
  • 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. (n.d.).
  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022). antibiotics.
  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). unknown.
  • Metal Complexes with Schiff Bases as Antimicrobials and C
  • Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (n.d.). NIH.
  • Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine. (n.d.). Semantic Scholar.
  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (n.d.). IJMRSTI.
  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3¬タᄇ. (2013). unknown.
  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). unknown.
  • Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol. (n.d.). unknown.
  • Synthesis and Applications of Schiff Bases Derived from 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde. (n.d.). Benchchem.
  • SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASES BASED TEREP. (2024). minarjournal.com.
  • Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temper
  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (n.d.). PMC - PubMed Central.
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2023). unknown.
  • Structure, synthesis of Schiff base ligand, 1,3-bis(5-Bromo Salicyl-imino) Propane. (n.d.). JETIR.
  • 4,4′-(Propane-1,3-diyl)dibenzoic acid. (n.d.).
  • 11 Synthesis Dibenzalacetone. (n.d.). Scribd.
  • The aldol condensation Preparation of dibenzalacetone lab recording. (2020). YouTube.

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Application Notes and Protocols: 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde in the Synthesis of Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Flexible Spacers in Liquid Crystal Design

The pursuit of novel liquid crystalline materials with tailored mesomorphic properties is a cornerstone of advanced materials science. These materials are integral to technologies ranging from high-resolution displays to smart sensors and optical communication systems. Within the vast landscape of liquid crystal design, the molecular architecture dictates the macroscopic properties. 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde stands out as a pivotal building block, offering a unique combination of rigidity and flexibility. Its two aromatic aldehyde functionalities provide reactive sites for the construction of mesogenic units, while the central propane-1,3-diylbis(oxy) flexible spacer imparts a subtle curvature and conformational freedom to the resulting molecule. This flexible linkage is crucial in the formation of dimeric and polymeric liquid crystals, influencing phase transitions, clearing points, and the emergence of specific mesophases such as nematic and smectic phases.[1]

This application note provides a comprehensive guide to the synthesis and utilization of this compound in the preparation of Schiff base (azomethine) liquid crystals. We will delve into the detailed synthesis of the dialdehyde precursor, followed by a representative protocol for its conversion into a dimeric liquid crystal. Furthermore, we will outline the essential characterization techniques to elucidate the structure and mesomorphic behavior of the synthesized compounds.

Part 1: Synthesis of the Precursor: this compound

The synthesis of this compound is a straightforward Williamson ether synthesis, a robust and widely used method for forming ether linkages. The causality behind this choice of reaction lies in its efficiency in coupling an alkoxide with a primary alkyl halide.

Experimental Protocol: Synthesis of this compound[2][3]

Materials:

  • 4-Hydroxybenzaldehyde

  • 1,3-Dibromopropane

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Dichloromethane

  • Hexane

  • Standard laboratory glassware (reflux condenser, round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 g, 8.2 mmol) in 25 mL of anhydrous acetone.

  • Base Addition: To this solution, add potassium carbonate (2.3 g, 16.4 mmol). The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming the more nucleophilic phenoxide in situ.

  • Initial Heating: Heat the mixture to reflux with vigorous stirring for 1 hour. This ensures the complete formation of the potassium phenoxide salt.

  • Alkyl Halide Addition: After 1 hour, add 1,3-dibromopropane (0.29 mL, 2.7 mmol) dropwise to the refluxing mixture. A stoichiometric excess of the phenoxide is used to ensure the disubstitution of the dibromopropane.

  • Reaction Progression: Continue to heat the mixture at reflux for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Overnight Stirring: After the second hour of reflux, remove the heat source and allow the reaction mixture to stir at room temperature for 8 hours (or overnight).

  • Work-up:

    • Remove the acetone using a rotary evaporator.

    • To the resulting solid residue, add 50 mL of ethyl acetate and 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the organic layer (ethyl acetate) and wash it twice with 25 mL of deionized water and once with 25 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and hexane (1:4 v/v) as the eluent.

  • Characterization: The purified product, this compound, is a white solid. Its structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

Diagram of the Synthetic Workflow for this compound:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction_Mixture Dissolve 4-Hydroxybenzaldehyde in Acetone Add K2CO3 4-Hydroxybenzaldehyde->Reaction_Mixture 1,3-Dibromopropane 1,3-Dibromopropane Add_Dibromopropane Add 1,3-Dibromopropane 1,3-Dibromopropane->Add_Dibromopropane K2CO3 K2CO3 K2CO3->Reaction_Mixture Acetone Acetone Acetone->Reaction_Mixture Reflux1 Reflux for 1 hour Reaction_Mixture->Reflux1 Reflux1->Add_Dibromopropane Reflux2 Reflux for 1 hour Add_Dibromopropane->Reflux2 Stir_Overnight Stir at RT overnight Reflux2->Stir_Overnight Evaporation1 Remove Acetone Stir_Overnight->Evaporation1 Extraction Extract with Ethyl Acetate Evaporation1->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation2 Remove Ethyl Acetate Drying->Evaporation2 Chromatography Column Chromatography (Silica, DCM/Hexane) Evaporation2->Chromatography Final_Product This compound Chromatography->Final_Product G cluster_reactants Reactants cluster_process Reaction Process cluster_isolation Isolation & Purification cluster_final_product Final Product Dialdehyde This compound Mixing Dissolve and Mix Reactants Dialdehyde->Mixing Amine 4-Alkoxyaniline (2 eq.) Amine->Mixing Solvent Absolute Ethanol Solvent->Mixing Catalyst Glacial Acetic Acid Catalyst->Mixing Reflux Reflux for 4-6 hours Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Precipitation/Crystallization Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Ethanol Filtration->Washing Recrystallization Recrystallize from suitable solvent Washing->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Dimer Dimeric Schiff Base Liquid Crystal Drying->Dimer

Caption: General workflow for the synthesis of a dimeric Schiff base liquid crystal.

Part 3: Characterization of the Synthesized Liquid Crystal

A thorough characterization is essential to confirm the chemical structure and to investigate the mesomorphic properties of the newly synthesized compound. The following techniques are indispensable for a comprehensive analysis.

Structural Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the formation of the Schiff base linkage. The key spectral changes to observe are the disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹), and the appearance of a new, strong absorption band corresponding to the C=N (imine) stretch, typically in the range of 1610-1630 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure. In the ¹H NMR spectrum, the formation of the azomethine group is confirmed by the appearance of a characteristic singlet for the imine proton (-CH=N-) in the downfield region (typically δ 8.0-9.0 ppm). The disappearance of the aldehyde proton signal (around δ 9.8-10.0 ppm) and the amine protons also confirms the reaction completion. ¹³C NMR will show a characteristic signal for the imine carbon around 150-160 ppm.

Mesomorphic Property Characterization
  • Differential Scanning Calorimetry (DSC): DSC is a primary tool for determining the phase transition temperatures and associated enthalpy changes. A typical DSC thermogram of a liquid crystal will show endothermic peaks upon heating corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions. Upon cooling, exothermic peaks corresponding to the reverse transitions are observed. The shape and enthalpy of these peaks provide valuable information about the nature of the phases.

  • Polarized Optical Microscopy (POM): POM is used to visually identify the type of liquid crystal phase. Each liquid crystal phase (e.g., nematic, smectic A, smectic C) exhibits a characteristic optical texture when viewed between crossed polarizers. For instance, a nematic phase often shows a threaded or schlieren texture, while a smectic A phase may exhibit a focal conic fan texture. A hot stage attached to the microscope allows for the observation of these textures as a function of temperature, confirming the transition temperatures observed by DSC.

Data Presentation

The quantitative data obtained from the characterization should be summarized in a clear and concise manner.

Table 1: Representative Spectroscopic Data for a Dimeric Schiff Base Liquid Crystal

Spectroscopic TechniqueKey ObservationExpected Range/Value
FT-IR C=N stretch1610-1630 cm⁻¹
Aldehyde C=O stretchAbsent
¹H NMR Imine proton (-CH=N-)δ 8.0-9.0 ppm (singlet)
Aldehyde proton (-CHO)Absent
¹³C NMR Imine carbon (-C=N-)δ 150-160 ppm

Table 2: Representative Thermal Data for a Dimeric Schiff Base Liquid Crystal

TransitionTemperature (°C) on HeatingEnthalpy (ΔH) (kJ/mol) on HeatingTemperature (°C) on CoolingEnthalpy (ΔH) (kJ/mol) on Cooling
Crystal to MesophaseTmΔHmMesophase to CrystalTc
Mesophase to IsotropicTiΔHiIsotropic to MesophaseTi
Note: Tm = Melting Temperature, Tc = Crystallization Temperature, Ti = Isotropization (Clearing) Temperature. The specific values will depend on the chosen 4-alkoxyaniline.

Conclusion and Future Outlook

This compound is a versatile and valuable precursor for the synthesis of dimeric and polymeric liquid crystals. The protocols outlined in this application note provide a robust framework for its synthesis and subsequent conversion into Schiff base mesogens. The flexible propane-1,3-diylbis(oxy) spacer introduces a degree of conformational freedom that can be exploited to fine-tune the mesomorphic properties of the final materials. By systematically varying the structure of the amine component, researchers can create libraries of novel liquid crystals with a wide range of phase behaviors, making this dialdehyde an important tool in the ongoing development of advanced liquid crystalline materials for various technological applications.

References

  • F. G. D. Santos, A. C. D. S. de Oliveira, and H. F. de Carvalho, "Synthesis and characterization of new liquid crystalline dimers," Journal of Molecular Structure, vol. 1175, pp. 833-840, 2019. [Link]

  • A. Abd-Almonuim, M. A. Ali, and S. M. Al-Jibouri, "Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol," International Journal of Inorganic Chemistry, vol. 2016, Article ID 8243170, 9 pages, 2016. [Link]

  • P. J. Collings and M. Hird, Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis, 1997. [Link]

  • S. Kumar, Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. Cambridge University Press, 2001. [Link]

  • G. W. Gray, M. Hird, and K. J. Toyne, "The synthesis of several 4,4″-dialkyl- and 4,4″-alkoxyalkyl-1,1′:4′,1″-terphenyls and a study of their liquid-crystal transition temperatures," Molecular Crystals and Liquid Crystals, vol. 204, no. 1, pp. 43-63, 1991. [Link]

  • N. H. T. Ali, R. A. Ahmed, and A. A. Tahrir, "Synthesis and Characterization of New Schiff Bases Liquid Crystals," Journal of Applicable Chemistry, vol. 3, no. 4, pp. 1599-1607, 2014. [Link]

  • D. Demus, J. Goodby, G. W. Gray, H.-W. Spiess, and V. Vill, Handbook of Liquid Crystals. Wiley-VCH, 1998. [Link]

  • Q. Ali, M. R. Shah, and S. W. Ng, "4,4'-(Propane-1,3-diyldioxy)dibenzaldehyde," Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 7, p. o1620, 2010. [Link]

  • Q. Ali, M. R. Shah, and S. W. Ng, "4,4'-(Propane-1,3-diyldioxy)dibenzaldehyde," ResearchGate, 2010. [Link]

Sources

Application Notes & Protocols: 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde as a Versatile Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Need for Precision in Crosslinking

In the fields of biomaterials, drug delivery, and polymer science, the ability to form stable, three-dimensional networks is paramount. Crosslinking agents are the molecular bridges that transform soluble polymer chains into robust hydrogels, functionalized surfaces, and stable bioconjugates. While classic agents like glutaraldehyde are highly efficient, concerns over their cytotoxicity have driven the search for safer, more tailored alternatives[1][2][3].

This guide focuses on 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde , a V-shaped aromatic dialdehyde, as a high-performance crosslinking agent[4][5]. Its defined structure, featuring two reactive aldehyde groups held at a specific distance by a flexible propane-1,3-dioxy linker, offers researchers precise control over network geometry and properties. Unlike polymeric dialdehydes, its well-defined molecular weight allows for stoichiometric precision in reaction design. This document serves as a technical guide for researchers, providing the foundational knowledge and practical protocols to effectively utilize this crosslinker.

Physicochemical Properties and Handling

A thorough understanding of the crosslinker's properties is essential for successful experimental design.

PropertyValueSource
Chemical Formula C₁₇H₁₆O₄[4][6]
Molecular Weight 284.30 g/mol [4]
Appearance Solid
IUPAC Name 4-[3-(4-formylphenoxy)propoxy]benzaldehyde
Solubility Soluble in organic solvents like acetone, ethyl acetate, and dichloromethane.[4][5] Limited solubility in aqueous solutions.
Storage Store under refrigeration.

Handling Precautions: The compound is classified with GHS07 (Harmful) and may cause irritation. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handle in a well-ventilated area or chemical fume hood.

Mechanism of Action: Schiff Base Formation

The crosslinking capability of this compound is predicated on the Schiff base reaction . This reaction involves the nucleophilic attack of a primary amine group (from a polymer like chitosan or a protein like gelatin) on one of the electrophilic aldehyde groups of the crosslinker. This is followed by dehydration to form a stable carbon-nitrogen double bond, known as an imine[7][8].

Because each molecule of the crosslinker possesses two aldehyde groups, it can react with amine groups on two different polymer chains, effectively forming a covalent bridge or "crosslink" between them.

Figure 1: Mechanism of crosslinking via Schiff base formation.

Causality Behind Experimental Choices: The formation of Schiff bases is highly pH-dependent. The reaction is typically performed in neutral to slightly alkaline conditions (pH 7-9)[9][10].

  • Below pH 7: The primary amine groups (-NH₂) on the polymer backbone become protonated to form ammonium groups (-NH₃⁺). These protonated amines are no longer effective nucleophiles, which significantly inhibits or prevents the reaction[9].

  • Above pH 9: While the reaction proceeds, harsh alkaline conditions can cause degradation of sensitive biopolymers.

Therefore, selecting an appropriate buffer system is critical to maintain the optimal pH range, ensuring efficient crosslinking without compromising the integrity of the substrate molecules.

Application Protocol 1: Formation of a Crosslinked Chitosan Hydrogel

This protocol details the formation of a biocompatible hydrogel using chitosan, a polysaccharide rich in primary amine groups. Such hydrogels are widely explored for wound healing and drug delivery applications[11][12].

Materials:

  • Chitosan (medium molecular weight, >75% deacetylation)

  • This compound

  • Acetic acid solution (1% v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

  • Dialysis tubing (MWCO 12-14 kDa)

Equipment:

  • Magnetic stirrer and stir bars

  • pH meter

  • Molds for hydrogel casting (e.g., petri dishes, custom PDMS molds)

Step-by-Step Methodology:
  • Chitosan Solution Preparation:

    • Weigh 200 mg of chitosan powder and dissolve it in 10 mL of 1% (v/v) acetic acid solution.

    • Stir the mixture overnight at room temperature to ensure complete dissolution. The resulting solution should be viscous and transparent.

    • Rationale: Chitosan is insoluble in neutral water but dissolves in dilute acidic solutions, which protonates its amino groups, leading to electrostatic repulsion and chain extension.

  • Crosslinker Solution Preparation:

    • Prepare a stock solution of the crosslinker. Dissolve 28.4 mg of this compound in 1 mL of ethanol. This corresponds to a 100 mM solution.

    • Rationale: The crosslinker has poor aqueous solubility; ethanol is used as a co-solvent to ensure it is well-dispersated in the reaction mixture.

  • Crosslinking Reaction:

    • While stirring the chitosan solution vigorously, add the desired volume of the crosslinker solution dropwise. A typical starting point is a 10:1 molar ratio of chitosan amine groups to crosslinker aldehyde groups.

    • Continue stirring for 30 minutes to ensure a homogenous mixture.

    • Pour the mixture into the desired molds.

    • Allow the gelation to proceed at room temperature for 4-6 hours, or until a stable gel is formed. The mixture will transition from a viscous liquid to a solid-like gel.

  • Neutralization and Purification:

    • Once the hydrogel has formed, immerse it in a bath of PBS (pH 7.4). Change the PBS solution every few hours for a total of 24 hours.

    • Alternatively, for higher purity, place the hydrogel inside dialysis tubing and dialyze against deionized water for 48 hours, changing the water frequently.

    • Rationale: This step is crucial. It neutralizes the remaining acetic acid, removes unreacted crosslinker and ethanol, and allows the hydrogel to swell to its equilibrium state under physiological pH. Failure to remove unreacted aldehydes can lead to cytotoxicity[1][3].

Sources

Catalytic Applications of Metal Complexes with 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and catalytic applications of metal complexes featuring Schiff base ligands derived from 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document details the rationale behind experimental design, provides validated protocols, and offers insights into the catalytic prowess of these versatile compounds.

Introduction: The Architectural Advantage of Bis-Schiff Base Ligands

The ligand precursor, this compound, offers a unique structural motif for the design of sophisticated coordination complexes. Its V-shaped geometry, a consequence of the flexible propane-1,3-diyl spacer, allows for the formation of intricate three-dimensional structures upon complexation with metal ions. The true catalytic potential is unlocked upon its condensation with primary amines to form Schiff base ligands. These multidentate ligands, characterized by the presence of imine (-C=N-) functionalities, are adept at coordinating with a wide array of transition metals, thereby creating stable and catalytically active metal complexes. The electronic and steric properties of these complexes can be fine-tuned by judicious selection of the amine precursor and the metal ion, making them highly adaptable catalysts for a range of organic transformations.

Core Synthesis Workflow: From Aldehyde to Catalyst

The journey from the foundational dialdehyde to a catalytically active metal complex is a sequential process involving the synthesis of the Schiff base ligand followed by its coordination with a metal salt. This workflow is a cornerstone of inorganic coordination chemistry and provides a reliable route to a diverse library of potential catalysts.

A This compound C Schiff Base Ligand Synthesis (Condensation Reaction) A->C B Primary Diamine (e.g., Ethylenediamine) B->C D Purified Schiff Base Ligand C->D Purification F Metal Complex Synthesis (Coordination Reaction) D->F E Metal Salt (e.g., Cu(OAc)2·H2O) E->F G Catalytically Active Metal Complex F->G Isolation & Characterization

Caption: General workflow for the synthesis of a metal complex catalyst.

Application Note I: Catalytic Oxidation of Alcohols

The selective oxidation of alcohols to their corresponding aldehydes or ketones is a fundamental transformation in organic synthesis, crucial for the preparation of fine chemicals and pharmaceutical intermediates. Metal complexes derived from Schiff bases of this compound have emerged as potent catalysts for such reactions, offering high efficiency under mild conditions.

Protocol: Synthesis of a Copper(II)-Schiff Base Complex and its Application in Benzyl Alcohol Oxidation

This protocol details the synthesis of a representative copper(II) complex and its application as a catalyst for the aerobic oxidation of benzyl alcohol.

Part 1: Synthesis of the Schiff Base Ligand (L)

  • Dissolution of Aldehyde: In a 250 mL round-bottom flask, dissolve 2.84 g (10 mmol) of this compound in 100 mL of absolute ethanol with stirring.

  • Addition of Amine: In a separate beaker, dissolve 0.60 g (10 mmol) of ethylenediamine in 20 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution at room temperature over 15 minutes.

  • Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 4 hours. A precipitate will form as the reaction progresses.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry in a vacuum desiccator. The resulting Schiff base ligand (L) can be further purified by recrystallization from ethanol if necessary.

Part 2: Synthesis of the Copper(II) Complex ([Cu(L)])

  • Ligand Solution: In a 100 mL round-bottom flask, dissolve 3.28 g (10 mmol) of the Schiff base ligand (L) in 50 mL of a 1:1 mixture of ethanol and chloroform with gentle heating.

  • Metal Salt Solution: In a separate beaker, dissolve 2.00 g (10 mmol) of copper(II) acetate monohydrate in 30 mL of ethanol.

  • Complexation: Add the copper(II) acetate solution dropwise to the ligand solution with continuous stirring. The color of the solution will change, indicating complex formation.

  • Reaction and Isolation: Reflux the reaction mixture for 2 hours. After cooling to room temperature, collect the precipitated complex by vacuum filtration. Wash the solid with ethanol and then diethyl ether. Dry the complex under vacuum.

Part 3: Catalytic Oxidation of Benzyl Alcohol

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a condenser, add the synthesized copper(II)-Schiff base complex (0.02 mmol, 1 mol%), benzyl alcohol (2 mmol), and 10 mL of acetonitrile.

  • Oxidant Addition: Add 4 mmol of tert-butyl hydroperoxide (t-BuOOH) as the oxidant.

  • Reaction: Stir the reaction mixture at 70 °C for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature. The product can be analyzed directly by gas chromatography (GC) to determine the conversion and selectivity. For isolation, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

SubstrateCatalyst Loading (mol%)OxidantSolventTime (h)Conversion (%)Selectivity for Aldehyde (%)
Benzyl Alcohol1t-BuOOHAcetonitrile6>95>99
4-Methylbenzyl Alcohol1t-BuOOHAcetonitrile6>95>99
4-Methoxybenzyl Alcohol1t-BuOOHAcetonitrile5>99>99
1-Phenylethanol1t-BuOOHAcetonitrile892>99 (for Acetophenone)

Note: The data presented in this table is representative of the performance of similar copper(II)-Schiff base complexes in alcohol oxidation reactions and serves as a benchmark for expected results.

Mechanistic Rationale

The catalytic cycle for alcohol oxidation by such copper(II) complexes is believed to proceed through a mechanism involving the formation of a copper-alkoxide intermediate. The oxidant, t-BuOOH, facilitates the regeneration of the active catalytic species.

A [Cu(II)L] B [Cu(II)L(ROH)] A->B + RCH2OH - H+ D Oxidant Activation A->D C [Cu(I)L] + R'CHO B->C Oxidation C->A + Oxidant D->B Regeneration Cycle

Caption: Plausible catalytic cycle for alcohol oxidation.

Application Note II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. Palladium complexes of Schiff bases derived from this compound can serve as highly effective catalysts for this transformation, offering excellent yields and functional group tolerance.

Protocol: Synthesis of a Palladium(II)-Schiff Base Complex and its Application in Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a palladium(II) complex and its use in the coupling of 4-bromoanisole with phenylboronic acid.

Part 1: Synthesis of the Schiff Base Ligand (L)

Follow the same procedure as described in Application Note I, Part 1.

Part 2: Synthesis of the Palladium(II) Complex ([Pd(L)Cl₂])

  • Ligand Solution: Dissolve 3.28 g (10 mmol) of the Schiff base ligand (L) in 50 mL of hot acetonitrile in a 100 mL round-bottom flask.

  • Palladium Salt Solution: In a separate flask, dissolve 1.77 g (10 mmol) of palladium(II) chloride in 30 mL of hot acetonitrile.

  • Complexation: Slowly add the palladium chloride solution to the ligand solution with vigorous stirring. A precipitate will form immediately.

  • Reaction and Isolation: Continue stirring the mixture at room temperature for 2 hours to ensure complete reaction. Collect the solid product by vacuum filtration, wash with cold acetonitrile and then diethyl ether, and dry under vacuum.

Part 3: Catalytic Suzuki-Miyaura Cross-Coupling Reaction

  • Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the palladium(II)-Schiff base complex (0.01 mmol, 0.1 mol%), 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol) as the base.

  • Solvent Addition: Add 5 mL of a 4:1 mixture of DMF and water.

  • Reaction: Heat the reaction mixture at 100 °C with stirring for 4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up and Purification: After cooling, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Aryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)
4-BromoanisolePhenylboronic acid0.1K₂CO₃DMF/H₂O498
4-BromotoluenePhenylboronic acid0.1K₂CO₃DMF/H₂O496
1-Bromo-4-nitrobenzenePhenylboronic acid0.1K₂CO₃DMF/H₂O399
Phenyl iodide4-Methoxyphenylboronic acid0.1K₂CO₃DMF/H₂O397

Note: The data in this table is representative of the catalytic performance of similar palladium(II)-Schiff base complexes and is intended to provide an expected outcome.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. The Schiff base ligand plays a crucial role in stabilizing the palladium center throughout these transformations.

A Pd(0)L B Ar-Pd(II)L-X A->B Oxidative Addition (+ Ar-X) C Ar-Pd(II)L-Ar' B->C Transmetalation (+ Ar'B(OH)2) C->A Reductive Elimination D Ar-Ar' C->D

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals aiming to enhance the yield and purity of this valuable dialdehyde intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.

Section 1: Foundational Principles & Frequently Asked Questions

This section addresses the core chemical principles governing this synthesis and answers common high-level questions.

FAQ 1: What is the fundamental reaction mechanism for this synthesis?

The synthesis of this compound is a classic example of the Williamson Ether Synthesis .[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4]

The process involves two main stages:

  • Deprotonation: A base is used to deprotonate the weakly acidic phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile, attacking one of the electrophilic primary carbon atoms of 1,3-dibromopropane. This displaces a bromide ion, a good leaving group, forming a C-O ether bond. This process is repeated at the other end of the propane chain to yield the final di-substituted product.

Williamson_Ether_Synthesis_Mechanism Figure 1: S_N2 Mechanism for Dibenzaldehyde Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: First S_N2 Attack cluster_step3 Step 3: Second S_N2 Attack pOH 4-Hydroxybenzaldehyde Phenoxide Phenoxide Intermediate (Strong Nucleophile) pOH->Phenoxide + Base Base Base (e.g., K₂CO₃) Base->Phenoxide Monoether Mono-ether Intermediate (4-(3-bromopropoxy)benzaldehyde) Phenoxide->Monoether + 1,3-Dibromopropane DBP 1,3-Dibromopropane DBP->Monoether Product Final Product: This compound Monoether->Product + Phenoxide pOH2 4-Hydroxybenzaldehyde Phenoxide2 Phenoxide pOH2->Phenoxide2 + Base Base2 Base Base2->Phenoxide2 Phenoxide2->Product

Figure 1: SN2 Mechanism for Dibenzaldehyde Synthesis
FAQ 2: What are the most critical parameters affecting my reaction yield?

Low yields in this synthesis can typically be attributed to a few key factors.[5] Systematically evaluating each one is the most effective troubleshooting approach.

  • Purity and Stoichiometry of Reactants: The molar ratio of 4-hydroxybenzaldehyde to 1,3-dibromopropane is critical. A stoichiometric ratio of 2:1 is required, though a slight excess of the aldehyde (e.g., 2.2:1) is often used to ensure all the expensive difunctional alkylating agent is consumed.

  • Choice and Quality of Base: The base must be strong enough to deprotonate the phenol but not so strong that it promotes side reactions. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice for this purpose.[6] Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions, as any moisture will consume the base.[3][5]

  • Solvent Selection: The reaction is best performed in a polar aprotic solvent such as acetone, acetonitrile (ACN), or N,N-dimethylformamide (DMF).[7][8][9] These solvents excel at solvating the cation (e.g., K⁺), leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the desired SN2 reaction.[8]

  • Reaction Temperature and Time: The reaction typically requires heating to proceed at a reasonable rate, often under reflux conditions (50-100 °C).[5] However, excessively high temperatures can favor the competing E2 elimination side reaction.[10] Reaction times can vary from a few hours to over 24 hours; therefore, monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint.[5][7]

FAQ 3: What are the common side products and how can they be minimized?

Understanding and mitigating side reactions is key to improving yield and simplifying purification.

  • Mono-alkylation Product: The most common impurity is 4-(3-bromopropoxy)benzaldehyde, the intermediate formed after only one SN2 reaction. Its presence indicates an incomplete reaction.

    • Solution: Ensure a slight excess of the 4-hydroxybenzaldehyde and its corresponding phenoxide, allow for sufficient reaction time, and consider a moderately higher temperature or the use of a phase transfer catalyst to drive the reaction to completion.

  • Elimination (E2) Byproducts: Although 1,3-dibromopropane is a primary alkyl halide, which disfavors elimination, the use of a very strong or sterically hindered base at high temperatures can lead to some E2 elimination.[3][4]

    • Solution: Use a non-hindered base like K₂CO₃ and avoid excessive temperatures.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is electronically favored, some C-alkylation on the ring can occur, especially if the oxygen is sterically hindered or if certain solvents are used.[1][4]

    • Solution: Using polar aprotic solvents generally favors the desired O-alkylation.

Competing_Reactions Figure 2: Desired vs. Competing Reaction Pathways Reactants Phenoxide + 1,3-Dibromopropane Desired Desired Di-ether Product Reactants->Desired S_N2 (Optimal Conditions) Monoether Incomplete Reaction: Mono-ether Product Reactants->Monoether Insufficient Time / Stoichiometry Elimination Side Reaction: Elimination (E2) Product Reactants->Elimination High Temp / Strong, Hindered Base

Figure 2: Desired vs. Competing Reaction Pathways

Section 2: Troubleshooting Guide

This section provides direct answers to specific problems you may encounter during your experiment.

Problem / ObservationQuestionProbable Cause & Recommended Solution
Low or No Product My reaction yield is extremely low or zero. Where do I start? 1. Verify Reagent Quality: Ensure your 4-hydroxybenzaldehyde is pure. Confirm that your solvent is anhydrous; moisture will quench the phenoxide intermediate.[5] 2. Check Base Activity: If using a solid base like K₂CO₃, ensure it is finely powdered and has been properly dried. If using NaH, ensure it has been handled under inert atmosphere and appears as a fine gray powder; clumps may indicate deactivation.[5] 3. Confirm Temperature: Ensure your reaction mixture is reaching the target temperature. Use an external thermometer to verify your heating mantle/hot plate setting.
Incomplete Reaction TLC shows significant starting material and mono-ether, even after hours. How do I drive the reaction to completion? 1. Increase Reaction Time: These reactions can be slow; some literature procedures report refluxing for 8 hours or more.[6][11] Continue monitoring by TLC. 2. Adjust Stoichiometry: Ensure you are using at least 2 equivalents of 4-hydroxybenzaldehyde and base for every 1 equivalent of 1,3-dibromopropane. 3. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, while monitoring for any new byproduct spots on TLC that might indicate decomposition or elimination.
Slow Reaction Rate My reaction is clean but proceeds very slowly. How can I speed it up without promoting side reactions? Introduce a Phase Transfer Catalyst (PTC): This is a highly effective method for accelerating Williamson ether syntheses.[12] A PTC, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate, transports the phenoxide anion from the solid/aqueous phase into the organic solvent phase where the 1,3-dibromopropane resides.[12] This dramatically increases the effective concentration of the nucleophile in the correct phase, accelerating the reaction even at lower temperatures and often without the need for strictly anhydrous solvents.[12][13]
Purification Issues My crude product is an oil and difficult to purify by column chromatography. 1. Ensure Complete Removal of Base: After the reaction, perform a thorough aqueous workup to remove all inorganic salts (like K₂CO₃ and KBr). 2. Check for High-Boiling Solvent: Ensure all high-boiling solvents like DMF have been completely removed under high vacuum, as residual solvent can make the product oily. 3. Attempt Trituration/Recrystallization: Before resorting to chromatography, try triturating the crude oil with a solvent in which the product is poorly soluble but impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Alternatively, recrystallization from a suitable solvent like methanol or dichloromethane can yield a pure, crystalline solid.[6][7]

Section 3: Optimized Experimental Protocols & Workflow

Below are two detailed protocols. The first is a standard method, and the second is an optimized version incorporating a phase transfer catalyst for improved efficiency.

Protocol 1: Standard Synthesis (K₂CO₃/ACN)

This method is adapted from established literature procedures.[6]

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (2.0 g, 16.4 mmol), anhydrous potassium carbonate (4.5 g, 32.8 mmol), and 100 mL of anhydrous acetonitrile.

  • Initial Heating: Stir the mixture and heat to reflux (approx. 82 °C) for 1 hour to ensure formation of the potassium phenoxide.

  • Addition of Alkyl Halide: Add 1,3-dibromopropane (0.81 mL, 8.0 mmol) dropwise to the refluxing mixture.

  • Reaction: Continue to heat the mixture under reflux for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete when the 4-hydroxybenzaldehyde spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetonitrile. Combine the filtrates and remove the solvent under reduced pressure.

  • Extraction: Dissolve the resulting crude solid in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent to yield the crude product. Purify by column chromatography on silica gel using a gradient of hexane/ethyl acetate or by recrystallization from methanol to obtain the product as a white solid.[6][7]

Protocol 2: Optimized Synthesis (Phase Transfer Catalysis)

This protocol enhances reaction rate and may allow for lower temperatures.

  • Reagent Preparation: To a 250 mL round-bottom flask, add 4-hydroxybenzaldehyde (2.0 g, 16.4 mmol), potassium carbonate (4.5 g, 32.8 mmol), tetrabutylammonium bromide (TBAB) (0.26 g, 0.8 mmol, ~5 mol%), and 100 mL of acetonitrile.

  • Addition of Alkyl Halide: Add 1,3-dibromopropane (0.81 mL, 8.0 mmol) to the mixture.

  • Reaction: Heat the mixture to 60-70 °C with vigorous stirring for 4-6 hours. The PTC should significantly shorten the required reaction time. Monitor closely by TLC.

  • Work-up and Purification: Follow steps 5-7 from Protocol 1. The work-up will also remove the water-soluble TBAB catalyst.

Experimental_Workflow Figure 3: General Experimental Workflow A 1. Reagent Setup (Aldehyde, Base, Solvent, +/- PTC) B 2. Heat to Temperature (e.g., 60-80 °C) A->B C 3. Add 1,3-Dibromopropane B->C D 4. Reaction Under Reflux (Monitor by TLC) C->D E 5. Cooldown & Filtration (Remove Inorganic Salts) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Aqueous Work-up (Extraction with Organic Solvent) F->G H 8. Drying & Final Evaporation G->H I 9. Purification H->I J Recrystallization I->J If crude is solid K Column Chromatography I->K If crude is oil/impure L 10. Characterization (NMR, MP, etc.) J->L K->L

Figure 3: General Experimental Workflow

References

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Ali, Q., Shah, M. R., & Ng, S. W. (2010). 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1620. Available from: [Link]

  • Journal of Emerging Technologies and Innovative Research (JETIR). (2019). Contribution of phase transfer catalyst to green chemistry: A review. Available from: [Link]

  • ResearchGate. (PDF) 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. Available from: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]

  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 508, 111566. Available from: [Link]

  • ResearchGate. Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Khan Academy. Williamson ether synthesis. Available from: [Link]

  • Slideshare. PHASE TRANSFER CATALYSIS [PTC]. Available from: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]

  • Chem-Station. Williamson Ether Synthesis. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available from: [Link]

Sources

Technical Support Center: Purification of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides a comprehensive, experience-driven framework for the successful purification of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde by column chromatography. It is designed for researchers and drug development professionals to navigate the nuances of the separation, troubleshoot common issues, and ensure the final product's high purity.

Foundational Knowledge: Understanding the Molecule and Synthesis

Before embarking on purification, it is critical to understand the target molecule and its synthetic origin. This compound (MW: 284.30 g/mol ) is a V-shaped dialdehyde molecule where two 4-formylphenoxy units are linked by a three-carbon alkyl chain.[1]

It is typically synthesized via a Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with 1,3-dibromopropane in the presence of a base like potassium carbonate.[1][2] This synthetic route informs the potential impurity profile we must address during purification:

  • Unreacted Starting Materials: 4-hydroxybenzaldehyde (more polar).

  • Mono-alkylated Intermediate: 4-((3-bromopropoxy)benzaldehyde) (polarity will be between the starting material and the final product).

  • Byproducts: Products from reactions with the solvent or other side reactions.

The goal of the chromatography is to effectively separate the desired symmetrical dialdehyde from these closely related species.

Core Experimental Protocol: Column Chromatography Purification

This protocol is a self-validating system designed for robust and reproducible purification. Each step includes an explanation of its scientific purpose.

Step 1: Thin-Layer Chromatography (TLC) Method Development

Objective: To identify an optimal solvent system (eluent) that provides good separation between the target compound and its impurities. The ideal Rf (retention factor) for the target compound is between 0.2 and 0.4.[3]

Procedure:

  • Prepare several developing chambers with different ratios of a non-polar and a polar solvent. A standard starting point is the reported system of dichloromethane-hexane.[1]

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the crude mixture onto the baseline of at least three different TLC plates.

  • Place one plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.[4]

  • Remove the plates and immediately mark the solvent front with a pencil.

  • Visualize the spots. As an aromatic aldehyde, the compound should be visible under UV light (254 nm).[5] For more specific visualization, an anisaldehyde stain can be used, which is excellent for carbonyl-containing compounds.[6]

  • Calculate the Rf value for each spot in each solvent system. Adjust the solvent polarity until the target compound's Rf is in the optimal range (0.2-0.4) and well-separated from other spots.

Data Interpretation Table:

Solvent System (DCM:Hexane)Target RfImpurity Rf (Example)Separation QualityAction Required
1:4 (20% DCM)~0.250.05 (polar); 0.6 (non-polar)ExcellentProceed with this system.[1]
1:9 (10% DCM)< 0.1All spots at baselinePoorIncrease polarity (more DCM).
1:1 (50% DCM)> 0.8All spots near solvent frontPoorDecrease polarity (less DCM).

Scientist's Note: TLC is a microcosm of your column. The separation you see on the TLC plate is the best-case scenario for your column chromatography. Investing time here prevents wasting significant amounts of solvent and sample later.

Step 2: Column Preparation (Slurry Packing)

Objective: To create a uniformly packed stationary phase bed, free of cracks or air bubbles, which is essential for a high-resolution separation.

Procedure:

  • Select a column of appropriate size (a common rule of thumb is to use 30-100g of silica gel for every 1g of crude material).

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Pour the slurry into the column. Use a funnel to avoid spilling.

  • Continuously tap the side of the column gently to help the silica pack evenly. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.

  • Once the silica has settled, add another layer of sand on top to protect the bed during sample and eluent addition.

Scientist's Note: Air bubbles and cracks in the silica bed create channels, leading to uneven solvent flow and poor separation. A well-packed column is the physical foundation of a successful purification.

Step 3: Sample Loading (Dry Loading)

Objective: To apply the sample to the column in a concentrated, narrow band. Dry loading is highly recommended for compounds that may have limited solubility in the initial, non-polar eluent.[7]

Procedure:

  • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).

  • Add a small amount of silica gel (approx. 5-10 times the mass of your crude product) to this solution.

  • Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of the prepared column.

  • Gently tap the column to settle the sample layer and cover it with another thin layer of sand.

Scientist's Note: Wet loading (dissolving the sample in a solvent and pipetting it onto the column) can work, but if a solvent strong enough to dissolve the sample is more polar than the eluent, it will disrupt the separation at the start. Dry loading bypasses this issue entirely.[7]

Step 4: Elution and Fraction Collection

Objective: To pass the eluent through the column, separating the components of the mixture and collecting them in discrete fractions.

Procedure:

  • Carefully add your starting eluent (e.g., 20% DCM in Hexane) to the column.

  • Open the stopcock and begin collecting the eluting solvent in test tubes or flasks. Maintain a steady, controlled flow rate. A flow rate that is too fast reduces equilibration time and leads to poor separation; too slow, and diffusion can broaden your product bands.[7]

  • Monitor the separation by collecting small, regular fractions and analyzing them by TLC. Spot several fractions per TLC plate alongside your crude starting material.

  • If your compound is taking too long to elute, you can gradually increase the polarity of the eluent (gradient elution). However, for this specific compound, an isocratic (constant solvent composition) elution with 20% DCM/Hexane is reported to be effective.[1]

Scientist's Note: Systematic fraction collection and TLC analysis are your "eyes" on the separation. Do not combine fractions until you have unambiguous TLC data confirming their purity.

Visualization of the Workflow

A clear workflow ensures that no steps are missed and that the logic of the process is understood.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Isolation Phase TLC 1. TLC Method Development (Find optimal eluent, e.g., 20% DCM/Hexane) Pack 2. Column Packing (Create silica slurry and pack column) TLC->Pack Load 3. Sample Loading (Dry load crude product onto silica) Pack->Load Elute 4. Elution (Run eluent through column) Load->Elute Collect 5. Fraction Collection (Collect small, sequential fractions) Elute->Collect Monitor 6. TLC Monitoring (Analyze fractions for purity) Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Solvent Evaporation (Rotary Evaporation) Combine->Evap Final 9. Pure Product (C17H16O4) Evap->Final

Caption: Overall workflow for the purification of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues in a direct question-and-answer format.

TLC & Method Development
  • Q: My spots are streaking vertically on the TLC plate. What's wrong?

    • A: This is a common issue with several potential causes.

      • Sample Overload: You have spotted too much material. Try diluting your sample or spotting a smaller amount.

      • Inappropriate Spotting Solvent: The solvent used to dissolve the sample for spotting is too polar or non-volatile, causing it to interfere with the mobile phase. Ensure the spotting solvent is fully evaporated before developing the plate.

      • Compound Degradation: The compound may be unstable on the acidic surface of the silica gel.[8] You can test for this by running a 2D TLC (run the plate once, rotate it 90 degrees, and run it again in the same solvent). If new spots appear off the diagonal, degradation is occurring. Consider using neutral alumina as a stationary phase.[5]

  • Q: I can't find a solvent system that separates my product from an impurity.

    • A: Try using solvents with different chemical properties. For example, if a hexane/dichloromethane system fails, try a hexane/ethyl acetate or a toluene/ethyl acetate system. These solvents interact differently with your compounds and the stationary phase, which can unlock the required selectivity.

Elution & Fraction Collection
  • Q: My compound is not coming off the column.

    • A: This almost always means your eluent is not polar enough.[8] You have two options:

      • Increase Polarity Gradually: Slowly increase the percentage of the polar solvent (e.g., from 20% DCM to 30% DCM). This "gradient elution" will increase the eluting power of the mobile phase.

      • Check for Decomposition: It's possible the compound has decomposed on the column. Check your crude material's stability on silica via TLC first.[8]

  • Q: The separation on the column is much worse than on the TLC plate. All my fractions are mixed.

    • A: This points to a problem with the column itself or how it was run.

      • Poor Packing: The column may have been packed unevenly, or it may have cracked.[9] Unfortunately, this usually requires repacking the column.

      • Overloading: You have loaded too much crude material for the amount of silica used. This leads to broad, overlapping bands. Use a wider column or less sample.[8]

      • Flow Rate Too High: Running the column too fast does not allow for proper equilibrium between the stationary and mobile phases, leading to band broadening and poor separation.[7] Slow the flow rate.

G Start Problem: Poor Separation in Fractions CheckTLC Was TLC separation clear (ΔRf > 0.2)? Start->CheckTLC CheckLoading Was the sample loaded in a narrow band? CheckTLC->CheckLoading Yes RedoTLC Solution: Re-develop TLC method with different solvent systems. CheckTLC->RedoTLC No CheckPacking Was the column packed evenly (no cracks/bubbles)? CheckLoading->CheckPacking Yes UseDryLoad Solution: Use dry loading to ensure a concentrated starting band. CheckLoading->UseDryLoad No CheckFlow Was the flow rate slow and controlled? CheckPacking->CheckFlow Yes Repack Solution: Repack the column carefully using the slurry method. CheckPacking->Repack No SlowFlow Solution: Reduce the flow rate to allow for better equilibration. CheckFlow->SlowFlow No Overload Possible Cause: Column Overload. Use more silica or less sample. CheckFlow->Overload Yes

Caption: Troubleshooting decision tree for poor column chromatography separation.

Frequently Asked Questions (FAQs)
  • Q: What purity should I expect for the final product?

    • A: Commercially available this compound is often sold at ≥95% purity.[10] A successful column chromatography should readily achieve this level or higher, which can be confirmed by NMR or other analytical techniques.

  • Q: Can I reuse my column?

    • A: It is not recommended for high-purity applications. Trace amounts of impurities from a previous run can contaminate your current purification. Silica gel is relatively inexpensive, and using a fresh column is the best practice for ensuring purity.

  • Q: My product is a solid. Why did it come out of the column as an oil?

    • A: This is common. The product is dissolved in the eluent. After you combine the pure fractions and remove the solvent on a rotary evaporator, you may be left with a viscous oil. This is often due to trace amounts of residual solvent. Further drying under high vacuum should remove the remaining solvent and yield your solid product. Recrystallization from a suitable solvent like dichloromethane can also be performed to obtain single crystals.[1]

References
  • Ali, Q., Shah, M. R., & Ng, S. W. (2010). 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1620. [Link]

  • Smolecule. (n.d.). This compound.
  • Restek. (n.d.). Troubleshooting Guide.
  • Jakhar, S., & Singh, R. V. (2013). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of the Indian Chemical Society, 90, 1277-1279.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • Operachem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • ChemScene. (n.d.). Instruction of TLC.
  • Yan-Ling, Z., & Miao-Miao, L. (2024). Synthesis and crystal structure of dimethyl 4,4′-(propane-1,3-diylbis(oxy))dibenzoate, C19H20O6. Zeitschrift für Kristallographie - New Crystal Structures.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Stains/Dips. Retrieved from [Link]

  • ResearchGate. (n.d.). 4,4'-(Propane-1,3-diyldioxy)dibenzaldehyde. Request PDF.
  • Fan, J., et al. (2005). 3,3′-Dihydroxy-4,4′-(propane-1,3-diyldioxy)dibenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E61, o4004–o4005.
  • Cenmed Enterprises. (n.d.). This compound.
  • BLDpharm. (n.d.). 3722-80-3|this compound.
  • Chemical-Suppliers. (n.d.). This compound.
  • ResearchGate. (2010). (PDF) 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde.

Sources

Technical Support Center: Optimizing Reaction Conditions for Schiff Base Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Schiff base formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of synthesizing imines. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Troubleshooting Guide

This section addresses common issues encountered during Schiff base synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: I've mixed my aldehyde/ketone and primary amine, but I'm seeing very low conversion to the Schiff base. What's going wrong?

A: Low yield is a frequent challenge and often points to an unfavorable reaction equilibrium. The formation of a Schiff base is a reversible condensation reaction that produces water as a byproduct.[1][2] If this water is not removed, it can hydrolyze the imine product back to the starting materials.[2][3]

Causality & Solutions:

  • Inefficient Water Removal: The equilibrium must be shifted towards the product.

    • Azeotropic Distillation: For solvents like toluene or benzene that form an azeotrope with water, a Dean-Stark apparatus is highly effective for physically removing water as it forms.[4][5][6]

    • Dehydrating Agents: If a Dean-Stark setup is not feasible, adding a dehydrating agent directly to the reaction mixture can be effective. Activated molecular sieves (3Å or 4Å) are a common choice.[4][7] Anhydrous magnesium sulfate or sodium sulfate can also be used.[6][7]

  • Incorrect pH: The reaction rate is highly dependent on pH.

    • Optimal pH Range: The reaction is generally fastest at a mildly acidic pH, typically between 4 and 5.[4][8]

    • Catalyst Choice: A catalytic amount of a weak acid, such as glacial acetic acid, is often sufficient to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.[4][9][10]

    • Avoiding Strong Acids: Using a strong acid can be counterproductive. It will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[8][11]

  • Insufficient Reaction Time or Temperature:

    • Monitoring Progress: The reaction may simply be slow. It's crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the appearance of the product spot.[4]

    • Increasing Reaction Rate: If the reaction is sluggish, increasing the temperature by refluxing the solvent can significantly increase the rate.[4] Be mindful of the thermal stability of your reactants and product.[12]

  • Reactant Reactivity:

    • Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[4] Reactions involving ketones may require more forcing conditions, such as higher temperatures and longer reaction times.[4]

    • Steric Hindrance: Bulky substituents on either the carbonyl compound or the amine can sterically hinder the reaction, slowing it down.

Issue 2: Product Decomposition or Instability

Q: I've successfully formed my Schiff base, but it seems to be degrading, either during workup or upon storage. How can I improve its stability?

A: Schiff base stability can vary greatly depending on its structure. The primary route of decomposition is hydrolysis, the cleavage of the imine bond by water.[2][12]

Causality & Solutions:

  • Hydrolysis: The C=N bond is susceptible to attack by water, especially under acidic conditions.[3]

    • Anhydrous Conditions: It is critical to work under anhydrous conditions, especially during purification and storage. Use dry solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for particularly sensitive compounds.[7]

    • Storage: Store the purified Schiff base in a tightly sealed container, protected from moisture, and at a low temperature.[12]

  • Structural Instability:

    • Aliphatic vs. Aromatic: Schiff bases derived from aromatic aldehydes with effective conjugation are generally more stable than those from aliphatic aldehydes.[1]

    • Tautomerization: Schiff bases of aliphatic aldehydes that have alpha-hydrogens are particularly unstable and can rapidly tautomerize to the corresponding enamine.[12] This process can be catalyzed by traces of moisture or acid.[12]

  • Thermal Instability: Some Schiff bases can decompose at high temperatures.[12][13] Avoid excessive heating during the reaction and purification steps. If distillation is required, perform it under reduced pressure to lower the boiling point.

Issue 3: Difficulty in Purification

Q: My crude product is a mixture of the Schiff base and unreacted starting materials. What is the best way to purify it?

A: The choice of purification method depends on the physical properties of your Schiff base and the nature of the impurities.

Causality & Solutions:

  • Similar Polarity of Product and Starting Materials: Unreacted aldehyde or amine can be challenging to remove due to similar polarities with the Schiff base product.[4]

    • Recrystallization: This is often the most effective method for purifying solid Schiff bases.[4][12] Experiment with different solvents or solvent mixtures (e.g., ethanol, methanol, dichloromethane/petroleum ether) to find conditions where the product has high solubility at high temperatures and low solubility at low temperatures.[12]

    • Column Chromatography: If recrystallization is unsuccessful, column chromatography can be employed. It's advisable to use a neutral stationary phase like neutral alumina, as silica gel is acidic and can cause hydrolysis of the Schiff base.[12]

  • Product Precipitation: In many cases, if the Schiff base is a solid and insoluble in the reaction solvent, it will precipitate out of the solution as it is formed.[14] This provides a simple and effective initial purification step. The solid can be collected by filtration and washed with a cold solvent to remove soluble impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Schiff base formation?

A1: The formation of a Schiff base is a two-step process involving a nucleophilic addition followed by a dehydration (elimination) step.[15]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[9][15] This forms a tetrahedral intermediate called a hemiaminal or carbinolamine.[14][15]

  • Dehydration: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, making it a good leaving group (water).[8][9] The lone pair on the adjacent nitrogen then helps to eliminate the water molecule, forming a carbon-nitrogen double bond (the imine).[9][16]

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent can significantly impact the reaction rate and yield.

  • Polarity and Solubility: The solvent should be able to dissolve the reactants to a reasonable extent. Common solvents include ethanol, methanol, toluene, and dichloromethane.[7][12]

  • Azeotropic Removal of Water: If you plan to use a Dean-Stark trap, a solvent that forms an azeotrope with water, such as toluene or benzene, is necessary.[17]

  • "Green" Alternatives: In some cases, the reaction can be performed in water, which can be an environmentally friendly and efficient option, especially if the product is insoluble and precipitates out.[17][18]

  • Solvent Effects on Stability: The solvent can sometimes influence the stability and even the crystalline form (polymorphism) of the resulting Schiff base.[19][20][21][22]

Q3: Are catalysts always necessary for Schiff base formation?

A3: While many Schiff base syntheses are catalyzed by acid, it is not always a strict requirement.[1][10] The reaction can sometimes proceed, albeit more slowly, without a catalyst, especially with highly reactive aldehydes and amines.[23] However, for most systems, particularly those involving less reactive ketones, a catalyst is essential to achieve a reasonable reaction rate.[4] Transition metal catalysts have also been explored for imine synthesis.[23][24]

Q4: How can I confirm the formation of my Schiff base product?

A4: Several spectroscopic techniques are used to characterize Schiff bases and confirm the formation of the imine bond.

  • FT-IR Spectroscopy: The formation of the Schiff base is indicated by the appearance of a characteristic stretching vibration for the C=N (azomethine) group, typically in the range of 1600-1650 cm⁻¹.[13][25] You should also see the disappearance of the C=O stretching band from the starting aldehyde/ketone and the N-H bands of the primary amine.

  • ¹H NMR Spectroscopy: A key signal to look for is the proton of the azomethine group (-CH=N-), which usually appears as a singlet in the downfield region of the spectrum, often between 8-9 ppm.[13]

  • ¹³C NMR Spectroscopy: The carbon of the C=N bond will have a characteristic chemical shift, typically in the range of 160-180 ppm.[26]

  • UV-Vis Spectroscopy: Schiff bases often have characteristic UV-Vis absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated system.[27][28][29]

Data & Protocols

Table 1: Common Solvents and Dehydrating Agents
SolventBoiling Point (°C)Forms Azeotrope with Water?Common Dehydrating Agent
Ethanol78NoMolecular Sieves (3Å), MgSO₄
Methanol65NoMolecular Sieves (3Å), MgSO₄
Toluene111YesDean-Stark Trap
Dichloromethane40NoMolecular Sieves (4Å), Na₂SO₄
Water100N/AN/A (Product precipitation)
Experimental Protocol: General Synthesis of a Schiff Base using a Dean-Stark Trap

This protocol outlines a general procedure for the synthesis of a Schiff base from an aldehyde and a primary amine using azeotropic removal of water.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equivalent) and the primary amine (1.0-1.1 equivalents) in toluene. The volume of toluene should be sufficient to allow for efficient stirring and reflux.

  • Apparatus Assembly: Attach a Dean-Stark trap to the round-bottom flask.[30] Fill the trap with toluene up to the level of the side arm.[5] Attach a reflux condenser to the top of the Dean-Stark trap and ensure a steady flow of cooling water.[5]

  • Catalyst Addition: Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[31]

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap and by TLC analysis of the reaction mixture.[4][30]

  • Workup: Once the theoretical amount of water has been collected or the reaction appears complete by TLC, cool the mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography.[4]

Visualization of Key Concepts
Mechanism of Schiff Base Formation

The following diagram illustrates the acid-catalyzed mechanism for the formation of a Schiff base from an aldehyde/ketone and a primary amine.

SchiffBaseFormation Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism Reactants Aldehyde/Ketone + Primary Amine Protonation Protonation of Carbonyl Oxygen (Acid Catalyst H+) Reactants->Protonation + H+ Protonated_Carbonyl Protonated Carbonyl (More Electrophilic) Protonation->Protonated_Carbonyl Nucleophilic_Attack Nucleophilic Attack by Amine Protonated_Carbonyl->Nucleophilic_Attack + R-NH2 Hemiaminal Hemiaminal (Carbinolamine) Intermediate Nucleophilic_Attack->Hemiaminal Proton_Transfer Proton Transfer Hemiaminal->Proton_Transfer Protonated_Hemiaminal Protonated Hemiaminal Proton_Transfer->Protonated_Hemiaminal Dehydration Elimination of Water (Rate-Determining Step) Protonated_Hemiaminal->Dehydration - H2O Iminium_Ion Iminium Ion Dehydration->Iminium_Ion Deprotonation Deprotonation (Regenerates Catalyst) Iminium_Ion->Deprotonation - H+ Product Schiff Base (Imine) + Water Deprotonation->Product

Caption: Acid-Catalyzed Schiff Base Formation Mechanism.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low product yield in Schiff base synthesis.

TroubleshootingWorkflow Figure 2: Troubleshooting Low Yield Start Low Yield Observed Check_Water_Removal Is water being effectively removed? Start->Check_Water_Removal Check_pH Is the pH optimal (mildly acidic)? Check_Water_Removal->Check_pH Yes Implement_Dehydration Implement/Improve Dehydration: - Dean-Stark Trap - Molecular Sieves Check_Water_Removal->Implement_Dehydration No Check_Conditions Are reaction time/temp sufficient? Check_pH->Check_Conditions Yes Adjust_pH Adjust pH: - Add catalytic weak acid (e.g., AcOH) - Avoid strong acids Check_pH->Adjust_pH No Check_Reactivity Consider reactant reactivity (sterics, electronics) Check_Conditions->Check_Reactivity Yes Increase_Time_Temp Increase Reaction Time and/or Temperature (Reflux) Check_Conditions->Increase_Time_Temp No End Yield Optimized Check_Reactivity->End Implement_Dehydration->Check_pH Adjust_pH->Check_Conditions Increase_Time_Temp->Check_Reactivity

Caption: Troubleshooting Workflow for Low Yield.

References

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • ResearchGate. (2024). How to purify Schiff base product?[Link]

  • ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. [Link]

  • Lumen Learning. (n.d.). Imine formation. Organic Chemistry II. [Link]

  • Lateral. (2024). Schiff's bases mechanism: Significance and symbolism. [Link]

  • YouTube. (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application. [Link]

  • Wikipedia. (n.d.). Schiff base. [Link]

  • ResearchGate. (n.d.). Mechanism of formation Schiff base. [Link]

  • Chemistry Stack Exchange. (2018, December 4). Conditions for imine formation. [Link]

  • PubMed. (n.d.). Configurational, conformational, and solvent effects on the reduction of a Schiff base by reduced pyridine nucleotide analogs. [Link]

  • Reddit. (2021, July 18). Does imine/amine formation require the presence of an acid catalyst?[Link]

  • Royal Society of Chemistry. (2023, November 24). Green imine synthesis from amines using transition metal and micellar catalysis. [Link]

  • ResearchGate. (2021, December 13). Is there an effective way of purifying schiff bases?[Link]

  • RCSI Journals Platform. (n.d.). Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies...[Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • YouTube. (2020, March 3). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine. [Link]

  • Oriental Journal of Chemistry. (1992). Effect of Solvent on the Formation of Transition Metal Complexes of Tridentate Schiff Base. [Link]

  • ACS Publications. (n.d.). Iminium Catalysis. Chemical Reviews. [Link]

  • ResearchGate. (2025). Catalytic Methods for Imine Synthesis. [Link]

  • Semantic Scholar. (2008, August 1). 1H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases...[Link]

  • PMC. (n.d.). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. [Link]

  • World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES. [Link]

  • ACS Publications. (2024, April 29). Solvent-Induced Polymorphism in a Schiff Base Compound... Crystal Growth & Design. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. [Link]

  • ResearchGate. (n.d.). Optimization of the Model Reaction Conditions for the Preparation. [Link]

  • ACS Publications. (2024, April 29). Solvent-Induced Polymorphism in a Schiff Base Compound... Crystal Growth & Design. [Link]

  • Prime Scholars. (n.d.). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases...[Link]

  • n.d. Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. [Link]

  • PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes...[Link]

  • Indian Academy of Sciences. (n.d.). Synthesis, spectral characterization of Schiff base transition metal complexes...[Link]

  • ResearchGate. (2015, August 6). SOLVENT EFFECT ON THE STRUCTURES OF Co (II) SCHIFF BASE COMPLEXES...[Link]

  • MDPI. (n.d.). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation...[Link]

  • PMC. (n.d.). Different Schiff Bases—Structure, Importance and Classification. [Link]

  • n.d. Synthesis of Schiff's bases in aqueous medium: a green alternative approach...[Link]

  • n.d. SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. [Link]

  • University of York. (n.d.). Dean Stark Trap. Chemistry Teaching Labs. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • ResearchGate. (2013, April 18). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?[Link]

  • n.d. Syntheses of di-Schiff's bases: A comparative study using benzene and water...[Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. [Link]

  • ResearchGate. (2014, July 9). Who one can do Schiff base synthesis and get rid of water by product?[Link]

Sources

Technical Support Center: Polymerization of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the polymerization of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde. This resource is designed for researchers, polymer chemists, and material scientists to navigate the common challenges associated with this monomer. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the successful and reproducible synthesis of high-quality polymers.

The monomer, this compound, is a versatile building block for creating advanced polymers, particularly poly(azomethine)s (also known as polyimines or Schiff base polymers), through polycondensation with various diamines.[1] These polymers are of significant interest for their thermal stability and potential optoelectronic applications.[2][3] However, like many step-growth polymerizations, success hinges on meticulous control over experimental parameters. This guide is structured to address the most pressing issues encountered in the lab.

Troubleshooting Guide: From Monomer to Polymer

This section directly addresses specific experimental failures in a question-and-answer format, focusing on causality and providing actionable solutions.

Issue 1: Low Molecular Weight and Broad Polydispersity

Question: My polymerization reaction is consistently yielding polymers with a low number-average molecular weight (Mn < 10,000 g/mol ) and a high polydispersity index (PDI > 2.5). What are the likely causes and how can I achieve higher molecular weights?

Answer: This is one of the most common challenges in step-growth polymerization. Achieving high molecular weight is critically dependent on reaching a very high degree of conversion (>99%), which can be hindered by several factors.

Potential Causes & Solutions:

  • Imprecise Stoichiometry: Step-growth polymerization is extremely sensitive to the stoichiometric balance of functional groups. An excess of either the dialdehyde or the diamine monomer will lead to chain termination, drastically limiting the final molecular weight.[4][5]

    • Causality: According to the Carothers equation, even a 1% stoichiometric imbalance can prevent the degree of polymerization from exceeding 100.[6]

    • Solution:

      • High-Purity Monomers: Start with monomers of the highest possible purity (>99.5%). Impurities can throw off accurate mass measurements.

      • Accurate Weighing: Use a calibrated analytical balance (±0.1 mg) and weigh monomers in a controlled environment to avoid moisture absorption.

      • Titration: For absolute precision, consider titrating the functional groups of a sample batch of your monomers to determine their exact molar equivalence before weighing for the reaction.

  • Monomer Impurities: The presence of monofunctional impurities is a primary cause of premature chain termination.[7]

    • Causality: A monofunctional aldehyde or amine impurity acts as a "chain stopper," capping the growing polymer chain and preventing further extension.[8][9] Even trace amounts can significantly depress the molecular weight.[10]

    • Solution:

      • Monomer Purification: Purify both the this compound and the diamine comonomer immediately before use. Recrystallization is a highly effective method. See Protocol 1 for a general purification guide.

      • Purity Verification: Confirm purity using NMR spectroscopy and melting point analysis. The melting point should be sharp and match literature values.

  • Inefficient Water Removal (for Polycondensation): The formation of the azomethine (imine) linkage is a condensation reaction that produces water as a byproduct.[11] This reaction is often reversible.

    • Causality: If water is not effectively removed from the reaction medium, the equilibrium will shift back toward the reactants, preventing the high conversion needed for high molecular weight polymers.[12]

    • Solution:

      • Azeotropic Distillation: Conduct the polymerization in a solvent like toluene or N-methyl-2-pyrrolidone (NMP) equipped with a Dean-Stark trap to continuously remove water.[11]

      • High Vacuum: For melt or high-temperature solution polycondensation, applying a high vacuum in the later stages of the reaction is crucial for driving off the last traces of water and other volatiles.[13]

      • Drying Agents: The use of a drying agent like calcium chloride can help scavenge water in situ, though this may complicate purification.[11]

Issue 2: Poor Polymer Solubility and Processability

Question: The synthesized polymer precipitates from the reaction solvent prematurely and is insoluble in common organic solvents (THF, Chloroform, DMSO) at room temperature, making characterization and processing impossible. How can this be addressed?

Answer: Poor solubility is a well-documented challenge for aromatic poly(azomethine)s, which often have rigid backbones leading to strong intermolecular packing and high crystallinity.[14][15]

Potential Causes & Solutions:

  • Rigid Polymer Backbone: Wholly aromatic polymer backbones are often highly rigid, promoting aggregation and precipitation.

    • Causality: The structure of this compound already incorporates a flexible propane linker, which is a design element intended to improve solubility.[16] However, if paired with a very rigid diamine (e.g., p-phenylenediamine), the resulting polymer may still be too rigid.

    • Solution:

      • Comonomer Choice: Select diamines that also contain flexible linkers (e.g., ether, alkyl chains) or bulky side groups to disrupt chain packing.[15] For example, using 4,4'-oxydianiline instead of p-phenylenediamine can enhance solubility.

      • Copolymerization: Introduce a small amount of a third, highly flexible monomer to create a random copolymer, which will have a less regular structure and lower crystallinity.

  • Inappropriate Polymerization Solvent: The solvent must be able to maintain the polymer in solution as the chains grow.

    • Causality: If the polymer's solubility limit is exceeded early in the reaction, it will precipitate with a low molecular weight.[11]

    • Solution:

      • High-Boiling Aprotic Solvents: Use solvents known to be effective for rigid polymers, such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or m-cresol.[11][17] These often need to be heated to maintain solubility.

      • Addition of Salts: In some cases, adding salts like lithium chloride (LiCl) to aprotic solvents (e.g., DMAc) can help break up intermolecular hydrogen bonds and improve the solubility of aromatic polymers.

  • High Crystallinity: A highly regular polymer structure can lead to crystalline domains that are resistant to dissolution.

    • Solution:

      • Rapid Precipitation: After the polymerization is complete, pour the reaction mixture into a non-solvent (like methanol) with vigorous stirring. This rapid precipitation can trap the polymer in a more amorphous, and thus more soluble, state.

      • Thermal History: The thermal history of the polymer can affect its morphology. Analyze the polymer's thermal properties using Differential Scanning Calorimetry (DSC) to understand its glass transition (Tg) and melting (Tm) temperatures.[18] Heating the polymer above its Tg before attempting dissolution can sometimes be effective.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary reaction for polymerizing this compound? A1: The primary route is a step-growth polycondensation reaction with a diamine. The aldehyde groups of the monomer react with the amine groups of the comonomer to form a Schiff base or azomethine (-CH=N-) linkage, releasing one molecule of water for each linkage formed.[2][11] The resulting polymer is a poly(azomethine).

  • Q2: How pure do my monomers need to be? A2: Polymer-grade purity (>99.5%) is essential for achieving high molecular weights.[9] Monofunctional impurities will act as chain stoppers, and non-stoichiometric-affecting impurities will prevent high conversion.[19][20] We strongly recommend purifying monomers via recrystallization before use.

  • Q3: What are typical reaction conditions for synthesizing a poly(azomethine)? A3: Conditions can vary, but a common approach is solution polycondensation. This involves dissolving stoichiometric amounts of the dialdehyde and diamine in a high-boiling aprotic solvent like NMP or DMAc, often with a catalytic amount of an acid (e.g., p-toluenesulfonic acid).[11] The reaction is typically run at elevated temperatures (120-180 °C) under an inert atmosphere (N2 or Ar) with continuous removal of water.[17]

  • Q4: What are the expected thermal properties of polymers derived from this monomer? A4: Poly(azomethine)s are known for their excellent thermal stability.[3][21] Depending on the comonomer, you can expect high glass transition temperatures (Tg often > 150 °C) and high decomposition temperatures (Td > 400 °C in N2), as measured by TGA.[14][18] The flexible propane linker in the dialdehyde may result in a slightly lower Tg compared to fully rigid analogues.

Visualizations and Workflows

Monomer and Polymerization Scheme

Caption: Structure of the dialdehyde monomer and the general reaction scheme for forming a poly(azomethine).

Troubleshooting Workflow for Low Molecular Weight

TroubleshootingWorkflow start Problem: Low Molecular Weight (Mn) & High PDI check_stoich 1. Verify Stoichiometry start->check_stoich check_purity 2. Assess Monomer Purity check_stoich->check_purity Stoichiometry is 1:1 reweigh Action: Re-weigh monomers with high precision. check_stoich->reweigh check_h2o 3. Evaluate Water Removal check_purity->check_h2o Purity > 99.5% purify Action: Recrystallize both monomers. (See Protocol 1) check_purity->purify check_conditions 4. Review Reaction Conditions check_h2o->check_conditions Removal is efficient improve_h2o Action: Use Dean-Stark trap or apply high vacuum. check_h2o->improve_h2o solution Achieved High Mn & Low PDI check_conditions->solution Conditions optimized optimize Action: Increase temp/time, check inert atmosphere. check_conditions->optimize

Caption: Decision workflow for troubleshooting low molecular weight in step-growth polymerization.

Standardized Protocols

Protocol 1: Monomer Purification (Recrystallization)

This protocol describes a general method for purifying the dialdehyde monomer or solid diamine comonomers. The choice of solvent is critical and must be determined empirically.

  • Solvent Selection: Identify a suitable solvent system. The ideal solvent will dissolve the monomer completely at its boiling point but poorly at room temperature or below. Ethanol, methanol, or ethyl acetate are common starting points.

  • Dissolution: Place the crude monomer in an Erlenmeyer flask. Add the minimum amount of the selected solvent to dissolve the solid at reflux temperature with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold, fresh solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature well below their melting point until a constant weight is achieved.

  • Verification: Confirm purity by measuring the melting point and acquiring an NMR spectrum.

Protocol 2: General Solution Polycondensation for Poly(azomethine) Synthesis

This protocol provides a starting point for the synthesis. Reaction times, temperatures, and concentrations may require optimization.

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser attached to a Dean-Stark trap (if using azeotropic removal) or a vacuum line.

  • Monomer Charging: Under a positive flow of inert gas, charge the flask with an exact stoichiometric amount (1.000:1.000 molar ratio) of purified this compound and the chosen diamine.

  • Solvent Addition: Add enough anhydrous, high-boiling solvent (e.g., NMP, Toluene) to achieve a monomer concentration of approximately 10-15% (w/v). Stir the mixture to dissolve the monomers.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 160 °C). If using a Dean-Stark trap with toluene, ensure the solvent is refluxing to enable azeotropic water removal.

  • Monitoring: Monitor the reaction progress. An increase in viscosity is a key indicator of polymerization. Samples can be periodically taken (if feasible) to monitor molecular weight gain by GPC. The reaction may take 8-24 hours.

  • Polymer Isolation: After cooling to room temperature, pour the viscous polymer solution slowly into a large volume of a vigorously stirred non-solvent (e.g., methanol, water) to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration. Wash it thoroughly with the non-solvent to remove residual monomer, solvent, and oligomers.

  • Drying: Dry the final polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Table 1: Typical Polymer Characterization Data
PropertyTechniqueTypical Values/Observations
Molecular Weight GPC/SECMn: 15,000 - 50,000 g/mol ; PDI: 1.8 - 2.5
Structure ¹H NMR, FT-IRConfirmation of azomethine (-CH=N-) peak (~8.5 ppm in ¹H NMR, ~1620 cm⁻¹ in FT-IR)
Glass Transition (Tg) DSC150 - 220 °C (dependent on diamine structure)
Thermal Stability (Td) TGA> 400 °C (5% weight loss in N₂)
Solubility Dissolution TestSoluble in NMP, DMAc, m-cresol; insoluble in THF, CHCl₃, H₂O

References

  • Cha, Y., & Kim, C. (2000). Control of molecular-weight distribution in step-growth polymerization:the intermediate monomer feed method. Polymer, 41(12), 4409-4415.
  • Lammens, M., et al. (2011). Controlling molecular weight and polymer architecture during the Passerini three component step-growth polymerization. Polymer Chemistry, 2(11), 2615-2621.
  • Fiveable. (n.d.). Stoichiometry and molecular weight control. Intro to Polymer Science Class Notes.
  • Cha, Y., & Kim, C. (1994). Control of molecular weight distribution in step-growth polymerization by an intermediate monomer feed method: effect of interchange reactions. Polymer, 35(5), 1085-1090.
  • Chemical Engineering Blog. (2014).
  • Sustainability Directory. (2025). How Does the Purity of the Recovered Monomer Affect the Quality of the Final Recycled Polymer?
  • Wang, Y., et al. (2023). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. Polymer Bulletin, 81, 6267–6281.
  • ResearchGate. (2023).
  • Röther, J., et al. (2023).
  • ResearchGate. (2022). Importance of monomer purity for REMP.
  • Han, L., et al. (2023). Economical synthesis of functional aromatic polythioamides from KOH-assisted multicomponent polymerizations of sulfur, aromatic diamines and dialdehydes. Polymer Chemistry, 14(19), 2243-2251.
  • Aydoğan, B., et al. (2017). Photophysical and Thermal Properties of Polyazomethines Containing Various Flexible Units. Journal of Fluorescence, 27, 2197–2210.
  • Abderrahmane, S., et al. (2022). Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine)
  • Tritto, I., et al. (2021). Synthesis of Biodegradable Polymers: A Review on the Use of Schiff-Base Metal Complexes as Catalysts for the Ring Opening Polymerization (ROP) of Cyclic Esters. Polymers, 13(21), 3740.
  • Assey, A. A., & Ganesh, M. (2012). Review on: liquid crystalline polyazomethines polymers. Basics, syntheses and characterization. Molecular Crystals and Liquid Crystals, 562(1), 130-164.
  • El-Ghazawy, R. A., et al. (2022). Synthesis, physico-chemical characterization, and environmental applications of meso porous crosslinked poly (azomethine-sulfone)s. Scientific Reports, 12(1), 12822.
  • Worch, C. G., et al. (2022). Biobased, Degradable, and Conjugated Poly(Azomethine)s. TSpace Repository.
  • van der Zee, B., et al. (2012). Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties. Polymer Chemistry, 3(7), 1847-1854.
  • ResearchGate. (n.d.). Solubility/Processability of polyazomethine(s).
  • Royal Society of Chemistry. (2023).
  • BenchChem. (2025).
  • Google Patents. (1965).
  • TSI Journals. (2017).
  • Hafeez, A., et al. (2016). Liquid phase synthesis of aromatic poly(azomethine)s, their physicochemical properties, and measurement of ex situ electrical conductivity of pelletized powdered samples. Journal of the Iranian Chemical Society, 14, 497–507.
  • Farabi University. (n.d.).
  • ResearchGate. (2025). Synthesis and thermal behaviour of new poly(azomethine-ether).
  • MEL Science. (n.d.).
  • Aso, C., et al. (1970). Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o-Vinylbenzaldehyde. Polymer Journal, 1(4), 395-402.
  • ResearchGate. (2018). How can we control the polycondensation(step growth)
  • eGyankosh. (n.d.). 1.
  • Al-Azzawi, F. J., et al. (2023). Design and thermal evaluation of soluble polyazomethines based on 1,1-Bis[4-(4-benzaldehyde oxy)phenyl]cyclohexane. Journal of Applied Polymer Science.
  • Semantic Scholar. (1995). Poly-Schiff bases - IV.
  • Smolecule. (n.d.). This compound.
  • Zhang, K., et al. (2017). Schiff's base as a stimuli-responsive linker in polymer chemistry. Polymer Chemistry, 8(46), 7121-7131.
  • ResearchGate. (2010). 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde.
  • ResearchGate. (2025). New polyamides based on 1,3-bis(4-carboxy phenoxy)
  • Ali, Q., et al. (2010). 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1643.
  • Sigma-Aldrich. (n.d.). This compound.
  • ACS Publications. (2024).
  • Taylor & Francis Online. (2019).
  • MDPI. (2022).

Sources

Technical Support Center: Recrystallization of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise during the critical recrystallization step in its synthesis. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causes and actionable solutions.

Q1: My compound "oiled out" during cooling instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating[1]. The compound separates as a liquid phase, which often traps impurities, hindering the formation of a pure crystalline lattice.

Probable Causes & Solutions:

  • High Impurity Load: Significant amounts of impurities can depress the melting point of your compound.

  • Rapid Cooling: If the solution is cooled too quickly, the high concentration of the solute can cause it to crash out of solution above its melting point.

  • Solvent Choice: The chosen solvent may not be ideal, leading to this phenomenon.

Step-by-Step Remediation Protocol:

  • Re-dissolve the Oil: Gently heat the flask to bring the oiled-out liquid back into solution.

  • Add More Solvent: Add a small amount (5-10% of the total volume) of the "good" or more polar solvent to decrease the solution's saturation point[1]. This ensures the compound stays dissolved at a lower temperature.

  • Slow Down Cooling: Insulate the flask (e.g., by placing it on a wooden block or in a warm water bath) to ensure a gradual temperature decrease. Very slow cooling is crucial for the formation of well-ordered crystals[2].

  • Consider a Different Solvent System: If oiling out persists, a different solvent or solvent pair may be necessary. Refer to the solvent selection table in the FAQ section.

Q2: I have cooled the solution, even in an ice bath, but no crystals have formed. What should I do?

A2: The failure of crystals to form from a cooled solution is typically due to one of two reasons: the solution is not sufficiently saturated, or it has become supersaturated.

Probable Causes & Solutions:

  • Excess Solvent: This is the most common reason for crystallization failure[2]. If too much solvent was used to dissolve the crude product, the solution will not be saturated upon cooling.

    • Solution: Gently heat the solution to boil off a portion of the solvent. A good rule of thumb is to reduce the volume by 10-20% and then attempt to cool it again[1].

  • Supersaturation: The solution may be holding more solute than its equilibrium saturation point allows. In this state, crystal growth requires a nucleation site to begin[2][3].

    • Solution 1: Induce Crystallization by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal growth[3].

    • Solution 2: Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal formation[2].

Q3: My final yield after recrystallization is very low. How can I improve it?

A3: A low yield suggests that a significant portion of your product remained dissolved in the mother liquor.

Probable Causes & Solutions:

  • Using Too Much Solvent: As discussed in Q2, using more than the minimum amount of hot solvent required for dissolution will result in product loss[3]. Always aim for a saturated solution at the solvent's boiling point.

  • Incomplete Cooling: Ensure the flask has been cooled sufficiently. After reaching room temperature, placing the flask in an ice-water bath for at least 20-30 minutes can significantly increase the yield by further decreasing the solubility of the compound.

  • Premature Filtration: Filtering the crystals while the solution is still warm will leave a substantial amount of product behind.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for rinsing[4].

Q4: Recrystallization is not improving the purity of my compound significantly. What are the alternative purification methods?

A4: If recrystallization fails to remove stubborn impurities, other chromatographic or chemical methods may be necessary.

Recommended Alternatives:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. For this compound, a mobile phase of dichloromethane-hexane (1:4) has been successfully used to purify the compound prior to final crystallization[5][6].

  • Bisulfite Adduct Formation: Aldehydes react reversibly with sodium bisulfite to form solid, water-soluble adducts. This can be an excellent method to separate aldehydes from non-aldehyde impurities[7][8]. The aldehyde can then be regenerated by treating the adduct with a base. This method is particularly useful for removing impurities that co-crystallize with the desired product.

Recrystallization Workflow Troubleshooting

The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.

G start Start: Crude Product in Hot Solvent dissolved Is the solid fully dissolved? start->dissolved add_solvent Add minimal hot solvent dissolved->add_solvent No cool_solution Cool solution slowly to RT, then ice bath dissolved->cool_solution Yes add_solvent->dissolved oiled_out Did the compound 'oil out'? cool_solution->oiled_out crystals_form Do crystals form? supersaturated Supersaturated Solution crystals_form->supersaturated No, solution clear too_much_solvent Too much solvent used crystals_form->too_much_solvent No, very few crystals filter_wash Filter crystals and wash with ice-cold solvent crystals_form->filter_wash Yes oiled_out->crystals_form No reheat_add_solvent Reheat to dissolve. Add more solvent. Cool very slowly. oiled_out->reheat_add_solvent Yes reheat_add_solvent->cool_solution induce_xtal Scratch flask or add seed crystal supersaturated->induce_xtal induce_xtal->crystals_form boil_off Boil off excess solvent and re-cool too_much_solvent->boil_off boil_off->cool_solution check_purity Check Purity (TLC, NMR, mp) filter_wash->check_purity end_pure End: Pure Product check_purity->end_pure Pure end_impure Product still impure check_purity->end_impure Impure alt_purify Consider Alternative Purification (Column Chromatography, Bisulfite Adduct) end_impure->alt_purify

Sources

Technical Support Center: Troubleshooting Low Yield in Williamson Ether Synthesis for Dialdehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the Williamson ether synthesis, with a specific focus on the challenges presented by dialdehyde substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving high yields for this transformation. Here, we will delve into the underlying chemical principles, provide actionable troubleshooting steps, and explore alternative strategies to ensure the success of your synthesis.

Introduction: The Challenge of Dialdehydes in Williamson Ether Synthesis

The Williamson ether synthesis, a robust and versatile method for forming ether linkages, proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[1] While straightforward for many substrates, the presence of aldehyde functional groups, particularly in dialdehydes, introduces significant complexities that can lead to drastically reduced yields. Aldehydes are highly susceptible to basic conditions required for the formation of the nucleophilic alkoxide, leading to a variety of undesired side reactions.[2] This guide will address these specific challenges in a question-and-answer format to help you navigate the intricacies of this reaction.

Troubleshooting Guide & FAQs

Q1: My Williamson ether synthesis with a dialdehyde substrate is resulting in a very low yield or a complex mixture of products. What are the likely causes?

Low yields in the Williamson ether synthesis of dialdehydes are most commonly attributed to the inherent reactivity of the aldehyde functional groups under basic conditions. The primary competing side reactions include:

  • Aldol Addition and Condensation: In the presence of a base, aldehydes with α-hydrogens can be deprotonated to form enolates. These enolates can then act as nucleophiles, attacking another aldehyde molecule in an aldol addition reaction. Subsequent dehydration can lead to the formation of α,β-unsaturated aldehydes (aldol condensation products).[3] This polymerization process consumes your starting material and leads to a complex product mixture.

  • Cannizzaro Reaction: For dialdehydes that lack α-hydrogens (e.g., aromatic dialdehydes), a strong base can induce a disproportionation reaction known as the Cannizzaro reaction. In this process, one aldehyde molecule is oxidized to a carboxylic acid, and another is reduced to an alcohol, again consuming your starting material.[4]

  • Base-Induced Decomposition: Aldehydes can be sensitive to strong bases and prolonged reaction times at elevated temperatures, leading to decomposition and the formation of intractable tars.

The following diagram illustrates the desired Williamson ether synthesis pathway alongside these detrimental side reactions.

G cluster_0 Desired Pathway cluster_1 Side Reactions Dialdehyde_Alcohol Dialdehyde-Alcohol (Starting Material) Alkoxide Alkoxide Nucleophile Dialdehyde_Alcohol->Alkoxide + Base Aldol_Product Aldol Addition/ Condensation Product Dialdehyde_Alcohol->Aldol_Product Base (if α-H present) Cannizzaro_Products Cannizzaro Products (Alcohol + Carboxylic Acid) Dialdehyde_Alcohol->Cannizzaro_Products Strong Base (no α-H) Decomposition Decomposition (Tars) Dialdehyde_Alcohol->Decomposition Strong Base, Heat Desired_Product Dialdehyde-Ether (Target Product) Alkoxide->Desired_Product + Alkyl Halide (SN2 Reaction) Alkyl_Halide Alkyl Halide

Caption: Competing reaction pathways in the Williamson ether synthesis of dialdehydes.

Q2: How can I minimize these side reactions and improve the yield of my desired dialdehyde-ether?

To favor the Williamson ether synthesis over competing side reactions, a careful optimization of the reaction conditions is crucial. The key parameters to consider are the choice of base, solvent, temperature, and reaction time.

The choice of base is critical. Strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) can aggressively promote aldol and Cannizzaro reactions.[5] Opting for a milder base can significantly improve the chemoselectivity of the reaction.

BasepKa of Conjugate AcidTypical Application & Comments
Potassium Carbonate (K₂CO₃) ~10.3An excellent first choice for phenolic dialdehydes. It is generally not basic enough to deprotonate aliphatic alcohols but is effective for the more acidic phenols.
Cesium Carbonate (Cs₂CO₃) ~10.3Similar to K₂CO₃ but can be more effective due to the "cesium effect," which involves better solvation of the carbonate and a more "naked" and reactive phenoxide.
Sodium Bicarbonate (NaHCO₃) ~10.3A very mild base, suitable for highly sensitive substrates, but may require higher temperatures and longer reaction times.
Potassium Hydroxide (KOH) ~15.7Can be used cautiously, often in situ with the alcohol, but carries a higher risk of promoting side reactions compared to carbonate bases.[6]
Sodium Hydride (NaH) ~35A very strong, non-nucleophilic base. Generally too harsh for substrates with base-sensitive functional groups like aldehydes and should be avoided unless other options have failed.[7]

Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the alkoxide, leaving a more reactive, "naked" nucleophile.[6]

SolventDielectric Constant (ε)Properties & Recommendations
N,N-Dimethylformamide (DMF) 37Excellent solvent for Williamson ether synthesis, effectively solvates cations. Can be difficult to remove during workup.
Acetonitrile (CH₃CN) 37.5Another good choice, generally easier to remove than DMF.
Acetone 21A milder alternative that can be effective, particularly with carbonate bases.
Tetrahydrofuran (THF) 7.6A less polar option, often used with stronger bases like NaH.[7]

Lowering the reaction temperature can help to minimize side reactions, which often have a higher activation energy than the desired SN2 reaction. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to decomposition. A typical temperature range is 50-100 °C, but starting at a lower temperature and gradually increasing it is a prudent strategy.

Q3: I've tried optimizing the conditions, but the yield is still low. Should I consider protecting the aldehyde groups?

Yes, if optimizing the reaction conditions does not sufficiently suppress side reactions, protecting the aldehyde groups is a highly effective strategy. The ideal protecting group for aldehydes in the context of a Williamson ether synthesis is one that is stable to basic conditions and can be easily removed under mild acidic conditions after the ether has been formed.

Acetal protection is the most common and effective method for protecting aldehydes.[8][9] The aldehyde is reacted with a diol, typically ethylene glycol, in the presence of an acid catalyst to form a cyclic acetal. This acetal is stable under the basic conditions of the Williamson ether synthesis.

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the dialdehyde (1.0 eq.), ethylene glycol (2.5 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq.) in toluene.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected dialdehyde.

  • Purification: The crude product can be purified by column chromatography if necessary.

Once the ether linkage is formed on the protected dialdehyde, the acetal groups can be easily removed by treatment with aqueous acid (e.g., dilute HCl in THF/water) to regenerate the aldehyde functionalities.

G Start Dialdehyde Starting Material Protection Acetal Protection (Ethylene Glycol, p-TSA) Start->Protection Protected_Dialdehyde Protected Dialdehyde (Acetal) Protection->Protected_Dialdehyde Williamson_Synthesis Williamson Ether Synthesis (Base, Alkyl Halide) Protected_Dialdehyde->Williamson_Synthesis Protected_Ether Protected Dialdehyde-Ether Williamson_Synthesis->Protected_Ether Deprotection Deprotection (Aqueous Acid) Protected_Ether->Deprotection Final_Product Final Dialdehyde-Ether Product Deprotection->Final_Product

Caption: Workflow for Williamson ether synthesis using a protecting group strategy.

Q4: Are there alternative methods to the Williamson ether synthesis for preparing ethers from dialdehydes?

When the Williamson ether synthesis proves to be too challenging, even with a protecting group strategy, several alternative methods can be employed.

The Mitsunobu reaction is a powerful method for forming ethers from alcohols under mild, neutral conditions, making it highly suitable for substrates with base-sensitive functional groups.[10][11] The reaction involves an alcohol, a pronucleophile (in this case, the phenolic hydroxyl group of the dialdehyde), triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Advantages:

    • Mild, neutral conditions that are compatible with aldehydes.

    • Often proceeds with high yields and stereospecificity (inversion of configuration at the alcohol carbon).

  • Disadvantages:

    • The reagents are relatively expensive.

    • The byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) can sometimes be difficult to remove.

Reductive etherification is another excellent alternative that involves the direct coupling of an aldehyde with an alcohol in the presence of a reducing agent.[12][13] This one-pot procedure avoids the need for a separate activation of the alcohol.

  • Advantages:

    • Direct conversion of aldehydes and alcohols to ethers.

    • Often proceeds under mild conditions.

    • High atom economy.

  • Disadvantages:

    • Requires a reducing agent, which may not be compatible with other functional groups in the molecule.

    • The choice of catalyst and reducing agent is crucial for achieving high chemoselectivity.[14]

Summary and Recommendations

When faced with low yields in the Williamson ether synthesis of dialdehydes, a systematic approach to troubleshooting is key.

  • Optimize Reaction Conditions: Begin by using a mild base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile) at the lowest effective temperature.

  • Employ a Protecting Group Strategy: If optimization is insufficient, protect the aldehyde functionalities as acetals before performing the Williamson ether synthesis.

  • Consider Alternative Methods: If the Williamson ether synthesis remains problematic, explore alternative etherification strategies such as the Mitsunobu reaction or reductive etherification, which are often more compatible with sensitive functional groups.

By understanding the inherent reactivity of dialdehydes and employing these strategies, you can significantly improve the success rate of your ether synthesis and achieve your desired target molecules with higher yields and purity.

References

  • Iwanami, K., Seo, H., Tobita, Y., & Oriyama, T. (2005). A Highly Efficient Method for the Reductive Etherification of Carbonyl Compounds with Triethylsilane and Alkoxytrimethylsilane Catalyzed by Iron(III) Chloride. Synthesis, 2005(01), 183-186.
  • Kalutharage, N., & Yi, C. S. (2015). Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution. Organic Letters, 17(7), 1778–1781.
  • O'Malley, S. J., & Tan, K. L. (2005). Catalytic Reductive Etherification of Aldehydes and Ketones. Journal of the American Chemical Society, 127(40), 13494–13495.
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  • Synthetic applications of the Cannizzaro reaction. (2019, June 24). Beilstein Journal of Organic Chemistry, 15, 1425–1464.
  • Diastereoselective Reductive Etherification Via High-Throughput Experimentation: Access to Pharmaceutically Relevant Alkyl Ethers. (2023, September 7). The Journal of Organic Chemistry, 88(19), 13547–13555.
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  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution. (2015, April 3). Organic Letters, 17(7), 1778-81.
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  • 2.6 Protecting Groups in Synthesis. (n.d.). In Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]

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  • Mitsunobu Reaction. (2019, August 26). Organic Chemistry. Retrieved from [Link]

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  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). Reaction Chemistry & Engineering, 6(4), 634-645.
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  • Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. (n.d.). Imperial College London. Retrieved from [Link]

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  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). Reaction Chemistry & Engineering, 6(4), 634-645.
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  • Is there any reaction that can replace phenolic OH group with something else? (2018, February 20). Reddit. Retrieved from [Link]

  • Reaction pathway for the direct O-alkylation. (n.d.). ResearchGate. Retrieved from [Link]

  • Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. Retrieved from [Link]

  • Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017, August 18). Master Organic Chemistry. Retrieved from [Link]

  • Alkylation of phenolic compounds. (2015). Google Patents.
  • Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. (2022, August 6). Fuel Processing Technology, 236, 107412.
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Technical Support Center: Characterization of Polymers Derived from 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with polymers synthesized from 4,4'-(propane-1,3-diylbis(oxy))dibenzaldehyde. This guide provides troubleshooting solutions and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during the characterization of these polymers.

Part 1: Troubleshooting Guide

This section directly addresses specific experimental issues that may arise during the characterization of your polymer.

Issue 1: Polymer In-solubility Preventing Characterization

Question: My polymer, synthesized from this compound, is insoluble in common laboratory solvents, making NMR and GPC analysis impossible. What are my options?

Answer:

The insolubility of aromatic polymers is a common challenge due to their rigid backbones and strong intermolecular interactions.[1] Here is a systematic approach to address this issue:

Potential Causes:

  • High Crystallinity: The regular structure of the polymer can promote chain packing and crystallinity, reducing solubility.

  • Strong Intermolecular Forces: The aromatic rings can lead to significant π-π stacking, hindering solvent penetration.

  • High Molecular Weight: As polymer chains grow, their solubility tends to decrease.[2]

  • Cross-linking: Unintended side reactions during polymerization can create an insoluble network.[3]

Troubleshooting Workflow:

  • Solvent Selection: Expand your choice of solvents beyond common options like chloroform or THF. Aromatic polymers often require more polar or aggressive solvents.[4][5]

    • Recommended Solvents: N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).

  • Elevated Temperature: Gently heating the polymer-solvent mixture can significantly enhance solubility.[2]

  • Sonication: Use an ultrasonic bath to break down polymer aggregates and facilitate dissolution.

  • Salt Addition: For polar aprotic solvents, adding a salt like LiCl or LiBr can disrupt polymer chain interactions and improve solubility.

Caption: A systematic workflow for addressing polymer solubility.

Issue 2: Inaccurate Molar Mass Determination by GPC

Question: My GPC results show broad or multiple peaks, leading to unreliable molar mass data. How can I improve my GPC analysis?

Answer:

Inaccurate GPC results for rigid-rod-like polymers often stem from non-ideal solution behavior and interactions with the GPC column.

Potential Causes:

  • Polymer Aggregation: Incomplete dissolution can lead to aggregates that elute earlier, skewing the molecular weight distribution.

  • Column Adsorption: The aromatic nature of the polymer can cause it to adsorb to the stationary phase, resulting in peak tailing.

  • Inappropriate Calibration: Using common standards like polystyrene for a structurally different polymer can lead to inaccurate molar mass calculations.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Ensure the polymer is fully soluble in the mobile phase.

    • Add a salt (e.g., 0.05 M LiBr in DMF) to the mobile phase to minimize aggregation and ionic interactions.

  • Sample Preparation:

    • Filter the polymer solution through a 0.22 or 0.45 µm filter before injection to remove any particulates.

  • Advanced Detection:

    • Couple your GPC system with a light scattering (LS) detector to determine the absolute molar mass, which is independent of the polymer's elution volume.[6]

    • A viscometer detector can provide information about the polymer's structure in solution.[6]

Recommended GPC Setup for Aromatic Polymers:

ParameterRecommended Setting
Mobile Phase DMF with 0.05 M LiBr
Columns High-temperature columns for polyolefins may be suitable.[7]
Temperature Elevated temperature (e.g., 50-80 °C) to ensure solubility.[7]
Detectors Refractive Index (RI), Light Scattering (LS), and Viscometer.[6]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about the characterization of polymers derived from this compound.

FAQ 1: How do I confirm successful polymerization using ¹H NMR?

Question: What are the key signals in the ¹H NMR spectrum that indicate the successful formation of a polymer from this compound?

Answer:

¹H NMR is a powerful tool for confirming the structure of your polymer. The primary indicator of a successful reaction is the disappearance of the monomer's aldehyde proton and the appearance of new signals corresponding to the polymer backbone.

Key Spectral Changes:

  • Disappearance of the Aldehyde Proton: The sharp singlet of the aldehyde proton (CHO) in the monomer, typically found around 9.8 ppm, should disappear or be significantly diminished in the polymer's spectrum.

  • Appearance of New Linkage Signals: Depending on the comonomer used, new signals will appear. For instance, in a poly(azomethine), a new signal for the imine proton (CH=N) will be present, usually between 8.2 and 8.5 ppm.

  • Broadening of Peaks: The signals in the polymer's spectrum will be broader than those of the monomer due to the reduced mobility of the polymer chains.[8]

Expected ¹H NMR Shifts for the Polymer Backbone:

ProtonsChemical Shift (ppm)
Aromatic Protons6.8 - 8.0
Methylene Protons (-O-CH₂-)4.2 - 4.4
Methylene Protons (-CH₂-CH₂-CH₂-)2.2 - 2.4
FAQ 2: What can thermal analysis tell me about my polymer?

Question: What thermal properties should I expect from these polymers, and what do TGA and DSC analyses reveal?

Answer:

Thermal analysis provides critical information about the polymer's stability and phase transitions.

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a sample as a function of temperature. For aromatic polymers, you can expect high thermal stability.[9] The TGA curve will show the onset of decomposition, which for this class of polymers is often above 300°C.[10][11]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in the polymer. The glass transition temperature (Tg) is a key parameter for amorphous polymers, indicating the transition from a rigid to a more flexible state.[12][13] Aromatic polymers typically exhibit high Tg values. If the polymer is semi-crystalline, you may also observe a melting temperature (Tm).

G cluster_synthesis Synthesis cluster_characterization Characterization Techniques cluster_properties Derived Properties Monomer This compound NMR NMR Monomer->NMR Polymerization GPC GPC Monomer->GPC Polymerization TGA TGA Monomer->TGA Polymerization DSC DSC Monomer->DSC Polymerization Structure Chemical Structure NMR->Structure MolarMass Molar Mass GPC->MolarMass ThermalStability Thermal Stability TGA->ThermalStability PhaseTransitions Phase Transitions DSC->PhaseTransitions

Caption: Relationship between synthesis, characterization, and properties.

Part 3: Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Analysis
  • Weighing: Accurately weigh 10-15 mg of the dried polymer into a clean NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇) as determined by your solubility tests.

  • Dissolution: Securely cap the NMR tube and use a vortex mixer to aid dissolution. If necessary, gently warm the sample in a water bath. Sonication can also be applied for short periods.

  • Homogenization: Ensure the solution is completely clear and homogeneous before inserting it into the spectrometer.

References
  • Ghosh, A., Sen, S. K., Banerjee, S., & Voit, B. (2012). Solubility improvements in aromatic polyimides by macromolecular engineering. RSC Advances, 2(15), 6036-6056. [Link]

  • García, J. M., García, F. C., Serna, F., & de la Peña, J. L. (2010). Water uptake and solubility of aromatic polyamides and the models. Journal of Polymer Science Part B: Polymer Physics, 48(13), 1444-1451. [Link]

  • Sajid, M., Naz, S., & Yasin, T. (2019). ¹HNMR spectra of (a) poly(arylene ether), (b) sulfonated poly(arylene ether) in DMSO-d6. ResearchGate. [Link]

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  • Kang, H., et al. (2013). Solid-state NMR molecular dynamics characterization of a highly chlorine-resistant disulfonated poly(arylene ether sulfone) random copolymer blended with poly(ethylene glycol) oligomers for reverse osmosis applications. Macromolecules, 46(15), 6088-6098. [Link]

  • Cambridge Polymer Group. (2017). GPC Analysis. [Link]

  • Li, Y., et al. (2017). 1 H NMR spectrum of poly(arylene ether ketone) containing tertbutyloxycarbonyl groups (PAEK-Boc). ResearchGate. [Link]

  • AZoM. (2023). Analysis and Processing of Water-Insoluble Aromatic Polymers. [Link]

  • Seiwert, J., & Frey, H. (2019). Poly(ethylene glycol) with Multiple Aldehyde Functionalities Opens up a Rich and Versatile Post-Polymerization Chemistry. Macromolecules, 52(5), 1959-1968. [Link]

  • Eck, M. F., et al. (2022). Synthesis and Characterization of Rigid-Rod Polymers with Silsesquioxanes in the Main Chain. Macromolecules, 55(13), 5644-5652. [Link]

  • Roy, A., et al. (2018). ¹H NMR spectra of poly(arylene ether sulfone) random copolymer before and after chloromethylation. ResearchGate. [Link]

  • Guiver, M. D., et al. (1995). Functionalization of poly(aryl ether ether ketone) (PEEK): synthesis and properties of aldehyde and carboxylic acid substituted PEEK. Macromolecules, 28(23), 7791-7796. [Link]

  • El-Newehy, M. H., et al. (2016). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Molecules, 21(11), 1545. [Link]

  • Jordi Labs. (2025). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. [Link]

  • Shimadzu. (n.d.). Measurement of Molecular Weight by using GPC method. [Link]

  • Agilent. (n.d.). Analysis of engineering polymers by GPC/SEC. [Link]

  • ResearchGate. (n.d.). Thermal Properties of Polymers. [Link]

  • Harrell, M. L., & Bergbreiter, D. E. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Journal of Chemical Education, 94(6), 794-797. [Link]

  • van der Veen, M. A., et al. (2012). Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties. Polymer Chemistry, 3(7), 1939-1946. [Link]

  • Ali, Q., Shah, M. R., & Ng, S. W. (2010). 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. ResearchGate. [Link]

  • Ankushrao, S. S., et al. (2017). Synthesis and characterization of thermally stable poly(ether-azomethine)s derived from 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. ResearchGate. [Link]

  • ResearchGate. (n.d.). Thermal properties of polymers and starting materials. [Link]

  • Faghihi, K., et al. (2010). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. ResearchGate. [Link]

  • Ali, Q., Shah, M. R., & Ng, S. W. (2010). 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1620. [Link]

  • Schilling, C. I., & Boydston, A. J. (2018). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. Macromolecules, 51(15), 5595-5601. [Link]

  • Swidan, A., & Macdonald, C. L. B. (2016). Polyether complexes of groups 13 and 14. Chemical Society Reviews, 45(14), 3883-3915. [Link]

  • Faghihi, K., et al. (2010). NEW POLYAMIDES BASED ON 1,3-BIS(4-CARBOXY PHENOXY) PROPANE AND HYDANTOIN DERIVATIVES: SYNTHESIS AND PROPERTIES. ResearchGate. [Link]

  • The Editors of Encyclopaedia Britannica. (2025). Aldehyde. In Encyclopædia Britannica. [Link]

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  • Faghihi, K., et al. (2012). Synthesis and Characterization of New Copoly(amide-imide)s Based on 1,3-bis[4,4'-(trimellitimido)phenoxy]propane and Fumaric acid. Iranian Journal of Polymer Science and Technology, 25(2), 115-124. [Link]

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stability issues of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic conditions. Here, we provide in-depth explanations, troubleshooting protocols, and preventative strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic media?

The main stability issue arises from the two aryl alkyl ether linkages that connect the benzaldehyde units to the central propane chain. Ethers are susceptible to cleavage under strong acidic conditions, especially when heated.[1][2] The molecule consists of two ether bonds between an aromatic ring and a primary alkyl carbon. Under acidic conditions, the ether oxygen can be protonated, making it a good leaving group. A subsequent nucleophilic attack, typically by the conjugate base of the acid, can then cleave the C-O bond.

The aldehyde functional groups are generally more stable under acidic conditions than the ether linkages, but can undergo other reactions such as acetal formation if alcohols are present. However, the critical degradation pathway to monitor is the cleavage of the ether bonds.

Q2: What are the likely degradation products if the compound breaks down in acid?

The primary degradation products from acid-catalyzed ether cleavage would be 4-hydroxybenzaldehyde and a halogenated or hydroxylated propane derivative, depending on the acid and solvent used.

The reaction proceeds via protonation of the ether oxygen. The nucleophile (e.g., Br⁻ or I⁻ from HBr or HI) will then attack the less sterically hindered alkyl carbon of the propane chain in an SN2 reaction.[1][3] This results in the formation of 4-hydroxybenzaldehyde and a 3-halopropoxy-substituted benzaldehyde intermediate, which can undergo a second cleavage to yield another molecule of 4-hydroxybenzaldehyde and 1,3-dihalopropane or a related species. If water is the nucleophile (e.g., using aqueous H₂SO₄), the products would be 4-hydroxybenzaldehyde and 1,3-propanediol.

Q3: At what pH or acid concentration does degradation become significant?

Significant degradation typically requires strong acids such as HBr, HI, or hot concentrated sulfuric acid.[1] Ethers are generally stable in the presence of mild acids or at moderately acidic pH. Cleavage is usually slow at room temperature and often requires elevated temperatures to proceed at a significant rate.[2] The exact pH threshold for degradation depends on several factors, including temperature, reaction time, and the specific acid and nucleophile present. As a general guideline, it is best to avoid prolonged exposure to pH < 4, especially at temperatures above ambient.

Q4: Can the aldehyde groups be a source of instability?

While the ether linkages are the primary concern, the aldehyde groups are not entirely inert. Benzaldehyde itself is relatively stable but can oxidize in the presence of air to form benzoic acid, a process that can be accelerated under certain conditions.[4][5] In the presence of an alcohol and an acid catalyst, the aldehyde groups can reversibly form acetals.[6] While this is a protection strategy, it can also be an unintended side reaction if alcohols are present in your system. Under very harsh acidic conditions, decarbonylation of aromatic aldehydes can occur, but this is less common than ether cleavage.

Q5: How can I protect the molecule during a necessary acidic step in my synthesis?

If a strongly acidic step is unavoidable and you are concerned about the stability of the ether linkages, your options are limited as ethers themselves are often used as protecting groups due to their general stability. The most effective strategy is to modify the reaction conditions to be as mild as possible.

However, if the aldehyde groups are reacting undesirably (e.g., in the presence of strong nucleophiles or reducing agents where the ether is stable), they can be protected. Aldehydes are commonly protected by converting them into acetals, which are stable in neutral to strongly basic conditions and can be removed with mild aqueous acid.[7][8][9][10] Thioacetals are another option and are stable in both acidic and basic conditions.[7]

Troubleshooting Guide

This guide is structured around common experimental issues that may indicate degradation of this compound.

Issue 1: Low or Inconsistent Product Yield

Potential Cause: Degradation of the starting material via acid-catalyzed ether cleavage.

Troubleshooting Steps:

  • Reaction Monitoring:

    • Technique: Thin-Layer Chromatography (TLC).[11][12]

    • Protocol:

      • Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

      • Spot a baseline of your starting material on the TLC plate.

      • At regular intervals, take a small aliquot from your reaction mixture, quench it with a mild base (e.g., saturated NaHCO₃ solution), and spot it next to the baseline.

      • Develop and visualize the plate (e.g., under a UV lamp).

      • The appearance of a new, more polar spot corresponding to 4-hydroxybenzaldehyde is a strong indicator of ether cleavage.

  • Confirm Degradation Product:

    • Technique: LC-MS or GC-MS analysis.[13][14]

    • Protocol:

      • Analyze a sample of your crude reaction mixture.

      • Look for the molecular ion peak corresponding to 4-hydroxybenzaldehyde (m/z = 122.12 g/mol ).

      • Compare the retention time with an authentic sample of 4-hydroxybenzaldehyde if available.

  • Mitigation Strategies:

    • Reduce Acid Strength: If possible, use a weaker acid or a lower concentration of the strong acid.

    • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to slow down the rate of ether cleavage.

    • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete to minimize exposure to acidic conditions.

Issue 2: Unexpected Peaks in NMR or Mass Spectrometry Data

Potential Cause: Presence of degradation products or side-products from reactions involving the aldehyde groups.

Troubleshooting Steps:

  • Analyze Spectroscopic Data:

    • ¹H NMR: Look for a new singlet peak around 9.8 ppm (aldehyde proton of 4-hydroxybenzaldehyde) and a broad singlet for the phenolic -OH. The characteristic signals for the propane linker (a triplet around 4.2 ppm and a quintet around 2.3 ppm) may decrease in intensity.

    • Mass Spectrometry: As mentioned above, search for the mass of 4-hydroxybenzaldehyde (m/z = 122.12). Also, look for masses corresponding to partially cleaved intermediates or propane derivatives.

  • Investigate Aldehyde-Related Side Reactions:

    • If an alcohol is present in your reaction, consider the possibility of acetal formation. This will be evident in the ¹H NMR by the disappearance of the aldehyde proton and the appearance of a new acetal proton (CH-OR) signal around 5.5-6.0 ppm.

    • If the reaction is exposed to air for extended periods, look for signs of oxidation to the corresponding carboxylic acid (4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid). This would result in the disappearance of the aldehyde proton in ¹H NMR and a shift in the carbonyl peak in ¹³C NMR.

Recommended Conditions for Handling in Acidic Media

To minimize degradation, consider the following recommendations when using this compound in acidic environments.

ParameterRecommendationRationale
Acid Type Prefer non-nucleophilic acids (e.g., H₂SO₄, p-TsOH) if possible.Avoids SN2 cleavage by nucleophilic anions like Br⁻ or I⁻.[1]
Temperature Maintain at or below room temperature.Ether cleavage is significantly slower at lower temperatures.[2]
Reaction Time Keep as short as possible.Reduces the duration of exposure to destabilizing conditions.
Atmosphere Use an inert atmosphere (e.g., N₂ or Ar).Prevents air oxidation of the aldehyde groups to carboxylic acids.[4][5]
Solvent Use aprotic solvents if the reaction allows.Limits the availability of water as a potential nucleophile for ether cleavage.
Visualizing the Degradation Pathway and Troubleshooting Workflow

Caption: Proposed acid-catalyzed degradation of this compound.

cluster_degradation Degradation Pathway A This compound B Protonated Ether Intermediate A->B + H⁺ C 4-Hydroxybenzaldehyde B->C + Nucleophile (X⁻) D Halogenated/Hydroxylated Propane Derivative B->D + Nucleophile (X⁻)

Caption: A general workflow for troubleshooting stability issues.

cluster_workflow Troubleshooting Workflow Start Experiment Shows Low Yield / Impurities Monitor Monitor Reaction by TLC/LC-MS Start->Monitor Degradation_Yes Degradation Confirmed? Monitor->Degradation_Yes Identify Identify Degradation Products (e.g., 4-Hydroxybenzaldehyde) Optimize Optimize Conditions: - Lower Temperature - Weaker Acid - Shorter Time Identify->Optimize Degradation_No Degradation Not Observed Other Investigate Other Side Reactions Degradation_No->Other Degradation_Yes->Identify Yes Degradation_Yes->Degradation_No No End Problem Resolved Optimize->End

References

  • JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • RSC Publishing. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. [Link]

  • ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

  • National Institutes of Health. (2013). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. [Link]

  • YouTube. (2019). Acetals and ketals as protecting groups. [Link]

  • JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. [Link]

  • Science Info. (2022). Benzaldehyde- Definition, Preparation, Properties, Uses. [Link]

  • Organic Chemistry Tutor. Cleavage of Ethers with Acids. [Link]

  • National Institutes of Health. PubChem Compound Summary for CID 240, Benzaldehyde. [Link]

  • Britannica. Benzaldehyde. [Link]

  • Sciencemadness Wiki. Benzaldehyde. [Link]

  • ResearchGate. 4,4'-(Propane-1,3-diyldioxy)dibenzaldehyde | Request PDF. [Link]

  • National Institutes of Health. (2010). 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. [Link]

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Validation & Comparative

comparison of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde with other dialdehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde and Other Aromatic Dialdehydes for Advanced Material and Pharmaceutical Synthesis

Introduction: The Architectural Versatility of Dialdehydes

Aromatic dialdehydes are a cornerstone class of organic compounds, serving as indispensable building blocks in the intricate worlds of polymer chemistry, materials science, and pharmaceutical development. Their bifunctional nature, characterized by two reactive aldehyde groups on an aromatic scaffold, allows them to act as versatile linkers and crosslinking agents. Among these, simple isomers like terephthalaldehyde (para-substituted) and isophthalaldehyde (meta-substituted) are widely utilized for their rigidity and linear or angular geometries, respectively.

This guide focuses on a more complex derivative, This compound . This molecule distinguishes itself through a flexible three-carbon aliphatic ether chain connecting two para-substituted benzaldehyde units. This unique structural feature imparts a "V-shaped" geometry and significant conformational flexibility, offering a distinct set of properties and performance characteristics compared to its more rigid counterparts.[1][2] For researchers and drug development professionals, understanding these differences is critical for the rational design of novel polymers, functional materials, and biologically active molecules. This guide provides an objective, data-driven comparison of these dialdehydes, exploring their physicochemical properties, reactivity, and performance in key applications.

A Comparative Analysis of Physicochemical Properties

The fundamental physical and chemical properties of a dialdehyde dictate its handling, solubility, and reactivity in synthetic protocols. The introduction of the propane-1,3-diylbis(oxy) linker significantly alters these properties compared to the isomeric benzenedicarboxaldehydes.

The most striking difference lies in the melting points. Terephthalaldehyde and isophthalaldehyde are rigid, planar molecules, allowing for efficient crystal packing and resulting in higher melting points.[3][4] In contrast, the flexible ether chain in this compound disrupts this packing, leading to a lower melting point. This flexibility also enhances its solubility in a broader range of organic solvents compared to terephthalaldehyde, which has limited solubility.[5] These characteristics are crucial for solution-phase reactions, enabling milder reaction conditions and easier processing.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundTerephthalaldehydeIsophthalaldehyde
CAS Number 3722-80-3[6][7]623-27-8[3]626-19-7[4]
Molecular Formula C₁₇H₁₆O₄[1][2]C₈H₆O₂[3]C₈H₆O₂[4]
Molar Mass 284.31 g/mol [6]134.13 g/mol [3]134.13 g/mol [4]
Appearance Solid[6]White to beige powder[3]White to yellowish solid[4]
Melting Point Not specified, but expected to be lower than isomers114–117 °C[3][8]87-89.5 °C[4]
Boiling Point Not specified245–248 °C[3][8]246 °C[9]
Solubility Soluble in many organic solventsLimited solubility in water; soluble in ethanol, ether, acetone[3][5]Slightly soluble in water; soluble in chloroform, ethyl acetate[10]
Molecular Geometry V-shaped, flexible[2]Linear, rigidAngular, rigid

Synthesis and Reactivity Profile

The aldehyde functional groups are the reactive centers of these molecules, readily undergoing nucleophilic addition and condensation reactions.[11] The most prominent of these is the formation of imines (Schiff bases) upon reaction with primary amines, a cornerstone of polyimine and covalent organic framework (COF) synthesis.[3][4]

Synthesis of the Flexible Dialdehyde

This compound is typically synthesized via a Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with a suitable three-carbon dihaloalkane, such as 1,3-dibromopropane, in the presence of a base.[1]

Caption: Workflow for the synthesis of this compound.

Comparative Reactivity

While all three dialdehydes readily form Schiff bases, the electronic nature of the linking group can subtly influence the reactivity of the aldehyde carbonyls. The electron-donating nature of the ether linkages in this compound may slightly decrease the electrophilicity of the aldehyde carbons compared to terephthalaldehyde, where the aldehyde groups are directly conjugated to the electron-withdrawing benzene ring. However, for most practical applications in polymer synthesis, all are considered highly reactive monomers. The primary differentiator is not the inherent reactivity per functional group, but the overall structure and properties of the resulting materials.

Performance in Key Applications

The choice of dialdehyde profoundly impacts the macroscopic properties of the final product, be it a polymer, a hydrogel, or a supramolecular assembly.

A. Schiff Base Polymers (Polyimines)

The condensation of dialdehydes with diamines is a straightforward method to produce polyimines.[3] This reaction is a reversible equilibrium, but the aromatic conjugation stabilizes the resulting imine linkages.[3]

  • Terephthalaldehyde: When reacted with linear diamines, it produces rigid, rod-like polymers that are often semi-crystalline and have poor solubility. These materials are valued for their thermal stability and are used in high-performance materials.

  • Isophthalaldehyde: Its angular geometry leads to kinked polymer chains, disrupting packing and resulting in more amorphous polymers with generally better solubility than their terephthalaldehyde-based counterparts.

  • This compound: The flexible linker is a game-changer. It introduces "bends" and rotational freedom into the polymer backbone. This leads to amorphous polymers with significantly enhanced solubility and lower glass transition temperatures. These flexible polymers are candidates for applications requiring processability, such as membranes, coatings, and flexible electronics.

Caption: Impact of dialdehyde structure on resulting polymer architecture.

B. Crosslinking Applications

Dialdehydes are effective crosslinking agents for macromolecules containing primary amine groups, such as chitosan or gelatin, to form hydrogels.[8][12] The properties of the hydrogel are directly related to the structure of the crosslinker.

  • Glutaraldehyde (an aliphatic dialdehyde) and Terephthalaldehyde: These create short, rigid crosslinks, often resulting in brittle hydrogels. Glutaraldehyde, in particular, has raised safety and cytotoxicity concerns.[12]

  • This compound: This molecule acts as a longer, more flexible crosslinker. This increased length and flexibility between crosslink points can lead to hydrogels with higher swelling capacity, greater elasticity, and potentially improved biocompatibility compared to those made with shorter, more rigid crosslinkers.[13][14]

C. Advanced Materials and Medicinal Chemistry

The unique V-shape of this compound makes it an attractive building block for creating molecular cages and flexible covalent organic frameworks (COFs).[1][3] In medicinal chemistry, its structure may serve as a scaffold for designing molecules with potential biological activity, such as antioxidant properties, or for fabricating selective sensors.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

Causality: This protocol utilizes a standard Williamson ether synthesis, a robust and high-yielding reaction for forming ether linkages. Acetonitrile is a common polar aprotic solvent for this reaction, and potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzaldehyde (2.0 eq) in acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (4.0 eq) to the solution.

  • Initial Heating: Stir the mixture and heat to reflux (approx. 82°C) for 1 hour to ensure complete deprotonation of the phenol.

  • Alkylating Agent Addition: Slowly add 1,3-dibromopropane (1.0 eq) to the refluxing mixture.

  • Reaction: Maintain the reflux for 7-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Workup: After cooling to room temperature, filter off the potassium salts. Remove the acetonitrile from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by column chromatography or recrystallization from a suitable solvent like methanol to obtain the pure product.[1]

Protocol 2: General Procedure for Schiff Base Formation

Causality: This protocol describes a typical condensation reaction. The use of an alcohol solvent is common as it solubilizes the reactants but allows for the removal of water, which drives the reaction equilibrium towards the product. An acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.[15]

  • Reactant Dissolution: Dissolve the dialdehyde (1.0 eq) in a suitable solvent such as absolute ethanol or methanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid or another acid catalyst.[16]

  • Amine Addition: Slowly add a solution of the primary amine (1.0 eq for a 1:1 condensation or 2.0 eq for a 1:2 condensation) dissolved in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature or under reflux. The reaction time can vary from minutes to several hours.[17][18] The formation of a precipitate often indicates product formation.

  • Isolation: Cool the reaction mixture. Collect the solid product by suction filtration.

  • Purification: Wash the product with cold solvent (e.g., ethanol) to remove unreacted starting materials and then dry under vacuum.[17] Recrystallization can be performed if higher purity is needed.[18]

  • Characterization: Confirm the structure of the Schiff base using techniques like FT-IR (disappearance of C=O and N-H stretches, appearance of C=N stretch) and NMR spectroscopy.

Conclusion

While terephthalaldehyde and isophthalaldehyde remain vital, cost-effective building blocks for creating rigid materials, this compound presents a compelling alternative for researchers seeking to impart flexibility, solubility, and processability into their final products. Its defining feature—the propane-diylbis(oxy) linker—fundamentally alters the geometry and conformational freedom of the molecule. This translates directly into amorphous, more soluble polymers and potentially more elastic crosslinked materials. For scientists and drug developers, the choice of dialdehyde is a critical design parameter that allows for the fine-tuning of material properties to meet the specific demands of advanced applications, from flexible electronics to biocompatible hydrogels.

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Blueprint

In the realm of materials science and medicinal chemistry, 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde stands out as a versatile building block. Its V-shaped molecular geometry, stemming from the flexible propane-1,3-diyl linker connecting two phenoxy-benzaldehyde units, makes it an attractive precursor for synthesizing polymers, resins, and potential therapeutic agents.[1] The synthesis, typically achieved through the alkylation of 4-hydroxybenzaldehyde, is straightforward; however, absolute confirmation of its specific isomeric structure is paramount.[1][2] Ambiguity, particularly regarding the substitution pattern on the aromatic rings, could drastically alter the final properties of the target materials.

This guide eschews a simple recitation of data. Instead, it provides a holistic, field-proven strategy for the unambiguous structural elucidation of this compound. We will explore how a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating dataset, leaving no doubt as to the molecule's constitution. We will dissect the expected spectral signatures, explain the underlying chemical principles, and compare these fingerprints against potential alternatives to demonstrate the power of this multi-faceted analytical approach.

The Analytical Triad: A Strategy for Unimpeachable Confirmation

Relying on a single analytical technique for structural confirmation is a precarious endeavor. A melting point can be misleading due to impurities, and even a single spectrum can be subject to misinterpretation. True analytical rigor is achieved by integrating orthogonal techniques, where the strengths of one method compensate for the limitations of another. Our approach hinges on this principle, using NMR to map the carbon-hydrogen framework, IR to identify functional groups, and MS to confirm mass and fragmentation, creating an unassailable case for the target structure.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Synthesis Synthesis via Williamson Ether Synthesis Purification Purification (Column Chromatography / Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Integration Data Synthesis & Correlation NMR->Integration IR->Integration MS->Integration Confirmation Unambiguous Structural Confirmation Integration->Confirmation

Caption: Workflow for the synthesis and structural confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR): Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.[3][4] For a molecule like this compound, its inherent symmetry is a key feature that simplifies the spectra and aids in confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides the most direct evidence for the connectivity and environment of hydrogen atoms. Due to the molecule's C2v symmetry, we expect a simplified set of signals corresponding to chemically equivalent protons.

Expected ¹H NMR Signals (300 MHz, CDCl₃)

Signal Type Chemical Shift (δ, ppm) Multiplicity Integration Assignment & Rationale
Aldehydic ~9.88 Singlet (s) 2H -CHO : The aldehydic proton is highly deshielded by the electronegative oxygen and the anisotropic effect of the carbonyl group, placing it far downfield.[1][5]
Aromatic ~7.84 Doublet (d) 4H Ar-H (ortho to -CHO): These protons are deshielded by the adjacent electron-withdrawing aldehyde group. They are coupled to the protons meta to the aldehyde, resulting in a doublet.[1]
Aromatic ~7.03 Doublet (d) 4H Ar-H (meta to -CHO): These protons are shielded relative to their ortho counterparts and are coupled to them, appearing as a doublet.[1]
Methylene ~4.23 Triplet (t) 4H -O-CH₂- : Protons on carbons adjacent to the ether oxygen are deshielded, typically appearing in the 3.4-4.5 ppm range.[6][7] Coupling to the central CH₂ group results in a triplet.

| Methylene | ~2.28 | Quintet (p) | 2H | -CH₂-CH₂-CH₂- : The central methylene protons are coupled to the four equivalent protons of the adjacent methylene groups (n=4), resulting in a quintet (n+1).[1] |

The clear 4H:4H pattern of the aromatic region is a hallmark of a 1,4-disubstituted (para) benzene ring. An alternative substitution, such as a 1,2 (ortho) or 1,3 (meta) pattern, would produce a much more complex set of overlapping multiplets.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum complements the ¹H data, confirming the number of unique carbon environments. Again, the molecule's symmetry simplifies the spectrum to just seven distinct signals.

Expected ¹³C NMR Signals

Chemical Shift (δ, ppm) Carbon Type Assignment & Rationale
~190.7 C=O Aldehyde Carbonyl : Carbonyl carbons are significantly deshielded and appear in a characteristic region (190-215 δ), confirming the aldehyde group.[5][8]
~163.8 Aromatic C C-O : The aromatic carbon directly attached to the ether oxygen is deshielded by the oxygen's electronegativity.
~131.9 Aromatic CH C H (ortho to -CHO): These carbons are in the typical aromatic region.
~130.0 Aromatic C C-CHO : The aromatic carbon bearing the aldehyde group.
~114.9 Aromatic CH C H (meta to -CHO): These carbons are also in the typical aromatic region.
~66.5 Aliphatic CH₂ -O-CH₂- : Carbons adjacent to an ether oxygen are deshielded relative to alkanes and typically absorb in the 50-80 δ range.[7]

| ~28.5 | Aliphatic CH₂ | -CH₂-CH₂-CH₂- : The central aliphatic carbon, appearing in the typical alkane region. |

Infrared (IR) Spectroscopy: Identifying the Key Players

While NMR maps the atomic framework, IR spectroscopy excels at identifying the specific functional groups present by detecting their characteristic vibrational frequencies.[9] For our target molecule, IR provides definitive evidence for the aldehyde and ether functionalities.

Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group & Rationale
~1697 Strong, Sharp C=O Stretch Aromatic Aldehyde : The strong absorption confirms the carbonyl group. Its position below 1700 cm⁻¹ is characteristic of an aldehyde conjugated with an aromatic ring, which weakens the C=O bond.[1][5] Saturated aldehydes absorb at higher wavenumbers (~1730 cm⁻¹).[5][10]
~2800-2900 Weak-Medium C-H Stretch Aldehydic C-H : The presence of one or two weak bands in this region is a classic diagnostic for the aldehyde C-H bond and is crucial for distinguishing aldehydes from ketones.[5][11]
~1601 Medium-Strong C=C Stretch Aromatic Ring : This absorption is due to carbon-carbon stretching vibrations within the benzene rings.[1][12][13]
~1250 & ~1050 Strong C-O Stretch Aryl-Alkyl Ether : Aryl alkyl ethers typically show two strong C-O stretching bands, one for the Ar-O stretch (~1250 cm⁻¹) and one for the Alkyl-O stretch (~1050 cm⁻¹).[7]

| >3000 | Weak | =C-H Stretch | Aromatic C-H : The C-H stretch for sp² hybridized carbons in the aromatic ring typically appears just above 3000 cm⁻¹.[12][14][15] |

The combination of a strong C=O stretch at ~1697 cm⁻¹ and the weak aldehydic C-H stretches is an unmistakable signature of an aromatic aldehyde.

Mass Spectrometry (MS): The Final Weigh-in

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.[16]

Expected Mass Spectrometry Data (Electron Ionization - EI-MS)

m/z Value Ion Fragmentation Pathway & Rationale
284 [M]⁺• Molecular Ion : Corresponds to the molecular weight of C₁₇H₁₆O₄. Its presence confirms the elemental formula.
283 [M-H]⁺ Loss of H• : A common fragmentation for aldehydes, involving the loss of the hydrogen radical from the formyl group.[16]
255 [M-CHO]⁺ Loss of Formyl Radical : Alpha-cleavage next to the carbonyl group results in the loss of the •CHO radical.[8]
163 [C₉H₉O₂]⁺ Ether Cleavage : Cleavage of the propane linker, retaining one benzaldehyde group and the O-CH₂-CH₂ fragment.
121 [C₇H₅O₂]⁺ Benzylic Cleavage : Cleavage of the ether C-O bond to form the 4-formylphenoxy cation.
105 [C₇H₅O]⁺ Benzoyl Cation : A highly stable and characteristic fragment for many benzaldehyde derivatives.[16]

| 77 | [C₆H₅]⁺ | Phenyl Cation : Resulting from the loss of CO from the benzoyl cation, a common pathway for aromatic aldehydes.[17][18][19] |

The observation of the molecular ion at m/z 284 is the primary confirmation of the compound's formula. The subsequent fragmentation pattern, showing characteristic losses for both aldehydes and ethers, provides strong corroborating evidence for the proposed connectivity.

Caption: Correlation of the molecular structure with key spectroscopic signatures.

Experimental Protocols

To ensure reproducibility and accuracy, the following standard operating procedures are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire proton-decoupled data using a standard pulse program. A longer relaxation delay (5-10 seconds) may be necessary for full relaxation of quaternary carbons, although they are not the primary focus here. A higher number of scans (e.g., 1024 or more) will be required compared to ¹H NMR.

FT-IR Spectroscopy
  • Sample Preparation: If the sample is a solid, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal (e.g., diamond or germanium) and apply pressure to ensure good contact. Alternatively, prepare a KBr pellet.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve a good quality spectrum. A background scan of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like methanol, acetonitrile, or dichloromethane.[20]

  • Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile and thermally stable compounds, or a system with a direct insertion probe or Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).[21]

  • GC-MS Method:

    • Injector: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.[20]

    • Ion Source: Electron Ionization (EI) at 70 eV.[20]

    • Mass Range: Scan from m/z 40 to 400.

Conclusion

The structural confirmation of this compound is a clear-cut process when approached with a multi-technique spectroscopic strategy. The simplicity and symmetry of the NMR spectra provide an unambiguous map of the 1,4-disubstituted aromatic rings and the three-carbon ether linker. IR spectroscopy delivers definitive proof of the key aromatic aldehyde and ether functional groups. Finally, mass spectrometry confirms the elemental composition and provides a fragmentation pattern consistent with the proposed structure. Together, these three pillars of analytical chemistry build an unshakeable foundation of evidence, ensuring the identity and purity of this valuable chemical intermediate for researchers and drug development professionals.

References

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A Comparative Guide to the Thermal Properties of Polymers Derived from Flexible and Rigid Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of polymers synthesized from 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde and the rigid counterpart, terephthalaldehyde, for researchers and materials scientists.

In the pursuit of high-performance polymers with tailored thermal properties, the selection of monomeric building blocks is of paramount importance. The structure of these monomers dictates the final polymer's architecture, influencing everything from its glass transition temperature to its decomposition profile. This guide provides a comparative analysis of the thermal properties of polymers synthesized from two distinct aromatic dialdehydes: the flexible this compound and the rigid terephthalaldehyde. By examining the inherent structural differences between these monomers, we can elucidate their impact on the thermal stability and behavior of the resulting polymers, offering valuable insights for material design and selection.

The Tale of Two Aldehydes: Flexibility vs. Rigidity

The core difference between this compound and terephthalaldehyde lies in the nature of their chemical backbone.

Terephthalaldehyde possesses a compact and rigid structure, with two aldehyde groups positioned in a para orientation on a benzene ring. This rigidity is imparted to the polymer backbone, leading to polymers with highly ordered chains and strong intermolecular interactions. This molecular arrangement is a key contributor to high thermal stability and melting points.[1]

This compound , in contrast, features a flexible propane-1,3-diylbis(oxy) linker separating the two benzaldehyde moieties. This flexible spacer introduces kinks and rotational freedom into the polymer chain, disrupting the close packing that is characteristic of polymers derived from terephthalaldehyde. This disruption in packing is expected to have a significant impact on the thermal properties of the resulting polymers.[2]

cluster_0 Monomer Structures cluster_1 Resulting Polymer Chain Characteristics Terephthalaldehyde Terephthalaldehyde Rigid_Chain Rigid, Linear Polymer Chain Terephthalaldehyde->Rigid_Chain imparts rigidity Flexible_Aldehyde This compound Flexible_Chain Flexible, Kinked Polymer Chain Flexible_Aldehyde->Flexible_Chain introduces flexibility cluster_0 Monomer Structure cluster_1 Polymer Chain Characteristics cluster_2 Thermal Properties Rigid Rigid Monomer (Terephthalaldehyde) High_Packing High Chain Packing Strong Intermolecular Forces Rigid->High_Packing Flexible Flexible Monomer (this compound) Low_Packing Low Chain Packing Weak Intermolecular Forces Flexible->Low_Packing High_Thermal High Tg High Td High_Packing->High_Thermal Low_Thermal Low Tg Low Td Low_Packing->Low_Thermal

Figure 2: The relationship between monomer structure, polymer chain characteristics, and the resulting thermal properties.

Experimental Protocols for Thermal Analysis

To experimentally validate the discussed thermal properties, the following standard techniques are employed:

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina or platinum pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots percentage weight loss versus temperature. The decomposition temperature (Td) is determined from this curve.

Sample_Prep Prepare Polymer Sample (5-10 mg) TGA_Instrument Place in TGA (Alumina/Pt pan) Sample_Prep->TGA_Instrument Heating_Program Heat at Constant Rate (e.g., 10 °C/min) in N2 or Air TGA_Instrument->Heating_Program Data_Acquisition Monitor Weight Loss vs. Temperature Heating_Program->Data_Acquisition Analysis Plot TGA Curve Determine Td Data_Acquisition->Analysis

Figure 3: A typical workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Methodology:

  • A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated and cooled at a controlled rate (e.g., 10 °C/min).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The Tg is observed as a step change in the heat flow curve, while the Tm appears as an endothermic peak.

Sample_Prep Prepare Polymer Sample (5-10 mg in Al pan) DSC_Instrument Place Sample & Reference in DSC Cell Sample_Prep->DSC_Instrument Heating_Cooling Controlled Heating/Cooling (e.g., 10 °C/min) DSC_Instrument->Heating_Cooling Data_Acquisition Measure Differential Heat Flow Heating_Cooling->Data_Acquisition Analysis Plot DSC Thermogram Determine Tg and Tm Data_Acquisition->Analysis

Figure 4: A typical workflow for Differential Scanning Calorimetry (DSC).

Conclusion: Designing Polymers with Purpose

The choice between a flexible and a rigid aromatic dialdehyde monomer has profound implications for the thermal properties of the resulting polymers. Terephthalaldehyde, with its rigid and planar structure, is a building block for polymers with high thermal stability and elevated glass transition temperatures, making them suitable for applications demanding high-temperature performance. In contrast, this compound, with its inherent flexibility, is expected to yield polymers with lower glass transition temperatures and reduced thermal stability. However, this flexibility can also impart other desirable properties such as improved solubility and processability, and enhanced toughness.

Ultimately, the selection of the appropriate aldehyde monomer depends on the specific requirements of the target application. By understanding the fundamental structure-property relationships, researchers can strategically design and synthesize polymers with a precise and predictable thermal performance profile. This comparative guide serves as a foundational tool for making informed decisions in the rational design of advanced polymeric materials.

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  • Grigoras, C., et al. (2018).
  • Hsiao, S. H., & Lin, S. Y. (2000). Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 38(18), 3295-3303.
  • Ates, B., & Koyuncu, S. (2022). Synthesis and Characterization of Schiff Base Compounds Containing Mono and Disulfonic Groups. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 473-484.
  • Roupakias, C., et al. (2000). Synthesis and Thermal Behavior of Polyesters Derived from 1,3‐Propanediol and Various Aromatic Dicarboxylic Acids. Journal of applied polymer science, 78(10), 1793-1801.
  • Wang, C., et al. (2016). Synthesis and characterization of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main. RSC advances, 6(90), 87497-87506.
  • Lian, R., et al. (2021). Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents. Polymer Chemistry, 12(34), 4803-4811.
  • Ali, Q., Shah, M. R., & Ng, S. W. (2010). 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1620.
  • Al-Azzawi, A. M., & Hassan, A. S. (2022). "SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYESTERS DERIVED FROM 4-(NAPHTHALEN-8-YLAMINO) BENZENE-2,4-DIOL". International Journal of Chemistry Research, 13(2), 1-10.
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Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents, Schiff bases represent a compelling class of compounds. Their synthetic accessibility, structural versatility, and broad spectrum of biological activities have positioned them as promising scaffolds in drug discovery.[1] This guide provides a comparative analysis of the antimicrobial activity of structurally related Schiff bases, grounded in experimental data. We will explore the causal relationships between chemical structure and biological function, detail the methodologies for their synthesis and evaluation, and discuss their proposed mechanisms of action.

Introduction to Schiff Bases as Antimicrobial Agents

Schiff bases, characterized by the azomethine or imine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[2][3] This imine linkage is a key pharmacophore, and its electronic and steric properties can be readily tuned by modifying the precursor aldehyde and amine.[4] This tunability allows for the systematic investigation of structure-activity relationships (SAR), a cornerstone of rational drug design. The lipophilicity of Schiff bases, a critical factor for penetrating microbial cell membranes, can also be modulated through structural modifications.

Synthesis of a Representative Schiff Base Series

To objectively compare antimicrobial activity, a series of related Schiff bases were synthesized from a common amine precursor, p-aminophenol, and various substituted aldehydes. This approach ensures that variations in activity can be more directly attributed to the specific substituents on the aldehyde ring.

Experimental Protocol: General Synthesis of Schiff Bases (PC1-PC4)

A reliable and straightforward method for synthesizing Schiff bases involves the acid-catalyzed condensation of an aldehyde with a primary amine.[2]

Materials:

  • p-Aminophenol

  • Benzaldehyde (for PC1 )

  • Anisaldehyde (4-methoxybenzaldehyde) (for PC2 )

  • 4-Nitrobenzaldehyde (for PC3 )

  • Cinnamaldehyde (for PC4 )

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve an equimolar amount of p-aminophenol in ethanol in a round-bottom flask.

  • To this solution, add an equimolar amount of the respective aldehyde (benzaldehyde, anisaldehyde, 4-nitrobenzaldehyde, or cinnamaldehyde).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • The reaction mixture is then refluxed for a period of 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, allowing the Schiff base product to precipitate.

  • The solid product is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and then dried.

  • Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain a pure product.[2]

This synthetic approach provides the Schiff bases in high purity and yield, as confirmed by their sharp melting points and single spots on TLC plates.[2]

Comparative Antimicrobial Activity

The antimicrobial efficacy of the synthesized Schiff bases (PC1-PC4 ) was evaluated against a panel of clinically relevant microorganisms: Staphylococcus aureus (Gram-positive bacterium), Escherichia coli (Gram-negative bacterium), and Candida albicans (fungus). The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth, was determined using the broth microdilution method.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Schiff Bases PC1-PC4
Compound IDAldehyde PrecursorSubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
PC1 BenzaldehydeUnsubstituted62.562.5250
PC2 Anisaldehyde4-Methoxy (Electron-donating)62.525062.5
PC3 4-Nitrobenzaldehyde4-Nitro (Electron-withdrawing)62.5250125
PC4 CinnamaldehydeCinnamyl (Extended conjugation)>500 (Inactive)62.562.5

Data synthesized from Panda et al. (2024).[2][3]

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 allows for a clear analysis of how structural modifications influence antimicrobial activity.

  • Effect of Substituents on Antibacterial Activity :

    • The unsubstituted Schiff base PC1 demonstrates broad-spectrum activity against both S. aureus and E. coli with an MIC of 62.5 µg/mL.[2]

    • The introduction of an electron-donating methoxy group (PC2 ) or an electron-withdrawing nitro group (PC3 ) on the benzaldehyde ring diminishes the activity against the Gram-negative E. coli (MIC increases to 250 µg/mL).[2] However, the activity against the Gram-positive S. aureus remains unchanged.[2] This suggests that electronic effects on the phenyl ring play a significant role in the interaction with the outer membrane of Gram-negative bacteria.

    • The cinnamaldehyde derivative PC4 , with its extended π-conjugation, shows selective activity. While it is potent against E. coli, it is inactive against S. aureus.[2] This highlights that steric factors and overall molecular shape are also critical determinants of antibacterial action.

  • Effect of Substituents on Antifungal Activity :

    • Interestingly, the introduction of both the methoxy group (PC2 ) and the cinnamyl group (PC4 ) enhances the antifungal activity against C. albicans compared to the unsubstituted analog PC1 .[2] This indicates that different structural features may be required for optimal antifungal versus antibacterial activity.

The causality behind these observations likely lies in how these modifications affect the overall lipophilicity, electronic distribution, and steric fit of the molecules within their biological targets in the different microorganisms. For instance, the electron-withdrawing nitro group in PC3 might enhance the electrophilicity of the imine carbon, promoting interaction with nucleophilic residues in microbial enzymes.

Proposed Mechanism of Antimicrobial Action

The precise mechanism of action for Schiff bases is multifaceted and can vary between different compounds and microbial species. However, a prevailing theory centers on the reactivity of the azomethine group.

One proposed mechanism involves the inhibition of essential microbial enzymes. The Schiff base can form hydrogen bonds with the active sites of cellular enzymes, disrupting their normal function.[5] This can interfere with critical metabolic pathways necessary for microbial survival.

Another proposed mechanism is the disruption of the cell wall or membrane integrity. The lipophilic nature of many Schiff bases allows them to penetrate the microbial cell membrane. Once inside, they can alter the membrane potential and permeability, leading to leakage of essential cellular components and ultimately cell death.

The chelation of metal ions essential for microbial growth is another potential mechanism. Some Schiff bases can act as ligands, binding to metal ions like iron, copper, and zinc that are vital cofactors for many microbial enzymes. By sequestering these ions, the Schiff bases can effectively starve the microbes of these essential nutrients.

Caption: Proposed mechanisms of antimicrobial action for Schiff bases.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial activity data, standardized protocols must be followed. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a self-validating system when appropriate controls are included.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard)

  • Schiff base stock solutions (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with solvent)

  • Sterility control (broth only)

Workflow:

  • Preparation of Dilution Series: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. In the first column of wells, add 100 µL of the 2x final concentration of the Schiff base stock solution. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This creates a range of decreasing concentrations of the Schiff base.

  • Inoculation: a. Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. b. Dilute this standardized suspension in broth to achieve the final desired inoculum concentration (typically ~5 x 10^5 CFU/mL). c. Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no Schiff base.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Positive Control: A dilution series of a standard antibiotic.

    • Solvent Control: Wells with the highest concentration of the solvent used to dissolve the Schiff bases to ensure it has no antimicrobial activity on its own.

  • Incubation: a. Cover the plates and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading and Interpretation: a. The MIC is determined as the lowest concentration of the Schiff base at which there is no visible growth (i.e., the well is clear).

Sources

A Senior Application Scientist's Guide to the Rigorous Validation of X-ray Diffraction Data for 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Image – The Imperative of Data Validation in Crystallography

The determination of the three-dimensional atomic structure of a molecule through single-crystal X-ray diffraction is a cornerstone of modern chemical and pharmaceutical sciences. For a molecule such as 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde, a versatile building block in supramolecular chemistry and materials science, an accurate crystal structure provides invaluable insights into its conformation, packing, and potential intermolecular interactions. However, the generation of a crystallographic model is not the endpoint of the experiment; it is the beginning of a critical validation process. This guide provides a comprehensive framework for the rigorous validation of the existing X-ray diffraction data for this compound, moving beyond a superficial assessment to a deep, evidence-based confirmation of the structural model. We will delve into the key quality metrics, the logic behind their interpretation, and a comparison with complementary analytical techniques to establish a holistic and trustworthy structural assignment.

I. Primary Validation: Interrogating the Crystallographic Data

The foundation of a reliable crystal structure lies in the quality of the diffraction data and the subsequent refinement process. The crystallographic data for this compound reveals a monoclinic crystal system with the space group P2₁/n. A meticulous validation of this reported structure is paramount.

A. Key Quality Indicators and Their Interpretation

A robust validation of the crystal structure of this compound hinges on a critical assessment of several key parameters. The following table summarizes the reported data and the acceptable ranges for these crucial metrics.

Parameter Reported Value for this compound Acceptable Range/Ideal Value Significance
Crystal System MonoclinicN/ADescribes the basic shape of the unit cell.
Space Group P2₁/nN/ADefines the symmetry elements within the unit cell.
a (Å) 15.3323 (15)N/AUnit cell dimension.
b (Å) 4.6173 (5)N/AUnit cell dimension.
c (Å) 20.2800 (19)N/AUnit cell dimension.
β (°) 104.783 (1)N/AUnit cell angle.
V (ų) 1388.2 (2)N/AVolume of the unit cell.
Z 4N/ANumber of molecules in the unit cell.
R_int_ 0.027< 0.05 for high-quality dataA measure of the consistency of symmetry-equivalent reflections.
R1 [I > 2σ(I)] 0.039< 0.05 for a well-refined structureThe residual factor, indicating the agreement between the observed and calculated structure factors.
wR2 (all data) 0.106< 0.15 for a good refinementThe weighted residual factor, a more comprehensive measure of the goodness of fit.
Goodness-of-Fit (S) 1.03Close to 1.0Indicates that the model accurately fits the data.
Δρ_max_ / Δρ_min_ (e Å⁻³) 0.25 / -0.22Close to zeroThe maximum and minimum residual electron density, which should be minimal and not located near atoms.

The reported R1 factor of 0.039 is well within the acceptable range for a high-quality structure determination, suggesting a good agreement between the experimental data and the refined model.[1] Similarly, the wR2 value of 0.106 and a Goodness-of-Fit of 1.03 further substantiate the reliability of the refinement.[1] The low residual electron density peaks indicate that the atomic model accounts for nearly all of the electron density in the crystal.

B. The checkCIF Procedure: An Automated and Essential Validation Step

The International Union of Crystallography (IUCr) has established a crucial validation tool known as checkCIF.[2][3] This automated procedure scrutinizes the Crystallographic Information File (CIF) for completeness, consistency, and potential issues.[4][5] It generates a report with ALERTS classified by severity (A, B, C, G) that highlight areas requiring attention. For the data of this compound, a checkCIF report should be generated and carefully examined. The absence of serious (Type A or B) ALERTS would provide strong evidence for the validity of the structure. The PLATON program is an integral part of the checkCIF utility and offers a suite of tools for in-depth geometric analysis and validation.[6][7]

Experimental Protocol: Performing a checkCIF Validation
  • Obtain the CIF: Download the Crystallographic Information File for this compound from a reputable database such as the Cambridge Structural Database (CSD).[8]

  • Access the IUCr checkCIF Server: Navigate to the IUCr's online checkCIF service.

  • Upload the CIF: Submit the CIF for analysis.

  • Review the Report: Carefully analyze the generated validation report, paying close attention to any ALERTS. Address or provide explanations for any identified issues.

cluster_0 checkCIF Validation Workflow Obtain CIF Obtain CIF Upload to IUCr Server Upload to IUCr Server Obtain CIF->Upload to IUCr Server Generate Report Generate Report Upload to IUCr Server->Generate Report Review ALERTS Review ALERTS Generate Report->Review ALERTS cluster_1 Multi-Technique Validation Approach XRD Structure XRD Structure NMR Spectroscopy NMR Spectroscopy XRD Structure->NMR Spectroscopy Connectivity & Conformation Mass Spectrometry Mass Spectrometry XRD Structure->Mass Spectrometry Molecular Formula Thermal Analysis Thermal Analysis XRD Structure->Thermal Analysis Purity & Thermal Stability

Sources

A Senior Application Scientist's Guide to Metal-Organic Frameworks (MOFs): A Comparative Analysis of Aromatic Dialdehyde Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Aromatic Dialdehydes in MOF Design

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, constructed from metal ions or clusters linked by organic molecules to form highly porous, crystalline structures. The choice of the organic linker is paramount, as its geometry, length, and functionality dictate the MOF's topology, pore environment, and ultimate performance. While dicarboxylates have historically dominated MOF synthesis, aromatic dialdehydes are emerging as exceptionally versatile building blocks due to the unique reactivity of the aldehyde moiety.

This guide provides an in-depth comparison of MOFs synthesized using different aromatic dialdehydes. We will explore how linker isomerism and functionalization are not mere structural tweaks but deliberate design choices that profoundly impact performance in catalysis, gas separation, and drug delivery. The utility of aromatic dialdehydes stems from two primary synthetic pathways:

  • Direct Synthesis via Condensation: Aromatic dialdehydes readily react with primary amines through Schiff base condensation to form robust, crystalline frameworks featuring imine (C=N) linkages.[1][2] This approach is fundamental to creating a vast library of materials, including many Covalent Organic Frameworks (COFs), with tunable electronic and catalytic properties.[3][4]

  • Post-Synthetic Modification (PSM): MOFs can be constructed using carboxylate linkers that also bear aldehyde groups. These "aldehyde-tagged" MOFs serve as a robust scaffold whose pores can be chemically altered after synthesis.[5][6] This allows for the introduction of complex functionalities that would not survive the initial solvothermal synthesis conditions, opening a gateway to highly tailored materials.[7]

This guide will dissect the causal relationships between the choice of aromatic dialdehyde and the resulting MOF's functional capabilities, supported by experimental data and protocols.

The Influence of Linker Isomerism on Framework Topology and Porosity

The seemingly subtle change in the position of aldehyde groups on an aromatic ring is a powerful tool for controlling the final three-dimensional structure of a MOF. The geometry of the linker acts as a blueprint for the network's topology. We will compare the two most common isomers of benzenedialdehyde: terephthalaldehyde (para-substituted) and isophthalaldehyde (meta-substituted).

Terephthalaldehyde (1,4-Benzenedialdehyde): The Linear Blueprint Terephthalaldehyde is a linear, rigid linker. When reacted with other linear building blocks (e.g., linear diamines), it promotes the formation of extended, non-interpenetrated structures, often leading to large, open channels and high surface areas. This linear geometry is ideal for creating frameworks where accessibility to the porous interior is critical.

Isophthalaldehyde (1,3-Benzenedialdehyde): The Angular Architect In contrast, isophthalaldehyde possesses an angular geometry (120° between the aldehyde groups). This inherent bend directs the framework's growth in multiple directions, often leading to more complex, three-dimensional topologies. However, this angularity can also promote interpenetration, where multiple independent frameworks grow through one another. While this can reduce the accessible pore volume, it can also enhance structural stability and create unique pore shapes for selective molecular recognition. The use of angular linkers to generate polymorphous MOFs, where the same components form different structures under varying conditions, highlights the subtle yet powerful influence of linker geometry.[8][9]

G cluster_0 Linear Linker (Terephthalaldehyde) cluster_1 Angular Linker (Isophthalaldehyde) Metal1 Metal Node Metal2 Metal Node Metal1->Metal2 Linker Metal3 Metal Node Metal1->Metal3 Metal4 Metal Node Metal2->Metal4 Metal3->Metal4 Linker Linker1 <--CHO --- CHO--> Result1 Predictable, Open 2D/3D Lattices High Surface Area Linker1->Result1 Linker2 <--CHO --- CHO--> MetalA Metal Node MetalB Metal Node MetalA->MetalB Linker MetalC Metal Node MetalA->MetalC Linker LinkerA CHO  | -- --CHO Result2 Complex, Interpenetrated 3D Networks Tailored Pore Shapes LinkerA->Result2

Caption: Impact of dialdehyde linker geometry on resulting MOF topology.

Functional Groups: Tuning the Pore's Chemical Environment

Introducing functional groups onto the aromatic dialdehyde linker is a primary strategy for fine-tuning the MOF's chemical properties without altering its underlying topology. These groups can modify the framework's hydrophilicity, introduce catalytic sites, and enhance selectivity in molecular adsorption.[10]

  • Hydroxyl (-OH) Groups: Linkers like 2,5-dihydroxyterephthalaldehyde introduce hydrogen-bonding capabilities and redox activity. The hydroxyl groups can act as proton donors or acceptors and can chelate with metal ions, influencing the electronic structure and creating specific binding sites for guest molecules like CO2.

  • Amino (-NH₂) Groups: The basicity of the amino group makes it an excellent docking site for acidic molecules, significantly enhancing CO₂ adsorption selectivity.[10] Furthermore, the amine is a versatile chemical handle for post-synthetic modification, allowing for the covalent attachment of more complex molecules.[11][12]

  • Electron-Withdrawing/Donating Groups: Groups like nitro (-NO₂) or methoxy (-OCH₃) alter the electronic properties of the linker.[13][14] This can influence the MOF's performance in applications like photocatalysis, where charge separation and transfer are key, or in catalysis, by modifying the acidity/basicity of nearby active sites.[15]

The strategic placement of these functional groups allows for the rational design of MOFs with pre-programmed properties, moving beyond simple porosity to advanced functionality.

Performance Comparison in Key Applications

The choice of aromatic dialdehyde linker directly translates to measurable differences in performance. Here, we compare their impact across catalysis, gas adsorption, and their potential in drug delivery.

Catalysis

Dialdehyde-based MOFs offer several advantages in heterogeneous catalysis.

  • Imine-Linked Frameworks: The nitrogen atom in the imine bond (C=N) can act as a Lewis base, catalyzing a range of organic reactions. The activity can be further tuned by the electronic properties of the aldehyde precursor. For example, an electron-donating group on the dialdehyde can enhance the basicity of the imine nitrogen, potentially increasing catalytic turnover. These frameworks have shown significant activity for reactions like CO₂ cycloaddition.[16]

  • Post-Synthetically Modified Catalysts: Aldehyde-tagged MOFs are powerful platforms for catalyst engineering. Chiral amines can be grafted onto the aldehyde groups to create enantioselective catalysts.[5][6] Organometallic catalysts can be anchored within the pores, combining the high surface area of the MOF with the specific reactivity of a homogeneous catalyst.

Gas Adsorption and Separation

The performance of MOFs in gas adsorption is governed by surface area, pore size, and the chemical affinity between the framework and the gas molecule. The dialdehyde linker is critical in defining all three.

  • Pore Tuning: As discussed, linker isomerism (linear vs. angular) controls the pore architecture. Functional groups then decorate the pore walls.

  • Enhanced Selectivity: Functional groups that have a specific affinity for a target gas molecule dramatically improve selectivity. For instance, the introduction of amino groups onto linkers is a well-established strategy to improve CO₂ capture. The basic amine sites interact favorably with the acidic CO₂ molecule, leading to higher uptake capacity and greater selectivity over other gases like N₂ or CH₄.[10][13][17]

Table 1: Comparative Performance Data of Functionalized MOFs

MOF DerivativeLinker Functional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g at 1 bar, 298 K)Key Performance InsightReference
MOF-205Naphthalene dicarboxylate (unfunctionalized)4460~1.5High surface area provides a baseline for comparison.[13]
MOF-205-NH₂Amino (-NH₂)4330~2.2The amino group significantly enhances CO₂ uptake with only a minor reduction in surface area.[13]
MOF-205-NO₂Nitro (-NO₂)3980~1.8The electron-withdrawing nitro group offers a modest increase in CO₂ uptake compared to the parent MOF.[13]
MOF-205-OBnBenzyloxy (-OBn)3470~2.5Bulky functional groups can enhance selectivity despite a significant reduction in surface area.[13]

Note: Data is synthesized from studies on functionalized dicarboxylate linkers, as directly comparable data for a series of dialdehyde-based MOFs is sparse. The principles of functional group impact remain directly applicable.

Drug Delivery Systems

The tailorable nature of MOFs makes them promising candidates for drug delivery.[18] Aromatic dialdehydes contribute to this application primarily through post-synthetic modification.

  • Covalent Drug Attachment: Drugs containing amine groups can be covalently attached to aldehyde-tagged MOFs via imine bond formation. This provides a stable linkage that can be designed to cleave under specific physiological conditions (e.g., the lower pH of a tumor microenvironment), leading to targeted drug release.

  • Surface Functionalization: The external surface of an aldehyde-tagged MOF can be modified with biocompatible polymers or targeting ligands (e.g., folic acid). This can improve the MOF's stability in biological fluids, reduce premature drug leakage, and actively target specific cells or tissues.[5]

Experimental Protocols

To ensure scientific integrity, the following are detailed, self-validating protocols for the synthesis and modification of dialdehyde-based frameworks.

Protocol 1: Synthesis of an Imine-Linked Framework via Schiff Base Condensation

This protocol describes the synthesis of a crystalline framework from terephthalaldehyde and p-phenylenediamine.

Methodology:

  • Preparation: In a 20 mL glass vial, dissolve 0.5 mmol of terephthalaldehyde in 5 mL of a 1:1 mixture of mesitylene and dioxane.

  • Addition of Amine: In a separate vial, dissolve 0.5 mmol of p-phenylenediamine in the same solvent mixture. Add this solution to the terephthalaldehyde solution.

  • Catalyst Addition: Add 0.5 mL of 6M aqueous acetic acid to the reaction mixture. The acid catalyzes the imine bond formation and promotes crystallization.

  • Solvothermal Reaction: Cap the vial tightly and place it in a preheated oven at 120 °C for 72 hours.

  • Isolation: After cooling to room temperature, a crystalline powder will have formed. Isolate the solid by vacuum filtration.

  • Washing: Wash the product thoroughly with anhydrous acetone (3 x 10 mL) to remove unreacted monomers and solvent.

  • Activation: Activate the material by solvent-exchanging with acetone for 24 hours, then dry under high vacuum at 150 °C for 12 hours to evacuate the pores.

  • Validation: Confirm crystallinity and phase purity using Powder X-ray Diffraction (PXRD). Confirm imine bond formation using Fourier-Transform Infrared (FT-IR) spectroscopy by observing the disappearance of the C=O (aldehyde) and N-H (amine) stretches and the appearance of the C=N (imine) stretch (~1620 cm⁻¹). Determine the surface area via Brunauer-Emmett-Teller (BET) analysis from a N₂ isotherm at 77 K.

Protocol 2: Post-Synthetic Modification of an Aldehyde-Tagged MOF

This protocol describes the functionalization of a pre-synthesized MOF containing aldehyde groups (e.g., [Zn₄O(bpdc-CHO)₃]) with a primary amine.[11]

G cluster_workflow PSM Experimental Workflow cluster_validation Isolation & Validation start Synthesize & Activate Aldehyde-Tagged MOF immerse Immerse activated MOF in anhydrous solvent (e.g., CH₂Cl₂) start->immerse add_reagent Add excess amine reagent (e.g., 2,4-dinitrophenylhydrazine) immerse->add_reagent react Heat reaction mixture (e.g., 60 °C for 24h) under inert atmosphere add_reagent->react filter Filter & wash MOF with fresh solvent react->filter dry Dry under vacuum filter->dry ftir FT-IR Spectroscopy: Confirm imine formation dry->ftir nmr ¹H NMR (digested MOF): Quantify conversion ftir->nmr

Caption: Workflow for post-synthetic modification of an aldehyde-tagged MOF.

Methodology:

  • Preparation: Suspend 100 mg of the activated aldehyde-tagged MOF in 10 mL of an anhydrous solvent (e.g., dichloromethane) in a sealed vial.

  • Reagent Addition: Add a 10-fold molar excess of the desired primary amine (relative to the number of aldehyde sites in the MOF).

  • Reaction: Seal the vial and heat at a moderate temperature (e.g., 60 °C) for 24-48 hours. The mild conditions are chosen to preserve the MOF's framework integrity.

  • Isolation and Washing: Cool the reaction to room temperature. Isolate the solid MOF by centrifugation or filtration. Wash extensively with fresh solvent to remove all unreacted amine. A Soxhlet extraction may be required for complete removal.

  • Drying: Dry the modified MOF under high vacuum.

  • Validation: Successful modification is confirmed by multiple techniques. FT-IR spectroscopy will show the appearance of the new imine C=N bond. To quantify the degree of conversion, a sample of the MOF can be digested in an acidic solution (e.g., D₂SO₄/DMSO-d₆) and analyzed by ¹H NMR spectroscopy to compare the integration of signals from modified and unmodified linkers.[11] The retention of crystallinity should be confirmed by PXRD.

Conclusion and Future Outlook

Aromatic dialdehydes are not merely alternative linkers but a strategic platform for the design of advanced functional MOFs. The choice of isomer dictates the framework's architecture, while the incorporation of functional groups tunes the chemical environment of the pores with precision. The unique reactivity of the aldehyde group, enabling both direct synthesis of imine-linked frameworks and post-synthetic modification of tagged scaffolds, provides an unparalleled level of control over the final material's properties.

This guide has demonstrated that by understanding the causal links between linker structure and MOF performance, researchers can move towards the rational design of materials tailored for specific, high-performance applications in catalysis, separations, and medicine. The future of this field lies in the development of increasingly complex, multifunctional dialdehyde linkers and the exploration of tandem post-synthetic modifications to create hierarchical materials with multiple, cooperative functionalities within a single, stable framework.

References

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  • Macreadie, L. K., et al. (2021). Exploring the effect of bulky 3D-linkers on MOF host-guest interactions. ACS Applied Materials & Interfaces. Available at: [Link]

  • Madrigal-Linares, D., et al. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science. Available at: [Link]

  • Garibay, S. J., & Cohen, S. M. (2010). Post-synthetic modification of the metal–organic framework compound UiO-66. Chemical Communications. Available at: [Link]

  • Chen, F., et al. (2018). A pair of polymorphous metal–organic frameworks based on an angular diisophthalate linker: synthesis, characterization and gas adsorption properties. Dalton Transactions. Available at: [Link]

  • Wang, Z. (2013). Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. University of Illinois Urbana-Champaign. Available at: [Link]

  • Boruah, P. K., et al. (2021). Terephthalate and trimesate metal–organic frameworks of Mn, Co, and Ni: exploring photostability by spectroscopy. RSC Advances. Available at: [Link]

  • Mitu, L., et al. (2019). Synthesis of Two Mononuclear Schiff Base Metal (M = Fe, Cu) Complexes: MOF Structure, Dye Degradation, H2O2 Sensing, and DNA Binding Property. ACS Omega. Available at: [Link]

  • Wang, Y., et al. (2023). Imine bond-directed assembly of polyoxometalate-based metal–organic frameworks. Dalton Transactions. Available at: [Link]

  • Parks, C. M., et al. (2023). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.gov. Available at: [Link]

  • Bloch, E. D., et al. (2014). Gas adsorption properties of highly porous metal-organic frameworks containing functionalized naphthalene dicarboxylate linkers. PubMed. Available at: [Link]

  • Liu, X., et al. (2021). Imine and imine-derived linkages in two-dimensional covalent organic frameworks. Nanyang Technological University. Available at: [Link]

  • Odu, C. O., et al. (2023). SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION. Journal of Chemical Society of Nigeria. Available at: [Link]

  • Zhang, Y., et al. (2023). Facile Transformation of Imine Linkages and Functionalization of Aldehyde in the Covalent Organic Frameworks for Stable and Enhanced Photocatalytic Hydrogen Peroxide Production. Northeastern University Repository. Available at: [Link]

  • Li, Y., et al. (2024). Enhancing Photocatalytic Performance of Imine-Linked Covalent Organic Frameworks (COFs) through Grafting Methoxyl Groups. PubMed. Available at: [Link]

  • Li, Y., et al. (2024). Enhancing Photocatalytic Performance of Imine-Linked Covalent Organic Frameworks (COFs) through Grafting Methoxyl Groups. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2012). Adsorption mechanism of CO2 on linkers of metal organic frameworks. ResearchGate. Available at: [Link]

  • Bloch, E. D., et al. (2015). Gas adsorption properties of highly porous metal-organic frameworks containing functionalized naphthalene dicarboxylate linkers. ResearchGate. Available at: [Link]

  • Arifuzzaman, M., et al. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Scientific Research Publishing. Available at: [Link]

  • Argent, S. P., et al. (2022). Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. R Discovery. Available at: [Link]

  • Wang, J., et al. (2021). A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. ResearchGate. Available at: [Link]

  • Gonçalves, J. M. R., et al. (2024). A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles with Dye Adsorption for Application in Experimental Chemistry Classes. ResearchGate. Available at: [Link]

  • Gonçalves, J. M. R., et al. (2025). A synthesis of metal–organic frameworks using terephthalic acid obtained from PET bottles with dye adsorption for application in experimental chemistry classes. ResearchGate. Available at: [Link]

  • Strem Chemicals. (2025). MOF Linkers with Carboxylic Acid Donor Ligands. Ascensus Specialties. Available at: [Link]

  • Gaggioli, C. A., et al. (2019). Computational Design of Functionalized Metal–Organic Framework Nodes for Catalysis. PubMed Central. Available at: [Link]

  • Borovinskaya, E., et al. (2019). Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. National Institutes of Health. Available at: [Link]

  • Ujam, O. T., et al. (2012). SYNTHESES AND APPLICATIONS OF METAL-ORGANIC FRAMEWORKS MATERIALS : A REVIEW. TSI Journals. Available at: [Link]

  • Szczęśniak, B., et al. (2016). Performance comparison of MOF and other sorbent materials in removing key odorants emitted from pigpen slurry. PubMed Central. Available at: [Link]

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A Comparative Guide to the Biological Activity of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological potential of derivatives stemming from the 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current findings on their antimicrobial, antioxidant, and cytotoxic activities. We delve into structure-activity relationships, compare performance against established standards, and provide detailed experimental methodologies to support further investigation.

Introduction to the Bis-Benzaldehyde Scaffold

The core structure, this compound, is a unique V-shaped molecule featuring two reactive aldehyde groups linked by a flexible three-carbon ether chain.[1] This bifunctional nature makes it an ideal platform for synthesizing symmetrical derivatives, most notably bis-Schiff bases, through condensation with primary amines.[2][3] The resulting imine (-C=N-) linkages, combined with the aromatic rings, create a conjugated system that is frequently associated with a wide spectrum of biological activities.[4] The flexibility of the propane linker allows the two aromatic ends of the molecule to orient themselves for optimal interaction with biological targets like proteins and nucleic acids.[5] This guide focuses on comparing the most promising biological activities reported for these derivatives.

Comparative Analysis of Biological Activities

The primary derivatives explored in the literature are bis-Schiff bases. Their biological potential is significantly influenced by the nature of the amine used for condensation and subsequent chelation with metal ions.

Antimicrobial Activity

Derivatives of the core scaffold, particularly their Schiff base forms, have demonstrated notable antimicrobial properties. The imine group is a critical pharmacophore that is often implicated in the mechanism of action, which may involve disrupting cell wall synthesis or inhibiting essential enzymes.

Comparison with Alternatives: The antimicrobial efficacy of these compounds is often compared to standard antibiotics. While direct MIC data for Schiff bases of this compound is not abundant in the specific literature retrieved, data from closely related structures provide a strong basis for comparison. For instance, bis-Schiff bases derived from propane-1,3-diamine and various substituted benzaldehydes show inhibitory activity in the range of 12.5-200 µg/mL against common pathogens.[4] Another study on Schiff bases derived from a different diamine (3,3′-diaminodipropylamine) reported significant anticandidal activity with a Minimum Inhibitory Concentration (MIC) of 24 μg/ml.[2]

Table 1: Representative Antimicrobial Activity of Structurally Related Bis-Schiff Bases

Compound TypeTest OrganismActivity (MIC, µg/mL)Reference CompoundActivity (MIC, µg/mL)
Halogenated Benzaldehyde Bis-Schiff BaseStaphylococcus aureus12.5 - 200KanamycinNot specified
Halogenated Benzaldehyde Bis-Schiff BaseEscherichia coli12.5 - 200KanamycinNot specified
Substituted Benzaldehyde Schiff BaseCandida albicans24NystatinNot specified

Note: Data is for structurally similar compounds to indicate the potential of the target class.

A crucial insight from multiple studies is that the biological activity of Schiff bases is often significantly enhanced upon chelation with metal ions (e.g., Fe(II), Co(II), Ni(II), Cu(II)).[3] This suggests that the Schiff bases act as ligands, and the resulting metal complexes are the more potent bioactive agents.

Anticancer (Cytotoxic) Activity

While direct cytotoxic screening of this compound derivatives was not found, the broader class of bis-chalcones and bis-Schiff bases, which share significant structural similarity, are potent anticancer agents.[6][7] These compounds often induce apoptosis (programmed cell death) and can arrest the cell cycle in cancer cells.[6]

Comparison with Alternatives: The performance of these related compounds is often benchmarked against established chemotherapeutic drugs like Doxorubicin or Cisplatin. As shown in the table below, certain bis-chalcone derivatives exhibit IC50 values in the low micromolar range, making them compelling candidates for further development.[6]

Table 2: Representative Cytotoxic Activity (IC50) of Structurally Related Bis-Chalcones

Compound ClassCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Thiophene-containing bis-chalcone (5b)MCF-7 (Breast)4.05 ± 0.96Doxorubicin16.2 µg/mL[8]
Thiophene-containing bis-chalcone (5a)MCF-7 (Breast)7.87 ± 2.54Doxorubicin16.2 µg/mL[8]
Thiophene-containing bis-chalcone (9a)HCT116 (Colon)17.14 ± 0.66CisplatinNot specified
Thiophene-containing bis-chalcone (5a)HCT116 (Colon)18.10 ± 2.51CisplatinNot specified
Bispidine Derivative (4e)HepG2 (Liver)< 25 µMDoxorubicinNot specified

Note: Data is for structurally similar compounds to indicate the potential of the target class.[6][9]

The mechanism for related compounds involves the induction of apoptosis through the upregulation of pro-apoptotic genes and caspase proteins (-3 and -9), highlighting a targeted effect on cancer cell machinery.[6]

Antioxidant Activity

The phenolic ether linkages and the potential for extended conjugation in the derivatives suggest inherent antioxidant capabilities.[5] Antioxidants neutralize harmful reactive oxygen species (ROS), and compounds with this property are valuable for mitigating oxidative stress-related diseases.[10]

Comparison with Alternatives: The antioxidant potential is typically measured against standards like Ascorbic Acid or Trolox using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.[10][11] Studies on propanehydrazide derivatives and amine derivatives of dibenzal-acetone show that synthetic compounds can exhibit antioxidant activity significantly higher than these standards.[10] For example, some derivatives were found to be approximately 1.4 times more active than ascorbic acid.[10]

Table 3: Representative Antioxidant Activity (IC50) of Structurally Related Compounds

Compound ClassAssayIC50 (µM)Reference CompoundIC50 (µM)
Amine Derivative of Dibenzal-acetoneABTS5.82Trolox8.69
Propanamide DerivativeDPPH~1.4x > Ascorbic AcidAscorbic AcidBaseline
Propanehydrazide DerivativeDPPH~1.4x > Ascorbic AcidAscorbic AcidBaseline

Note: Data is for structurally similar compounds to indicate the potential of the target class.[10][12]

Structure-Activity Relationship (SAR) Insights

Based on data from related compounds, several SAR trends can be inferred:

  • For Antimicrobial Activity: The presence of electron-withdrawing groups (e.g., halogens) and hydroxyl (-OH) groups on the benzaldehyde rings tends to enhance antimicrobial effects.[4] Furthermore, the formation of metal complexes from Schiff base ligands consistently increases potency compared to the free ligand.[3]

  • For Anticancer Activity: The specific substituents on the aromatic rings and the type of heterocyclic moiety incorporated (e.g., thiophene) play a critical role in cytotoxic potency and selectivity against different cancer cell lines.[6]

  • For Antioxidant Activity: The ability to donate a hydrogen atom or electron is key. The presence of electron-donating groups or moieties that stabilize the resulting radical (like naphthalene) can significantly boost antioxidant capacity.[10]

Key Experimental Methodologies

To ensure reproducibility and validity, the following detailed protocols for key biological assays are provided. The inclusion of positive and negative controls is critical for self-validating results.

Synthesis and Screening Workflow

The general process for evaluating these derivatives follows a logical progression from chemical synthesis to biological testing.

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase S1 Synthesis of Core This compound S2 Condensation Reaction with Primary Amines S1->S2 S3 Purification & Characterization (NMR, IR, Mass Spec) S2->S3 B1 Primary Screening (e.g., Antimicrobial Zone of Inhibition) S3->B1 Test Derivatives B2 Quantitative Assays (MIC, IC50 Determination) B1->B2 B3 Mechanism of Action Studies (e.g., Apoptosis Assay) B2->B3

Caption: General workflow from synthesis to biological evaluation.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit visible microbial growth.[13]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Prepare appropriate microbial growth broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[13]

    • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.[14]

  • Plate Setup (96-well plate):

    • Dispense 100 µL of broth into all wells.

    • Add 100 µL of the stock compound solution to the first column of wells, creating a 2x starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[15]

  • Controls:

    • Positive Control (Growth): Column 11 receives 100 µL of broth and the microbial inoculum, but no compound.

    • Negative Control (Sterility): Column 12 receives 200 µL of broth only.

    • Reference Drug: A separate row should be run with a standard antibiotic (e.g., Kanamycin) following the same dilution scheme.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well (except the negative control) to achieve a final concentration of ~5 x 10^5 CFU/mL.[16]

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[13]

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[17]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Replace the old medium with 100 µL of the medium containing the test compound at various concentrations.

  • Controls:

    • Untreated Control: Cells treated with fresh medium only.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound.

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

  • Incubation and Assay:

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.[19]

  • Data Analysis:

    • Shake the plate for 15 minutes and measure the absorbance at ~570 nm.[17]

    • Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Proposed Mechanism of Action for Anticancer Activity

Based on studies of similar bis-chalcone and Schiff base structures, a primary mechanism of anticancer activity is the induction of apoptosis.

G Compound Bis-Schiff Base Derivative Mitochondria Mitochondrial Stress Compound->Mitochondria CellCycle Cell Cycle Arrest (e.g., at G2/M Phase) Compound->CellCycle Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis CellCycle->Apoptosis

Caption: Proposed apoptotic pathway induced by derivatives.

This pathway involves triggering mitochondrial stress, which leads to the activation of an initiator caspase (Caspase-9). This, in turn, activates an executioner caspase (Caspase-3), which orchestrates the dismantling of the cell, leading to apoptosis.[6] Concurrently, these compounds can halt the cell division cycle, preventing the proliferation of cancer cells.[6]

Conclusion and Future Perspectives

Derivatives of this compound, particularly bis-Schiff bases and their metal complexes, represent a promising and versatile scaffold for drug discovery. The comparative analysis of related structures strongly suggests their potential as effective antimicrobial, antioxidant, and anticancer agents.

Future research should focus on:

  • Systematic Synthesis: Creating a library of derivatives by varying the amine component to fine-tune biological activity and establish a clear SAR.

  • Quantitative Screening: Performing direct, quantitative biological assays (MIC, IC50) on this new library against a broad panel of microbial strains and cancer cell lines.

  • Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

  • In Vivo Evaluation: Advancing lead candidates to preclinical animal models to assess their efficacy and safety profiles.

The methodologies and comparative data presented in this guide provide a solid foundation for researchers to build upon, accelerating the exploration of this valuable chemical scaffold.

References

A Comparative Guide to Dialdehyde Crosslinking Efficiency in Hydrogels for Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers and professionals in drug development and tissue engineering, the choice of a crosslinking agent is a pivotal decision in the design of hydrogels. The crosslinking efficiency of a dialdehyde directly dictates the resulting hydrogel's mechanical properties, degradation kinetics, and biocompatibility – all critical parameters for in vivo performance. This guide provides an in-depth, objective comparison of common and emerging dialdehyde crosslinkers, supported by experimental data, to empower informed selection for your specific application.

The Central Role of the Crosslinker: Beyond a Simple Link

Dialdehyde crosslinkers form covalent bonds with functional groups on polymer chains, most commonly primary amines (e.g., in gelatin, chitosan) and hydroxyl groups (e.g., in polyvinyl alcohol), to create a three-dimensional hydrogel network.[1][2] The efficiency of this reaction influences everything from the gel's stiffness to its potential cytotoxicity. While glutaraldehyde has historically been a popular choice due to its high reactivity, concerns over its safety have spurred the investigation of alternatives.[1][3][4] This guide will delve into the comparative performance of glutaraldehyde, glyoxal, and macromolecular dialdehydes derived from polysaccharides.

Comparative Analysis of Dialdehyde Crosslinkers

The selection of a dialdehyde crosslinker should be a data-driven process. The following sections and data tables summarize key performance indicators for glutaraldehyde, glyoxal, and dialdehyde polysaccharides.

Mechanism of Action: The Schiff Base Reaction

The primary crosslinking mechanism for dialdehydes with amine-containing polymers is the formation of a Schiff base. This reaction involves the nucleophilic attack of the polymer's primary amine group on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine bond.

Caption: Schiff base formation between a polymer's amine group and a dialdehyde.

Performance Metrics: A Head-to-Head Comparison

The following table provides a comparative overview of key performance metrics for different dialdehyde crosslinkers based on published experimental data.

Crosslinker Polymer System Concentration Mechanical Strength (Storage Modulus, G') Swelling Ratio (%) Cytotoxicity Reference
Glutaraldehyde Gelatin/PVA/Guar Gum-HighLower (inversely related to concentration)Significant cytotoxicity observed[1][4][5]
Glyoxal Chitosan/Collagen< 1 mM6-fold increase vs. uncrosslinked-Lower than glutaraldehyde[3]
Dialdehyde Starch (DAS) Gelatin-High (compressive stress up to 0.55 MPa)Increased with DAS concentrationLow[6][7]
Dialdehyde Cellulose (DAC) Polyvinyl Alcohol (PVA)-High, exceptional crosslinking potential-Low[2]
Alginate Dialdehyde (ADA) Alginate10% and 50% oxidationDependent on polymer densityDecreased with higher oxidation (more crosslinks)Low[8][9]

Note: The mechanical properties and swelling ratios of hydrogels are highly dependent on the specific polymer, its concentration, and the concentration of the crosslinking agent.[10] The data presented here are representative examples to illustrate comparative trends.

In-Depth Analysis of Crosslinker Performance

Glutaraldehyde: The High-Efficiency, High-Concern Standard

Glutaraldehyde is a highly efficient crosslinker, rapidly forming stable crosslinks with amine-containing polymers.[11][12] This high reactivity translates to hydrogels with excellent mechanical strength and thermal stability.[13][14] However, unreacted glutaraldehyde is cytotoxic, which raises significant concerns for biomedical applications.[13][15]

Glyoxal: A Less Toxic, Moderately Efficient Alternative

Glyoxal presents a more biocompatible alternative to glutaraldehyde, exhibiting lower cytotoxicity.[3] While it can effectively crosslink polymers like chitosan and collagen, its crosslinking efficiency is generally lower than that of glutaraldehyde.[16] This may result in hydrogels with comparatively lower mechanical strength, although a six-fold increase in stiffness has been reported for glyoxal-crosslinked chitosan/collagen gels compared to uncrosslinked controls.[3]

Macromolecular Dialdehydes: The Biocompatible and Tunable Future

Dialdehydes derived from polysaccharides, such as dialdehyde starch (DAS), dialdehyde cellulose (DAC), and alginate dialdehyde (ADA), are emerging as highly promising crosslinkers.[1][4][15] These macromolecular crosslinkers offer several advantages:

  • Biocompatibility: They are generally considered non-toxic and biodegradable.[15][17]

  • Tunable Properties: The degree of oxidation of the polysaccharide can be controlled, allowing for tunable crosslinking density and, consequently, tailored mechanical properties and degradation rates.[4][8]

  • Enhanced Mechanical Properties: In some systems, such as with dialdehyde starch, the synergistic physical and chemical crosslinking can lead to excellent mechanical properties, including high compressive stress and fatigue resistance.[6]

Studies have shown that the crosslinking effect of dialdehyde polysaccharides increases with their degree of oxidation.[4] Furthermore, hydrogels crosslinked with these agents have demonstrated excellent cytocompatibility and hemocompatibility.[1][4]

Experimental Protocols for Evaluating Crosslinking Efficiency

To objectively compare the efficiency of different dialdehydes, a standardized set of characterization techniques is essential.

Workflow for Hydrogel Preparation and Characterization

Hydrogel_Characterization_Workflow cluster_prep Hydrogel Preparation cluster_char Characterization Prep Polymer Dissolution & Crosslinker Addition Gelation Gelation (e.g., thermal, pH change) Prep->Gelation Swelling Swelling Ratio Measurement Gelation->Swelling Rheology Rheological Analysis (G', G'') Gelation->Rheology Mechanical Mechanical Testing (Compression/Tensile) Gelation->Mechanical Cytotoxicity Cytotoxicity Assay (e.g., MTT, Live/Dead) Gelation->Cytotoxicity

Sources

A Comparative Structural Analysis of 4,4'- vs. 2,2'-Substituted Dibenzaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the nuanced relationship between a molecule's three-dimensional structure and its properties is paramount. Dibenzaldehyde derivatives, forming the core of many complex chemical structures, present a compelling case study in how the seemingly minor change in substituent placement—from the 4,4'-positions to the 2,2'-positions—can dramatically alter molecular conformation and, consequently, physical and chemical behavior. This guide provides an in-depth comparison of these two isomeric classes, supported by experimental data and established analytical protocols, to inform rational design in your research endeavors.

The Decisive Role of Substituent Position: An Overview

The fundamental difference between 4,4'- and 2,2'-substituted dibenzaldehyde derivatives lies in the steric and electronic influence of the substituents on the rotation around the biphenyl C-C single bond. This rotation dictates the molecule's overall shape, from a relatively planar conformation to a highly twisted one.

  • 4,4'-Substituted Derivatives: With substituents positioned at the para positions, far from the inter-ring bond, steric hindrance is minimal. This allows for a greater degree of rotational freedom, and these molecules often adopt a more planar conformation to maximize π-conjugation between the two aromatic rings. However, even in the absence of bulky groups, a slight twist is often observed to alleviate repulsion between the ortho-hydrogen atoms.[1]

  • 2,2'-Substituted Derivatives: In stark contrast, substituents at the ortho positions introduce significant steric repulsion.[2] This steric clash forces the two phenyl rings to adopt a non-planar, twisted conformation to minimize these unfavorable interactions.[3] This restricted rotation can be so pronounced that it leads to a phenomenon known as atropisomerism , where the rotational barrier is high enough to allow for the isolation of individual, non-interconverting rotational isomers (rotamers) at room temperature.[4][5][6]

The following diagram illustrates the fundamental conformational difference between these two types of isomers.

Caption: Conformational differences in dibenzaldehyde derivatives.

Comparative Spectroscopic Analysis

Spectroscopic techniques are invaluable for elucidating the structural nuances between these isomers. The differences in their conformations give rise to distinct spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is particularly sensitive to the local electronic environment of atomic nuclei, making it a powerful tool for conformational analysis in solution.[1]

  • ¹H NMR: In 4,4'-derivatives, the aromatic protons typically appear as a set of well-defined multiplets in the aromatic region of the spectrum. For 2,2'-derivatives, the restricted rotation and resulting magnetic anisotropy can lead to more complex splitting patterns and a broader range of chemical shifts for the aromatic protons. The aldehyde protons in both isomers will appear as singlets in the downfield region (typically δ 9-10 ppm).

  • ¹³C NMR: The chemical shifts of the carbon atoms in the biphenyl core are also influenced by the dihedral angle between the rings. In the more planar 4,4'-isomers, increased conjugation can affect the electron density and thus the chemical shifts.

  • Variable Temperature (VT) NMR: For 2,2'-derivatives that exhibit atropisomerism, VT-NMR is a critical technique to determine the energy barrier to rotation.[7] By monitoring the coalescence of signals from the different rotamers as the temperature is increased, the Gibbs free energy of activation (ΔG‡) for the rotational process can be calculated.

Spectroscopic Feature 4,4'-Substituted Dibenzaldehyde 2,2'-Substituted Dibenzaldehyde Rationale
¹H NMR (Aromatic) Simpler, more defined multipletsMore complex splitting, broader chemical shift rangeFree rotation in 4,4'-isomers leads to averaged environments. Restricted rotation in 2,2'-isomers creates distinct magnetic environments.
VT-NMR Little to no change with temperatureSignal coalescence observedLow rotational barrier in 4,4'-isomers. High rotational barrier in 2,2'-isomers allows for the study of rotamer interconversion.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is highly dependent on the extent of π-conjugation.[8][9]

  • 4,4'-Substituted Derivatives: The near-planar conformation allows for effective overlap of the π-orbitals across the two phenyl rings. This extended conjugation results in a bathochromic (red) shift, meaning the molecule absorbs light at longer wavelengths (lower energy).

  • 2,2'-Substituted Derivatives: The significant twist between the phenyl rings disrupts π-conjugation. This leads to a hypsochromic (blue) shift, with the molecule absorbing light at shorter wavelengths (higher energy), often resembling the spectrum of two isolated substituted benzaldehyde molecules.

Isomer Type Typical λmax Effect Reason
4,4'-SubstitutedLonger WavelengthBathochromic ShiftExtended π-conjugation due to planarity.
2,2'-SubstitutedShorter WavelengthHypsochromic ShiftDisrupted π-conjugation due to twisting.
Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify functional groups.[9] While less sensitive to the overall molecular conformation compared to NMR and UV-Vis, subtle differences can be observed.

  • C=O Stretch: The stretching frequency of the aldehyde carbonyl group (typically 1680-1715 cm⁻¹) can be influenced by the electronic effects of the substituents and the degree of conjugation. In 4,4'-derivatives, enhanced conjugation may slightly lower the C=O stretching frequency compared to their 2,2'-counterparts.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography provides unambiguous, high-resolution data on the atomic arrangement in the solid state.[10][11][12] This technique is the gold standard for determining precise bond lengths, bond angles, and, most importantly for this comparison, the dihedral angle between the phenyl rings.

  • 4,4'-Substituted Derivatives: Crystal structures typically reveal a smaller dihedral angle, confirming a more planar conformation.[13] However, crystal packing forces can influence the final observed conformation.

  • 2,2'-Substituted Derivatives: X-ray data for these isomers consistently show a large dihedral angle, providing direct evidence of the sterically enforced twist.[14] These structures are crucial for understanding the geometry of atropisomers.

Parameter 4,4'-Substituted Dibenzaldehyde 2,2'-Substituted Dibenzaldehyde
Dihedral Angle Typically smaller (closer to planar)Significantly larger (highly twisted)
Inter-ring C-C Bond Length May be slightly shorterMay be slightly longer

Experimental Protocols

To empower your research, we provide the following generalized, step-by-step protocols for the synthesis and analysis of these derivatives.

General Synthesis of Dibenzaldehyde Derivatives

A common route to these compounds is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[15][16]

G reagents Aryl Boronic Acid/Ester + Aryl Halide catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) reagents->catalyst Suzuki Coupling product Dibenzaldehyde Derivative catalyst->product caption Suzuki coupling workflow.

Caption: Suzuki coupling workflow.

Protocol: Suzuki Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the appropriate aryl halide (e.g., 4-bromobenzaldehyde or 2-bromobenzaldehyde), the corresponding arylboronic acid, and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).

  • Solvent and Base: Add a suitable solvent system (e.g., a mixture of toluene and water) and a base (e.g., aqueous sodium carbonate).

  • Reaction: Heat the mixture to reflux with vigorous stirring for the required time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired dibenzaldehyde derivative.

Protocol: X-ray Crystal Structure Determination

Obtaining a high-quality single crystal is the most critical and often challenging step.[17]

  • Crystallization: Dissolve the purified compound in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly to room temperature. Alternatively, use vapor diffusion or solvent layering techniques to promote slow crystal growth.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer.[18] A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles.[19]

Conclusion: From Structure to Application

The choice between a 4,4'- and a 2,2'-substitution pattern is a critical design decision with profound structural consequences. The relatively planar and conjugated 4,4'-isomers are often explored for applications in conductive polymers and liquid crystals, where electronic communication between the rings is desirable. Conversely, the chiral, rigid, and non-planar framework of 2,2'-isomers, particularly those exhibiting atropisomerism, has been instrumental in the development of chiral ligands for asymmetric catalysis and as scaffolds in medicinal chemistry where a well-defined three-dimensional structure is essential for biological activity.[2] A thorough understanding of the structural principles outlined in this guide is essential for the rational design of novel molecules with tailored properties.

References

  • Wang, C. H., et al. (2010). Synthesis and atropisomerism of 2,2′-ortho disubstituted biphenyls. This paper is not available from a direct URL, but its abstract and citation details can be found on academic search engines.
  • Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism. Slideshare. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline. Retrieved from [Link]

  • Wikipedia. (n.d.). Atropisomer. Wikipedia. Retrieved from [Link]

  • MDPI. (2022). Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives. MDPI. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). X-Ray crystal structures of 2,2′-bridged biphenyls with heterocyclic bridging rings: contraction in ring size on reduction. Royal Society of Chemistry. Retrieved from [Link]

  • Stereoelectronics. (n.d.). Atropisomerism in biaryls. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. ResearchGate. Retrieved from [Link]

  • McKinney, J. D., & Singh, P. (1981). Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. Chemical-Biological Interactions, 33(2-3), 271-283. Retrieved from [Link]

  • ResearchGate. (n.d.). Biphenyl conformations. ResearchGate. Retrieved from [Link]

  • Rzepa, H. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conformations of Biphenyls. Chemistry LibreTexts. Retrieved from [Link]

  • Ruzziconi, R., et al. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 10(9), 1847-1855. Retrieved from [Link]

  • National Institutes of Health. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. NIH. Retrieved from [Link]

  • Journal of the American Chemical Society. (1930). An X-Ray Study of Substituted Biphenyls. ACS Publications. Retrieved from [Link]

  • CORE Reader. (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes. CORE. Retrieved from [Link]

  • Neuman, R. C. (n.d.). Organic Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Retrieved from [Link]

  • National Institutes of Health. (n.d.). X Ray crystallography. NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S). ResearchGate. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis and analysis of derivatives of dibenzalacetone aldol products. ACS. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. NIH. Retrieved from [Link]

  • St. Paul's C. M. College. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Benzene Derivatives: The Qiu Synthesis of Daphenylline. Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (n.d.). CN102795980A - Dibenzaldehyde compound and preparation method thereof. Google Patents.
  • National Institutes of Health. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. NIH. Retrieved from [Link]

  • Morressier. (2021). Synthesis and analysis of derivatives of dibenzalacetone aldol products. Morressier. Retrieved from [Link]

  • MDPI. (2023). Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. MDPI. Retrieved from [Link]

  • St. Paul's C. M. College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (2017). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Retrieved from [Link]

  • MDPI. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). 4,4′-(Phenylimino)dibenzaldehyde. ResearchGate. Retrieved from [Link]

Sources

validation of synthetic pathway for 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde via TLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde Synthesis via Thin-Layer Chromatography

Introduction: The Synthesis and its Critical Monitoring

The synthesis of this compound is a cornerstone reaction for generating versatile building blocks in supramolecular chemistry and materials science. This symmetrical aromatic dialdehyde is typically synthesized via a Williamson ether synthesis, a classic and reliable method for forming ethers. The reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, in this case, the phenoxide derived from 4-hydroxybenzaldehyde.

Given the potential for side reactions and the importance of reaction completion, real-time monitoring is not just a matter of good practice; it is essential for ensuring high yield and purity of the final product. Thin-Layer Chromatography (TLC) emerges as a rapid, cost-effective, and powerful analytical technique for this purpose. This guide provides a comprehensive, field-tested protocol for the synthesis of this compound and its validation using TLC, grounded in the principles of scientific integrity and practical laboratory insights.

The Synthetic Pathway: A Mechanistic Overview

The synthesis proceeds through a Williamson ether synthesis mechanism. In the presence of a base, 4-hydroxybenzaldehyde is deprotonated to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1,3-dibromopropane in an SN2 reaction, displacing a bromide ion and forming a new carbon-oxygen bond. This process occurs at both ends of the 1,3-dibromopropane chain to yield the desired product.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, with TLC checkpoints integrated throughout.

Materials:

  • 4-Hydroxybenzaldehyde

  • 1,3-Dibromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Ethyl acetate

  • Hexane

  • UV lamp (254 nm)

  • Iodine chamber or p-anisaldehyde stain

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (2.0 equivalents), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetone.

  • Initiation: Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the base.

  • Addition of Alkyl Halide: Add 1,3-dibromopropane (1.0 equivalent) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by TLC every hour.

  • Work-up: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Validation by Thin-Layer Chromatography: A Step-by-Step Guide

TLC is a crucial tool for determining the optimal reaction time and ensuring the consumption of starting materials.

1. Preparation of the TLC Chamber and Eluent:

  • Prepare a developing chamber by lining it with filter paper and adding a solvent system (eluent). A common eluent for this system is a mixture of ethyl acetate and hexane. The optimal ratio should be determined experimentally but a good starting point is 30:70 (v/v) ethyl acetate:hexane.

  • Allow the chamber to saturate with the eluent vapors for at least 15 minutes before use. This ensures a uniform development of the TLC plate.

2. Spotting the TLC Plate:

  • Using a capillary tube, spot a small amount of the starting material (4-hydroxybenzaldehyde dissolved in a small amount of acetone) on the baseline of the TLC plate. This will be your reference spot.

  • As the reaction proceeds, take small aliquots of the reaction mixture at regular intervals (e.g., every hour). Dilute the aliquot with a small amount of acetone.

  • Spot the diluted reaction mixture on the baseline of the TLC plate, next to the starting material spot. It is also good practice to co-spot the starting material and the reaction mixture in the same lane to aid in identification.

3. Developing the TLC Plate:

  • Place the spotted TLC plate in the saturated developing chamber, ensuring the baseline is above the level of the eluent.

  • Allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

4. Visualization and Interpretation:

  • Visualize the spots under a UV lamp (254 nm). Aromatic compounds like the starting material and product will appear as dark spots.

  • Circle the spots with a pencil.

  • Further visualization can be achieved using an iodine chamber or by dipping the plate in a p-anisaldehyde stain followed by gentle heating.

  • Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpreting the Results:

  • The starting material, 4-hydroxybenzaldehyde, is more polar than the product due to the free hydroxyl group. Therefore, it will have a lower Rf value.

  • The product, this compound, is less polar and will have a higher Rf value.

  • As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot corresponding to the product will intensify.

  • The reaction is considered complete when the spot for the starting material is no longer visible on the TLC plate.

Data Presentation: Comparative TLC Analysis

CompoundRf Value (30:70 Ethyl Acetate:Hexane)Observation under UV (254 nm)
4-Hydroxybenzaldehyde (Starting Material)~0.3Dark Spot
This compound (Product)~0.6Dark Spot
Reaction Mixture (Intermediate Stage)Both spots visibleTwo distinct dark spots
Reaction Mixture (Completion)Only product spot visibleOne dark spot at Rf ~0.6

Visualizing the TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_sampling Sampling & Spotting cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber (30:70 EtOAc:Hexane) develop Develop Plate prep_chamber->develop prep_plate Prepare TLC Plate sample_sm Spot Starting Material (Reference) prep_plate->sample_sm sample_rxn Spot Reaction Mixture (Hourly) prep_plate->sample_rxn sample_sm->develop sample_rxn->develop visualize Visualize under UV (254 nm) & Stain (Optional) develop->visualize calc_rf Calculate Rf Values visualize->calc_rf interpret Interpret Results: - Disappearance of Starting Material - Appearance of Product calc_rf->interpret decision Decision: Continue Reaction or Proceed to Work-up interpret->decision

Caption: Workflow for monitoring the synthesis of this compound using TLC.

Trustworthiness: A Self-Validating System

The protocol described above is designed to be self-validating. By comparing the Rf value of the product spot to that of the starting material, and by observing the disappearance of the starting material spot over time, the researcher can be confident in the progress of the reaction. The use of a co-spot further enhances the reliability of this method by confirming the identity of the spots in the reaction mixture lane.

Conclusion

The synthesis of this compound is a straightforward yet crucial reaction in many areas of chemical research. The diligent application of Thin-Layer Chromatography as an in-process control is paramount for achieving a successful outcome. This guide provides a robust framework for both the synthesis and its validation, empowering researchers to proceed with confidence and to obtain a high-purity product.

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a direct, procedural framework for the safe and compliant disposal of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde, moving beyond simple steps to explain the critical reasoning behind each action.

Core Directive: Hazard Profile and Risk Assessment

Understanding the inherent risks of a compound is the first step toward managing it safely. This compound is an organic compound that must be handled as regulated hazardous waste.[1] Its hazard profile, summarized below, dictates the stringent disposal protocols required.

The primary documented hazard is being harmful if swallowed (H302).[2][3] However, as a member of the aldehyde chemical class, we must also consider the potential for respiratory irritation.[4] Furthermore, related chemical structures exhibit properties such as skin sensitization and high aquatic toxicity, making a conservative approach to disposal essential.[5]

Table 1: Chemical and Hazard Identification

Identifier Information Source
IUPAC Name 4-[3-(4-formylphenoxy)propoxy]benzaldehyde [2]
CAS Number 3722-80-3 [2]
Molecular Formula C₁₇H₁₆O₄ [6]
GHS Pictogram GHS07 (Exclamation Mark) [2][3]
Signal Word Warning [2][3]
Hazard Statement H302 : Harmful if swallowed [2][3]
Precautionary Statement P280 : Wear protective gloves/protective clothing/eye protection/face protection. [2][3]

| Precautionary Statement | P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[2][3] |

Causality Behind the Protocol: The "Warning" signal and H302 hazard statement mandate that this chemical never enters the common waste stream or sanitary sewer system.[7][8] The potential for uncharacterized environmental toxicity necessitates that all waste, including rinsate from container cleaning, be captured and treated as hazardous.

The Disposal Workflow: A Step-by-Step Protocol

Treat all forms of this chemical waste—be it unadulterated solid, a solution, or contaminated labware—as hazardous from the moment of generation.[1] The following protocol ensures a self-validating system of containment and compliance.

Phase 1: Immediate Segregation at the Point of Generation
  • Identify the Waste Stream:

    • Unused/Expired Solid: Pure this compound.

    • Contaminated Solid Waste: Items such as gloves, weigh boats, or paper towels that have come into direct contact with the chemical.

    • Contaminated Liquid Waste: Any solutions containing the compound or solvents used to rinse contaminated glassware.

  • Segregate Incompatibles: At the point of generation, ensure the waste container for this compound is kept separate from incompatible chemical classes.[9]

    • DO NOT mix with strong oxidizing agents.

    • DO NOT mix with strong acids or bases.[9]

    • Rationale: Segregation prevents dangerous chemical reactions, such as the violent evolution of heat or toxic gases, within the waste container.[7][9]

Phase 2: Waste Container Selection and Labeling
  • Choose a Compatible Container:

    • For solid waste (both pure compound and contaminated items), use a sturdy, sealable container such as the original manufacturer's bottle or a designated plastic pail with a lid.[8][9][10] The container must be made of a material that will not react with the chemical.[4]

    • For liquid waste, use a designated, chemically-resistant carboy. Keep halogenated and non-halogenated solvent wastes in separate containers, as their disposal costs and methods differ significantly.[1]

  • Label the Container Immediately: As soon as the first particle of waste enters the container, it must be labeled.[11] The label must be fully completed.

    • Mandatory Information:

      • The words "Hazardous Waste "[9]

      • Full Chemical Name: "This compound " (no formulas or abbreviations)[4][9]

      • List all constituents and their approximate percentages.

      • Hazard(s): "Toxic ", "Irritant "[9]

      • The date the container was first used for waste accumulation.

  • Maintain Container Integrity: Keep the waste container securely closed at all times, except when you are actively adding waste.[1][8][11] This is a critical step to prevent the release of vapors and to avoid spills.

Phase 3: Management of the Satellite Accumulation Area (SAA)
  • Designate the SAA: All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[9][12] This could be a section of a lab bench or within a chemical fume hood.

  • Implement Secondary Containment: The primary waste container(s) must be placed within a larger, chemically-resistant tub or tray.[9][11]

    • Rationale: Secondary containment ensures that any potential leak from the primary container is captured, preventing a spill from reaching drains or contaminating the workspace.[1][11]

  • Adhere to Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of any acutely hazardous P-listed waste) in your SAA.[1][11] For practical safety, waste pickups should be requested far more frequently.

Phase 4: Disposal of Contaminated Labware and Empty Containers
  • Contaminated Labware (Non-disposable):

    • Rinse glassware with a suitable solvent (e.g., acetone, ethanol).

    • Crucially, collect this first rinsate as hazardous liquid waste.

    • Subsequent rinses can then be performed as usual.

  • Empty Chemical Containers:

    • An "empty" container that held a hazardous chemical must still be managed properly.

    • Thoroughly empty all contents into the appropriate waste stream.[10]

    • Rinse the container three times with a suitable solvent.[4] Collect all three rinsates as hazardous waste.[10]

    • After triple-rinsing, deface or completely remove the original manufacturer's label.[1][11]

    • Remove the cap and dispose of the container in the regular laboratory glass or plastic recycling, as per your institution's policy.[1][11]

Phase 5: Arranging for Final Disposal
  • Date the Container: When the waste container is full (leaving at least one inch of headroom for expansion), write the "full" date on the hazardous waste tag.[9][11]

  • Request Pickup: Submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[11] Do not allow full containers to be stored in the laboratory for extended periods.[11]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across public areas.[11] The trained EHS staff will handle the collection from your SAA.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for handling waste streams associated with this compound.

DisposalWorkflow cluster_streams Identify Waste Stream Start Waste Generated: This compound or Contaminated Material Pure Unused/Expired Reagent Start->Pure Is it pure solid? SolidWaste Contaminated Solid Waste (Gloves, Weigh Paper, etc.) Start->SolidWaste Is it contaminated solid? LiquidWaste Contaminated Liquid (Solutions, Rinsate) Start->LiquidWaste Is it a liquid? EmptyContainer Empty Reagent Container Start->EmptyContainer Is it an empty container? CollectSolid Collect in a dedicated, compatible solid waste container. Pure->CollectSolid SolidWaste->CollectSolid CollectLiquid Collect in a dedicated, compatible liquid waste container. (Segregate Halogenated/Non-Halogenated) LiquidWaste->CollectLiquid TripleRinse Triple-rinse with solvent. Collect ALL rinsate as hazardous liquid waste. EmptyContainer->TripleRinse Label Label container immediately with: 'Hazardous Waste', Full Chemical Name, Constituents, Hazards, and Date. CollectSolid->Label CollectLiquid->Label TripleRinse->CollectLiquid Deface Deface original label. Dispose of rinsed container in appropriate lab trash. TripleRinse->Deface Store Store sealed container in a secondary containment bin within the designated SAA. Label->Store Request When container is full, date the label and submit a waste pickup request to EHS. Store->Request

Caption: Disposal decision workflow for this compound.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University (Archived). [Link]

  • This compound. Chemical-Suppliers.com. [Link]

  • This compound. Cenmed Enterprises. [Link]

  • 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. ResearchGate. [Link]

  • 1,3-Bis(4-carboxyphenoxy)propane. PubChem, National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate safety and logistical information for handling 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde (CAS No. 3722-80-3). This document is designed for researchers, scientists, and drug development professionals, providing procedural, step-by-step guidance to ensure safe laboratory operations and proper disposal.

Hazard Identification and Risk Assessment: A Proactive Approach

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a solid organic compound classified with the GHS07 pictogram and a "Warning" signal word.[1] The primary known hazard is that it is harmful if swallowed (H302).[1]

However, as experienced scientists, we must look beyond the supplied data and consider the hazards associated with its functional groups: aromatic aldehydes and ethers. Aromatic aldehydes can be irritants to the respiratory system, skin, and eyes. Ethers, as a class, can form explosive peroxides over time, especially when exposed to air and light, although this is a more significant concern for liquid ethers.

A comprehensive risk assessment should, therefore, consider the following potential routes of exposure and hazards:

  • Ingestion: The primary, explicitly stated hazard.

  • Inhalation: As a solid, the risk is lower than with volatile liquids. However, handling the powder could generate dust, leading to respiratory irritation.

  • Skin and Eye Contact: The precautionary statements P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) strongly suggest that it is, at a minimum, an eye irritant.[1] Skin irritation is also a plausible risk.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure to minimize exposure. The following recommendations are based on a synthesis of the specific hazards of this compound and the general requirements for handling aromatic aldehydes and ethers.

Hand Protection: Choosing the Right Glove

Selecting the correct gloves is crucial, as no single glove material protects against all chemicals. For handling this compound, consider the following:

Glove MaterialSuitability & Rationale
Butyl Rubber Highly Recommended. Butyl rubber gloves offer excellent protection against a wide variety of chemicals, including aldehydes and ketones.[2] They are a robust choice for extended handling.
Neoprene Recommended. Neoprene gloves provide good resistance to a range of chemicals, including alcohols and organic acids, and are a suitable alternative to butyl rubber.[2][3]
Nitrile Suitable for Splash Protection Only. While common in laboratories, standard disposable nitrile gloves offer only short-term splash protection.[4][5] They have poor resistance to aromatic hydrocarbons and ethers.[5] If nitrile gloves are used, they must be changed immediately upon any contact with the chemical.
Natural Rubber (Latex) Not Recommended. Latex gloves offer poor protection against most organic solvents and can cause allergic reactions in some individuals.[2]

Operational Protocol: Always inspect gloves for any signs of degradation or punctures before use. When working with this compound, it is best practice to wear two pairs of gloves (double-gloving) to provide an additional layer of protection.

Eye and Face Protection: Shielding from Splashes and Dust

Given the precautionary statement regarding eye contact, robust eye and face protection is mandatory.

  • Safety Glasses with Side Shields: The minimum requirement for handling small quantities of the solid.

  • Chemical Splash Goggles: Required when there is any risk of splashing or when handling larger quantities. They provide a seal around the eyes, offering superior protection from dust and potential splashes of any solutions.[6]

  • Face Shield: A face shield, worn in conjunction with safety glasses or goggles, is essential when there is a significant risk of splashing or when handling larger quantities of the solid that could become airborne.[4][6]

Body Protection: A Barrier Against Contamination
  • Laboratory Coat: A standard, buttoned lab coat should be worn to protect the skin and personal clothing. For handling larger quantities, a chemically resistant apron over the lab coat is recommended.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable requirement for all laboratory work to protect the skin on the lower body and feet.

Respiratory Protection: Mitigating Inhalation Risks

While this compound is a solid, the generation of dust during weighing or transfer is a potential inhalation hazard.

  • Engineering Controls: The primary method for controlling dust is to handle the compound in a well-ventilated area, such as a chemical fume hood.

  • Respirator: If engineering controls are not sufficient to control dust exposure, or if you are handling large quantities, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[4][7] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured approach to handling this compound will minimize risks and ensure a safe working environment.

Preparation and Donning PPE
  • Inspect Your Workspace: Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.

  • Gather Materials: Have all necessary equipment and reagents ready before you begin.

  • Don PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Put on your safety glasses or goggles.

    • Put on your inner pair of gloves.

    • Put on your outer pair of gloves, ensuring they go over the cuffs of your lab coat.

    • If required, don your face shield and respirator.

Handling the Compound
  • Work in a Fume Hood: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of any dust.

  • Careful Transfer: When weighing or transferring the solid, do so carefully to avoid generating dust. Use a spatula and weigh the compound on weighing paper or in a tared container.

  • Storage: Store this compound in a tightly sealed container in a refrigerator, as recommended.[1]

Doffing PPE and Decontamination

Proper removal of PPE is critical to prevent cross-contamination.

  • Remove Outer Gloves: While still in the work area, remove the outer pair of gloves, turning them inside out as you do so. Dispose of them in the appropriate chemical waste container.

  • Remove Face Shield and Goggles: Remove your face shield (if used) and then your goggles, handling them by the straps.

  • Remove Lab Coat: Remove your lab coat, folding it inwards to contain any potential contamination.

  • Remove Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Management of Chemical Waste

All materials contaminated with this compound must be treated as hazardous waste.

Solid Waste
  • Contaminated Materials: This includes used gloves, weighing paper, and any other disposable items that have come into contact with the compound. These should be placed in a clearly labeled, sealed hazardous waste container.[8]

  • Excess Compound: Unused or excess this compound must be disposed of as hazardous chemical waste. Do not attempt to dispose of it in the regular trash or down the drain.[9]

Empty Containers

An empty container that held this compound must be decontaminated before it can be disposed of as regular trash.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.[10][11]

  • Deface Label: Completely remove or deface the original label on the container.

  • Air Dry: Allow the container to air dry completely in a fume hood.

  • Dispose: Once clean and dry, the container can be disposed of in the regular trash.

Waste Storage
  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[9][11]

  • Segregation: Store hazardous waste in a designated, well-ventilated area, segregated from incompatible materials.

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment to prevent spills.[9]

Visualizing the Workflow

To further clarify the PPE selection and handling process, the following diagrams have been created.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling This compound task Assess Task: - Quantity - Potential for Dust/Splash start->task hand Hand Protection: - Butyl Rubber or Neoprene Gloves - Double Glove task->hand eye Eye/Face Protection: - Goggles (minimum) - Face shield for splash risk task->eye body Body Protection: - Lab Coat - Full pants, closed-toe shoes task->body resp Respiratory Protection: - Work in Fume Hood - Respirator if high dust potential task->resp don Don PPE handle Handle Compound in Fume Hood don->handle doff Doff PPE Correctly handle->doff dispose Dispose of Waste doff->dispose

Sources

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Retrosynthesis Analysis

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